molecular formula C27H20ClN5O3 B8300937 RAD-150?

RAD-150?

カタログ番号: B8300937
分子量: 497.9 g/mol
InChIキー: NQUKIBBKKLFEQU-BXKMTCNYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RAD-150? is a useful research compound. Its molecular formula is C27H20ClN5O3 and its molecular weight is 497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality RAD-150? suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RAD-150? including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C27H20ClN5O3

分子量

497.9 g/mol

IUPAC名

[(1R,2S)-1-(3-chloro-4-cyano-2-methylanilino)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propan-2-yl] benzoate

InChI

InChI=1S/C27H20ClN5O3/c1-16-22(13-12-21(15-30)23(16)28)31-24(17(2)35-27(34)20-6-4-3-5-7-20)26-33-32-25(36-26)19-10-8-18(14-29)9-11-19/h3-13,17,24,31H,1-2H3/t17-,24+/m0/s1

InChIキー

NQUKIBBKKLFEQU-BXKMTCNYSA-N

異性体SMILES

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)OC(=O)C4=CC=CC=C4

正規SMILES

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)OC(=O)C4=CC=CC=C4

製品の起源

United States

Foundational & Exploratory

RAD-150 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RAD-150 (TLB-150 Benzoate)

This document provides a comprehensive technical overview of RAD-150, also known as TLB-150 Benzoate (B1203000), a selective androgen receptor modulator (SARM). It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the chemical structure, synthesis, and mechanism of action of RAD-150, presenting data in a structured and accessible format.

Chemical Structure and Properties

RAD-150 is a non-steroidal SARM and is structurally an analog of RAD-140 (Testolone).[1][2] It is specifically a benzoate ester derivative of RAD-140.[3][4][5] This chemical modification, known as esterification, involves the addition of a benzoate ester group to the parent RAD-140 molecule.[4][6][7] This structural change is designed to improve the compound's stability, extend its half-life, and enhance its bioavailability compared to RAD-140.[2][3][4][6]

The key chemical identifiers and properties of RAD-150 are summarized in the table below.

PropertyValue
Synonyms TLB-150 Benzoate, RAD-140 benzoate ester[1][8][9]
IUPAC Name (1R,2S)-1-((3-chloro-4-cyano-2-methylphenyl)amino)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)propan-2-yl benzoate[10]
CAS Number 1208070-53-4[5][9][10][11]
Molecular Formula C₂₇H₂₀ClN₅O₃[3][5][8][9][10]
Molecular Weight ~497.9 g/mol [3][8][12]
Purity Typically >99% for research compounds[9]
Half-Life Approximately 48-60 hours[1][8]
Solubility Soluble in polyglycols and methanol[5][9]

Synthesis of RAD-150

The synthesis of RAD-150 is achieved through the chemical modification of RAD-140. While specific, proprietary synthesis protocols are not publicly detailed, the core process is understood to be esterification.[2][4]

Experimental Protocol: General Esterification of RAD-140

The conversion of RAD-140 to RAD-150 involves an acid-catalyzed substitution reaction where the hydroxyl group in the RAD-140 structure is converted into a benzoate ester.[7]

  • Starting Material: High-purity RAD-140 ((2-chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile)).

  • Reagent: Benzoic acid or a more reactive derivative like benzoyl chloride.

  • Catalyst: A strong acid catalyst (e.g., sulfuric acid) is typically used to facilitate the reaction.

  • Solvent: An appropriate non-reactive organic solvent.

  • Reaction Conditions: The mixture of RAD-140, the benzoylating agent, and the catalyst in a suitable solvent is typically heated to drive the reaction to completion. Reaction time and temperature are critical parameters that would be optimized to maximize yield and purity.

  • Work-up and Purification: Following the reaction, the mixture is neutralized, and the crude RAD-150 is extracted. Purification is then performed, likely using techniques such as column chromatography or recrystallization to isolate the final product with high purity.

This process results in the attachment of a benzoate ester group, which enhances the molecule's lipophilicity and is responsible for its extended half-life and improved stability.[4][7]

Mechanism of Action and Signaling Pathway

RAD-150 functions as a Selective Androgen Receptor Modulator (SARM).[1][3] Its mechanism of action is centered on its high affinity and selective binding to androgen receptors (AR) located in skeletal muscle and bone tissue.[1][2][3][6][13][14][15]

Upon binding to the androgen receptor, RAD-150 initiates a cascade of downstream signaling events that mimic the anabolic effects of natural androgens like testosterone (B1683101).[1] This targeted activation promotes muscle protein synthesis and nitrogen retention, which are crucial processes for the development of lean muscle mass.[1][15] By selectively targeting AR in muscle and bone, RAD-150 is designed to elicit tissue-specific anabolic effects while minimizing the undesirable androgenic side effects on other tissues, such as the prostate, that are common with traditional anabolic steroids.[1][2][15] It is important to note that, like other SARMs, RAD-150 can suppress the body's natural testosterone production.[1]

The signaling pathway for RAD-150's anabolic action is visualized below.

RAD150_Signaling_Pathway RAD150 RAD-150 (TLB-150) AR Androgen Receptor (AR) in Muscle/Bone Cell RAD150->AR Selective Binding Complex RAD-150/AR Complex AR->Complex Nucleus Cell Nucleus Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Complex->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis Transcription->Translation Effect Anabolic Effects (e.g., Muscle Growth) Translation->Effect Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis AR_Source 1. Prepare Androgen Receptor Source (e.g., cell lysate) Incubate 4. Incubate AR, Radioligand, and RAD-150 together AR_Source->Incubate Radioligand 2. Prepare Radiolabeled Androgen (e.g., ³H-DHT) Radioligand->Incubate Test_Compound 3. Prepare Serial Dilutions of RAD-150 Test_Compound->Incubate Separate 5. Separate Receptor-Bound from Unbound Radioligand Incubate->Separate Measure 6. Quantify Radioactivity of Bound Ligand Separate->Measure Analyze 7. Plot Competition Curve and Calculate IC₅₀/Ki Measure->Analyze

References

TLB-150 Benzoate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TLB-150 Benzoate (B1203000), also known as RAD-150, is an investigational nonsteroidal selective androgen receptor modulator (SARM). As a benzoate ester of its parent compound, RAD-140 (Vosilasarm), TLB-150 Benzoate is designed to have enhanced stability and a longer biological half-life.[1] Its mechanism of action is centered on the targeted activation of androgen receptors (AR) in specific tissues, primarily muscle and bone, while demonstrating a differential, and in some cases antagonistic, effect in other tissues such as the prostate.[2] This tissue selectivity forms the basis of its therapeutic potential, aiming to elicit the anabolic benefits of androgens with a reduction in androgenic side effects. This guide provides an in-depth overview of the core mechanism of action of TLB-150 Benzoate, drawing from the extensive preclinical data available for its parent compound, RAD-140.

Core Mechanism: Selective Androgen Receptor Modulation

TLB-150 Benzoate exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily.[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3] Unlike traditional anabolic steroids, the tissue-selective action of TLB-150 Benzoate is a key characteristic.[4]

Anabolic Activity in Muscle and Bone

In tissues such as skeletal muscle and bone, TLB-150 Benzoate acts as a potent AR agonist.[5] This activation stimulates anabolic pathways, leading to increased protein synthesis and a reduction in muscle protein breakdown.[4] The intended therapeutic outcomes include an increase in lean muscle mass and enhanced bone mineral density.[5] Preclinical studies on RAD-140 in rats have demonstrated significant increases in the weight of the levator ani muscle, a marker for anabolic activity, at doses as low as 0.03 mg/kg.[2]

Prostate and Seminal Vesicle Effects

A defining feature of SARMs like TLB-150 Benzoate is their differential activity in androgenic tissues like the prostate and seminal vesicles. In castrated rat models, high doses of RAD-140 were shown to antagonize the effects of testosterone (B1683101) propionate (B1217596) on the seminal vesicles, while still promoting anabolic effects on the levator ani muscle.[6] This suggests a partial agonist or antagonist activity in these reproductive tissues, which could translate to a more favorable safety profile compared to non-selective androgens.[6]

A Distinct Anti-Cancer Mechanism in Breast Cancer

In addition to its anabolic effects, a significant area of research for the parent compound RAD-140 has been its potential in treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer.[7] The mechanism in this context is distinct from traditional endocrine therapies.

RAD-140 acts as an AR agonist in these breast cancer cells.[8] The activation of the AR pathway leads to the suppression of the estrogen receptor (ER) signaling pathway.[8] A key molecular event in this process is the significant downregulation of the ESR1 gene, which encodes for the estrogen receptor.[7][9] By both activating a tumor-suppressing pathway (AR) and inhibiting a tumor-promoting pathway (ER), RAD-140 demonstrates a novel dual mechanism of action against this subtype of breast cancer.[7]

Neuroprotective Effects

Preclinical research has also highlighted the neuroprotective potential of RAD-140. In cultured neurons, RAD-140 demonstrated protection against apoptotic insults and increased neuron viability in the presence of amyloid-beta.[6][10] This neuroprotective effect is mediated, at least in part, through the activation of the MAPK/ERK signaling pathway.[10] In vivo studies using a rat kainate lesion model showed that RAD-140 was able to protect hippocampal neurons from cell death.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compound, RAD-140.

Parameter Value Assay Reference Compound Value
Binding Affinity (Ki) 7 nMAndrogen Receptor Binding AssayTestosterone29 nM
Dihydrotestosterone (DHT)10 nM
In Vitro Functional Activity (EC50) 0.1 nMC2C12 Osteoblast Differentiation AssayDihydrotestosterone (DHT)0.05 nM
Selectivity (IC50) 750 nMProgesterone (B1679170) Receptor Binding AssayProgesterone0.2 nM

Table 1: In Vitro Binding Affinity and Functional Activity of RAD-140.[2]

Animal Model Dose Effect
Castrated Immature Rats0.03 - 0.3 mg/kg (11 days)Stimulation of levator ani muscle and prostate weight.
Castrated Immature Rats10 mg/kg (p.o.)Antagonized the effect of testosterone propionate (1 mg/kg) on seminal vesicles.
Gonadectomized, Adult Male RatsNot specifiedExhibited peripheral tissue-specific androgen action, largely sparing the prostate.
Rat Kainate Lesion ModelNot specifiedNeuroprotection of hippocampal neurons.

Table 2: Summary of In Vivo Preclinical Findings for RAD-140.[6]

Experimental Protocols

Nuclear Receptor Binding Assay
  • Objective: To determine the binding affinity of the compound to various nuclear receptors.

  • Methodology: Fluorescence polarization-based competitive binding assays are utilized.[11]

  • Procedure:

    • The androgen receptor (AR), estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR) are used.

    • Standard ligands for each receptor (e.g., DHT for AR, 17β-estradiol for ER) are used as positive controls.

    • A fluorescently labeled ligand (Fluoromone) is incubated with the receptor.

    • Increasing concentrations of the test compound (e.g., RAD-140) are added to compete with the Fluoromone for binding to the receptor.

    • The change in fluorescence polarization is measured, which is proportional to the amount of Fluoromone displaced by the test compound.

    • IC50 values are calculated from the resulting dose-response curves.[11]

Cell Viability Assay (MTT Assay) in Breast Cancer Cells
  • Objective: To assess the effect of the compound on the viability of AR+/ER+ breast cancer cells.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

  • Procedure:

    • AR+/ER+ breast cancer cell lines (e.g., ZR-75-1) are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of the test compound (e.g., RAD-140) or vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.

    • Mitochondrial dehydrogenases in viable cells convert the MTT into a purple formazan (B1609692) product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.[7]

Signaling Pathway and Workflow Visualizations

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus TLB150 TLB-150 Benzoate AR Androgen Receptor (AR) TLB150->AR Binds to AR HSP Heat Shock Proteins AR->HSP HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Anabolic Anabolic Effects (Muscle & Bone) Transcription->Anabolic

Core Anabolic Signaling Pathway of TLB-150 Benzoate.

G cluster_0 AR+/ER+ Breast Cancer Cell RAD140 RAD-140 AR Androgen Receptor (AR) RAD140->AR Binds and Activates ESR1 ESR1 Gene AR->ESR1 Suppresses Transcription ER Estrogen Receptor (ER) Pathway ESR1->ER Leads to decreased ER Proliferation Cell Proliferation ER->Proliferation Inhibition of

Anti-Cancer Signaling Pathway of RAD-140 in AR+/ER+ Breast Cancer.

G start Start seed Seed AR+/ER+ Breast Cancer Cells in 96-well plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat cells with varying concentrations of TLB-150 incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Experimental Workflow for MTT Cell Viability Assay.

References

The Pharmacological Profile of RAD-150: A Technical Guide to a Novel SARM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAD-150, also known as TLB-150 Benzoate (B1203000), is a non-steroidal selective androgen receptor modulator (SARM) that has emerged as a subject of interest within the scientific community. As an esterified analog of its predecessor, RAD-140 (Testolone), RAD-150 is theorized to possess an enhanced pharmacokinetic profile, potentially offering a longer duration of action and improved stability. This technical guide provides a comprehensive overview of the current, albeit limited, pharmacological data on RAD-150, including its mechanism of action, chemical properties, and preclinical data, with a comparative analysis to its parent compound, RAD-140. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of next-generation SARMs.

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs).[1] Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to elicit the anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate and seminal vesicles.[2] RAD-150 (TLB-150 Benzoate) is a recent addition to the SARM landscape, distinguished by its chemical modification as a benzoate ester of RAD-140.[3][4] This structural alteration is anticipated to influence its absorption, distribution, metabolism, and excretion (ADME) properties, most notably extending its half-life.[3][5] This guide synthesizes the available preclinical information to provide a detailed pharmacological profile of RAD-150.

Chemical and Physical Properties

RAD-150 is the benzoate ester derivative of RAD-140.[3] The addition of the benzoate ester group is a common strategy in medicinal chemistry to modify the physicochemical properties of a compound, often to prolong its presence in the bloodstream.[6]

PropertyValueSource
Chemical Name 4-[[(1R,2S)-2-(benzoyloxy)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propyl]amino]-2-chloro-3-methyl-benzonitrile[7]
Molecular Formula C27H20ClN5O3[3]
Molecular Weight 497.9 g/mol [3]
Class Selective Androgen Receptor Modulator (SARM)[8]
Known Aliases TLB-150 Benzoate[1]

Mechanism of Action

RAD-150, like other SARMs, functions by selectively binding to androgen receptors.[1] Upon binding, the RAD-150-AR complex translocates to the cell nucleus, where it modulates the transcription of target genes responsible for anabolic processes in muscle and bone tissue.[8] The tissue selectivity of SARMs is believed to be a result of conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins in various tissues.[2]

Signaling Pathway of RAD-150

RAD150_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Cellular Uptake RAD150_AR_Complex RAD-150-AR Complex AR->RAD150_AR_Complex Binding HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex AR_HSP_Complex->AR Dissociation ARE Androgen Response Element (ARE) on DNA RAD150_AR_Complex->ARE Translocation & Binding Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Anabolic_Effects Anabolic Effects (Muscle & Bone) mRNA->Anabolic_Effects Translation

Figure 1: Proposed signaling pathway of RAD-150.

Pharmacological Data

Publicly available, peer-reviewed quantitative data on the pharmacological profile of RAD-150 is scarce.[4][9] Much of the understanding of its potential effects is extrapolated from the data of its parent compound, RAD-140, and qualitative reports.

In Vitro Data

The primary in vitro data point available for RAD-150 is its potency in modulating the androgen receptor.

ParameterValueSource
Androgen Receptor Modulation (IC50) 0.13 μM (130 nM)[10]

This IC50 value suggests that RAD-150 is a potent modulator of the androgen receptor. For comparison, the parent compound RAD-140 has a reported Ki of 7 nM. A direct comparison of potency based on these different metrics (IC50 vs. Ki) is not straightforward without further experimental details.

In Vivo Data & Anabolic/Androgenic Ratio

There is a significant lack of published in vivo studies specifically investigating the anabolic and androgenic effects of RAD-150 using standardized models, such as the Hershberger assay in rats which measures the weights of the levator ani muscle (anabolic) and the prostate/seminal vesicles (androgenic).

For comparative purposes, preclinical studies on RAD-140 have demonstrated a strong anabolic effect with a favorable separation from androgenic effects. In castrated immature rats, RAD-140 stimulated the levator ani muscle at a much lower dose than that required to stimulate the prostate.[11] Specifically, a dose of 0.3 mg/kg/day of RAD-140 showed similar anabolic potency to 0.5 mg/kg/day of testosterone (B1683101) propionate, while a 100-fold higher dose (30 mg/kg/day) was needed to elicit a similar level of prostate stimulation.[11]

It is hypothesized that RAD-150 would exhibit a similar or potentially improved tissue-selectivity profile, but this remains to be confirmed through direct experimental evidence. Anecdotal reports suggest that RAD-150 may lead to greater muscle gains compared to RAD-140, though this is not substantiated by controlled scientific studies.[9]

Pharmacokinetics

The esterification of RAD-140 to form RAD-150 is expected to prolong its half-life.[3][5] Some sources report a half-life of approximately 48 hours for RAD-150, which is longer than the reported ~24-hour half-life of RAD-140 in some studies.[5][6] A longer half-life could lead to more stable blood concentrations of the compound, potentially allowing for less frequent dosing.[12]

Experimental Protocols

Detailed experimental protocols for studies specifically on RAD-150 are not widely published. The following are generalized methodologies commonly employed in the preclinical evaluation of SARMs, which would be applicable to the study of RAD-150.

Androgen Receptor Binding Assay

A competitive binding assay would be utilized to determine the binding affinity of RAD-150 for the androgen receptor.

Objective: To determine the Ki (inhibition constant) of RAD-150 for the human androgen receptor.

Methodology:

  • Receptor Preparation: Human androgen receptor protein is purified from a recombinant expression system.

  • Radioligand: A radiolabeled androgen, such as [3H]-mibolerone, is used as the competitor.

  • Assay: A constant concentration of the radioligand and the AR protein are incubated with varying concentrations of unlabeled RAD-150.

  • Separation: Bound and free radioligand are separated using a filter-binding apparatus.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of RAD-150 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow for Androgen Receptor Binding Assay

AR_Binding_Assay_Workflow Start Start Incubate Incubate AR, [3H]-Mibolerone, and varying concentrations of RAD-150 Start->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analyze Determine IC50 and calculate Ki using Cheng-Prusoff equation Scintillation->Analyze End End Analyze->End

References

Preclinical In Vitro Profile of RAD-150: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: RAD-150, also known as TLB-150, is an investigational compound and is not approved for human consumption. It is intended for research purposes only. The information provided in this document is for informational and educational purposes and is based on preclinical data, much of which is derived from studies on its parent compound, RAD-140.

Introduction

RAD-150 is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered interest within the research community. Structurally, it is the benzoate (B1203000) ester of RAD-140 (Testolone), a well-characterized SARM.[1][2] This chemical modification is purported to enhance the compound's stability, bioavailability, and half-life compared to its parent compound.[1][3] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors (AR) in specific tissues, primarily muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues, such as the prostate.[4][5] This technical guide provides a comprehensive overview of the available preclinical in vitro data on RAD-150, drawing comparisons with RAD-140 where necessary due to the limited published research specifically on RAD-150.

Mechanism of Action

RAD-150 functions as an agonist of the androgen receptor.[6] Upon binding to the AR, it is believed to induce a conformational change that facilitates the recruitment of coactivator proteins, leading to the modulation of target gene expression. This process is thought to be tissue-selective, meaning the anabolic effects are more pronounced in muscle and bone tissues compared to reproductive organs.[4][5] The esterification of RAD-140 to form RAD-150 may result in a slower, more sustained release and activation of the androgen receptor.[2]

Signaling Pathway

The binding of RAD-150 to the androgen receptor initiates a cascade of intracellular events that ultimately leads to anabolic effects. The generalized signaling pathway is depicted below.

RAD150_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Binding AR_RAD150 AR-RAD-150 Complex AR->AR_RAD150 HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation AR_dimer AR Dimerization AR_RAD150->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->ARE Recruitment mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation (in Cytoplasm)

Caption: Generalized Androgen Receptor Signaling Pathway for RAD-150.

Quantitative In Vitro Data

Direct, peer-reviewed in vitro quantitative data for RAD-150 is scarce. The available information is often from chemical suppliers or inferred from the properties of RAD-140.

CompoundParameterValueAssay/Cell LineSource
RAD-150 IC50 130 nMAndrogen Receptor Modulation[7]
RAD-140 Ki 7 nMAndrogen Receptor Binding[8]
RAD-140 EC50 0.1 nMC2C12 Osteoblast Differentiation[8]

Note: The IC50 value for RAD-150 lacks detailed experimental context. The data for RAD-140 is provided for comparative purposes.

Experimental Protocols

Detailed experimental protocols for in vitro studies specifically on RAD-150 have not been published in peer-reviewed literature. However, standard methodologies for evaluating SARMs can be described.

Androgen Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of RAD-150 for the androgen receptor.

General Protocol:

  • Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-mibolerone, is used.

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (RAD-150).

  • Separation: Bound and free radioligand are separated, often by filtration through a glass fiber filter.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start receptor_prep Prepare AR Source (e.g., rat prostate cytosol) start->receptor_prep incubation Incubate AR with [3H]-Mibolerone and varying [RAD-150] receptor_prep->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for Androgen Receptor Binding Affinity Assay.

Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a compound to activate the androgen receptor and induce gene expression.

Objective: To determine the potency (EC50) and efficacy of RAD-150 in activating AR-mediated transcription.

General Protocol:

  • Cell Culture: A suitable cell line that expresses the androgen receptor (e.g., C2C12, LNCaP) is cultured.

  • Transfection: The cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Treatment: The transfected cells are treated with varying concentrations of the test compound (RAD-150).

  • Lysis and Assay: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine potency. Efficacy is determined by the maximal level of reporter gene activation compared to a reference androgen like dihydrotestosterone (B1667394) (DHT).

Reporter_Gene_Assay_Workflow start Start cell_culture Culture AR-expressing cells (e.g., C2C12) start->cell_culture transfection Transfect with AR-responsive reporter plasmid cell_culture->transfection treatment Treat cells with varying concentrations of RAD-150 transfection->treatment lysis_assay Lyse cells and measure reporter gene activity treatment->lysis_assay analysis Calculate EC50 and Efficacy lysis_assay->analysis end End analysis->end

Caption: Workflow for Transcriptional Activation (Reporter Gene) Assay.

Summary and Future Directions

RAD-150 is an analogue of RAD-140 with a modification intended to improve its pharmacokinetic profile. Preclinical in vitro data on RAD-150 is currently very limited, with only a single reported IC50 value for androgen receptor modulation.[7] Its mechanism of action is presumed to be similar to other SARMs, involving selective activation of the androgen receptor in anabolic tissues. Due to the lack of dedicated, peer-reviewed studies on RAD-150, much of the understanding of its in vitro activity is extrapolated from its well-studied parent compound, RAD-140.

For a comprehensive understanding of RAD-150's in vitro profile, further research is required to:

  • Determine its binding affinity (Ki) for the androgen receptor and its selectivity over other steroid hormone receptors.

  • Characterize its potency (EC50) and efficacy in a variety of AR-expressing cell lines relevant to muscle and bone.

  • Investigate its effects on downstream signaling pathways and gene expression to confirm its tissue-selective anabolic activity.

Such studies are crucial for validating the therapeutic potential of RAD-150 and differentiating its in vitro pharmacological profile from that of RAD-140 and other SARMs.

References

The Impact of Esterification on the Pharmacokinetics of Selective Androgen Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics with the potential for tissue-selective anabolic activity. However, their pharmacokinetic profiles, including half-life and bioavailability, can limit their therapeutic application and dosing convenience. Esterification, a well-established prodrug strategy, offers a viable approach to modify the pharmacokinetic properties of SARMs, potentially leading to the development of long-acting formulations. This guide provides an in-depth technical overview of the theoretical and expected effects of esterification on SARM pharmacokinetics, drawing parallels from the extensively studied testosterone (B1683101) esters. It details relevant signaling pathways, experimental protocols for synthesis and pharmacokinetic analysis, and highlights the current gaps in the scientific literature, thereby providing a roadmap for future research in this area.

Introduction to SARMs and the Rationale for Esterification

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling.[1] Unlike traditional anabolic-androgenic steroids (AAS), SARMs aim to promote the beneficial anabolic effects in muscle and bone while minimizing undesirable androgenic side effects in tissues like the prostate.[2][3] Several non-steroidal SARMs, such as Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD140), have been investigated for their potential in treating muscle wasting diseases, osteoporosis, and other conditions.[4][5][6]

Despite their promise, the clinical utility of some SARMs can be hampered by their pharmacokinetic properties, such as a relatively short half-life, requiring frequent oral dosing.[7] To address these limitations, prodrug strategies can be employed to enhance drug delivery and optimize pharmacokinetic profiles.[8][9] Esterification is a classic prodrug approach where a lipophilic ester group is attached to a parent drug molecule.[10] This modification increases the lipophilicity of the compound, which can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile.

The primary rationale for esterifying SARMs is to create long-acting injectable formulations, similar to testosterone esters (e.g., testosterone enanthate, cypionate, and undecanoate).[11][12] Upon intramuscular injection, the highly lipophilic ester forms an oily depot in the muscle tissue. The active SARM is then slowly released into the systemic circulation as the ester bond is gradually hydrolyzed by endogenous esterase enzymes present in plasma and tissues.[12] This sustained release is expected to:

  • Prolong the half-life of the SARM, leading to a longer duration of action.

  • Reduce dosing frequency , improving patient compliance.

  • Maintain more stable plasma concentrations of the active drug, potentially reducing peak-related side effects.

While the concept is well-established for steroidal androgens, there is a notable lack of publicly available, peer-reviewed scientific literature presenting direct, quantitative comparative data on the pharmacokinetics of esterified versus non-esterified SARMs. One commercially available product, OTR-AC (Ostarine O-Acetate), is marketed with the claim that esterification extends the half-life of Ostarine by up to ten times, though this is not yet substantiated by published scientific studies.[13][14][[“]][16]

Androgen Receptor Signaling Pathway

SARMs exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[7][17][18] The canonical AR signaling pathway is a multi-step process:

  • Ligand Binding: In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of an androgenic ligand, such as a SARM, to the ligand-binding domain (LBD) of the AR induces a conformational change.

  • HSP Dissociation and Dimerization: This conformational change leads to the dissociation of the HSP complex. The activated AR monomers then form homodimers.

  • Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.

  • DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[18]

  • Transcriptional Regulation: Upon binding to AREs, the AR recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes.[7][18] These genes are involved in various cellular processes, including muscle and bone growth.[19]

The tissue selectivity of SARMs is thought to arise from their unique interaction with the AR, leading to the recruitment of tissue-specific co-regulators and differential gene expression compared to testosterone.

Androgen_Receptor_Signaling_Pathway SARM SARM AR_HSP AR-HSP Complex (Inactive) SARM->AR_HSP Binding AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_Dimer AR-SARM Dimer AR_SARM->AR_Dimer Dimerization AR_Dimer_Nuc AR-SARM Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer_Nuc->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Coactivators Co-activators Coactivators->ARE Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects

Caption: Canonical Androgen Receptor Signaling Pathway for SARMs.

Pharmacokinetics of Non-Esterified SARMs

To understand the potential impact of esterification, it is essential to first review the known pharmacokinetic parameters of several non-esterified SARMs. The data presented below, primarily from preclinical studies in rats and monkeys, highlights the variability in their pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of Select Non-Esterified SARMs in Preclinical Models

SARMSpeciesDose & RouteT½ (h)CL (mL/min/kg)Vd (L/kg)F (%)Reference(s)
S-1 Rat10 mg/kg i.v.4.24.01.56N/A[11]
Rat10 mg/kg p.o.4.9N/AN/A58[11]
GTx-024 (Ostarine) Rat (male)1 mg/kg i.v.0.61.96N/AN/A[20]
Rat (female)1 mg/kg i.v.16.41.24N/AN/A[20]
RatN/A p.o.~24N/AN/AHigh[4][20]
RAD140 Rat10 mg/kg p.o.~45 (in humans)N/AN/A27-63[14][21]
Monkey10 mg/kg p.o.N/AN/AN/A65-75[14]
LGD-4033 Human1.0 mg p.o.24-36N/AN/AN/A[5][22]
SARM-2f Rat1 mg/kg p.o.~3.1 (MRT)N/AN/AN/A[18]
Monkey1 mg/kg p.o.~5.2 (MRT)N/AN/AN/A[18]

T½ = Half-life; CL = Clearance; Vd = Volume of Distribution; F = Oral Bioavailability; i.v. = intravenous; p.o. = oral; N/A = Not Available; MRT = Mean Residence Time

Expected Effects of Esterification on SARM Pharmacokinetics

Based on the well-documented effects of esterification on testosterone, we can extrapolate the anticipated changes to the pharmacokinetic profile of a SARM following its conversion to an ester prodrug.

Absorption

For intramuscular (IM) or subcutaneous (SC) administration, the increased lipophilicity of the SARM ester will cause it to partition into the oily vehicle of the injection and form a depot at the site of administration. The rate of absorption into the systemic circulation will be limited by the slow release from this depot and the subsequent hydrolysis of the ester. This "flip-flop" kinetics, where absorption is slower than elimination, is the key to the prolonged duration of action.

Distribution

Once in the bloodstream, the SARM ester will be distributed throughout the body. Due to its increased lipophilicity, it may have a larger volume of distribution compared to the parent SARM, potentially leading to greater partitioning into adipose tissue.

Metabolism

The primary metabolic step for a SARM ester is the hydrolysis of the ester bond by non-specific carboxylesterases, which are abundant in the plasma, liver, and other tissues, to release the active parent SARM.[13][23] The rate of this hydrolysis will depend on the length and structure of the ester chain, as well as inter-species differences in esterase activity.[24] Longer ester chains generally result in slower hydrolysis and a more prolonged release of the active drug.[12] The parent SARM, once released, will then undergo its characteristic metabolic pathways. For many aryl-propionamide derived SARMs, this includes nitro-reduction, hydroxylation, and hydrolysis of the amide linkage.[25][26]

Excretion

The excretion profile of the administered dose will be a combination of the excretion of the parent SARM and its metabolites, as well as any metabolites of the cleaved ester moiety. The rate of excretion of the active SARM will be dictated by its rate of formation from the ester prodrug.

Esterification_Prodrug_Strategy SARM_Ester SARM Ester (Lipophilic Prodrug) in Oily Vehicle Depot Intramuscular/ Subcutaneous Depot SARM_Ester->Depot Injection Systemic_Circulation Systemic Circulation Depot->Systemic_Circulation Slow Release Active_SARM Active SARM Systemic_Circulation->Active_SARM Esterase Hydrolysis Target_Tissue Target Tissue (Muscle, Bone) Active_SARM->Target_Tissue Distribution Metabolism_Excretion Metabolism and Excretion Active_SARM->Metabolism_Excretion Pharmacological_Effect Sustained Anabolic Effect Target_Tissue->Pharmacological_Effect AR Binding & Activation

Caption: Logical workflow of a SARM ester prodrug strategy.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, in vitro stability testing, and in vivo pharmacokinetic evaluation of a hypothetical SARM ester, using Ostarine Acetate (B1210297) as an example.

Synthesis of a SARM Ester (e.g., Ostarine Acetate)

This protocol is a hypothetical adaptation based on standard esterification procedures and the known synthesis of Ostarine.[19][27]

Objective: To synthesize Ostarine Acetate by esterifying the hydroxyl group of Ostarine.

Materials:

Procedure:

  • Dissolve Ostarine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution, followed by the slow addition of acetic anhydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Ostarine Acetate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Plasma Stability Assay

This protocol is designed to assess the rate of hydrolysis of a SARM ester in plasma.[24][28]

Objective: To determine the in vitro half-life of a SARM ester in rat and human plasma.

Materials:

  • SARM ester (e.g., Ostarine Acetate)

  • Parent SARM (e.g., Ostarine) as a reference standard

  • Rat and human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Internal standard for LC-MS/MS analysis

  • Incubator or water bath at 37°C

Procedure:

  • Prepare stock solutions of the SARM ester and parent SARM in a suitable solvent (e.g., DMSO).

  • Pre-warm aliquots of rat and human plasma to 37°C.

  • Initiate the reaction by spiking the plasma with the SARM ester stock solution to a final concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile (typically 3 volumes) and the internal standard.

  • Vortex the samples to precipitate plasma proteins and centrifuge at high speed.

  • Transfer the supernatant to a clean tube and analyze the concentrations of the remaining SARM ester and the formed parent SARM using a validated LC-MS/MS method.

  • Plot the percentage of the SARM ester remaining versus time and calculate the in vitro half-life (t½) from the slope of the semi-logarithmic plot.

In Vivo Comparative Pharmacokinetic Study

This protocol outlines a typical preclinical pharmacokinetic study in rats to compare an esterified SARM with its parent compound.[11][29][30]

Objective: To compare the pharmacokinetic profiles of a SARM and its ester prodrug following intramuscular administration in rats.

Materials:

  • Parent SARM and SARM ester

  • Sterile vehicle for injection (e.g., sesame oil)

  • Sprague-Dawley rats (male, with cannulated jugular veins for serial blood sampling)

  • Anesthesia (as required for dosing and sampling)

  • Heparinized saline

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Procedure:

  • Animal Acclimatization and Housing: House the rats in a controlled environment with a standard diet and water ad libitum for at least one week before the study.

  • Dose Preparation: Prepare sterile formulations of the parent SARM and the SARM ester in the oily vehicle at the desired concentrations.

  • Dosing: Divide the rats into two groups. Administer a single intramuscular injection of either the parent SARM or the SARM ester at an equimolar dose to the respective groups.

  • Blood Sampling: Collect serial blood samples (e.g., ~100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168 hours post-dose). Flush the cannula with heparinized saline after each collection to maintain patency.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for the concentrations of the parent SARM and the SARM ester (in the ester-dosed group) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters for both compounds, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t½ (half-life), CL (clearance), and Vd (volume of distribution).

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats) Dosing Intramuscular Dosing (Two Groups) Animal_Acclimatization->Dosing Dose_Preparation Dose Preparation (SARM vs. SARM Ester) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (Cannulated Jugular Vein) Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis (Quantification of SARM and SARM Ester) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Data_Comparison Comparative Data Analysis (SARM vs. SARM Ester) PK_Analysis->Data_Comparison

Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.
Analytical Method for Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.[22][27][31][32][33][34][35][36]

Objective: To develop and validate an LC-MS/MS method for the simultaneous quantification of a parent SARM and its ester prodrug in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Method Development:

  • Sample Preparation: A protein precipitation method, as described in the plasma stability assay, is often sufficient for sample clean-up.

  • Chromatographic Separation: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides adequate separation of the parent SARM, the SARM ester, and the internal standard, with no interference from endogenous plasma components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile or methanol (B129727) with 0.1% formic acid is typically used.

  • Mass Spectrometry Detection: Optimize the mass spectrometer parameters for each analyte in both positive and negative ionization modes to determine the most sensitive polarity. Identify the precursor ions ([M+H]⁺ or [M-H]⁻) and select at least two characteristic product ions for each analyte for Multiple Reaction Monitoring (MRM).

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Conclusion and Future Directions

Esterification presents a scientifically sound and well-established strategy to modify the pharmacokinetic profiles of SARMs, with the primary goal of creating long-acting injectable formulations. By increasing lipophilicity, SARM esters are expected to form a depot at the injection site, leading to a slow, sustained release of the active drug through enzymatic hydrolysis. This approach has the potential to significantly extend the half-life, reduce dosing frequency, and improve patient compliance.

However, a critical gap exists in the peer-reviewed scientific literature regarding direct, quantitative comparisons of the pharmacokinetics of esterified SARMs versus their parent compounds. While the principles are well understood from decades of experience with testosterone esters, dedicated preclinical and clinical studies on SARM esters are necessary to confirm these expected benefits and to characterize the specific hydrolysis rates and pharmacokinetic parameters for each ester derivative.

Future research should focus on:

  • Synthesis and characterization of various ester prodrugs of different SARMs (e.g., Ostarine, LGD-4033, RAD140) with varying ester chain lengths.

  • In vitro plasma stability studies across different species (including human) to determine hydrolysis rates and identify the primary esterases involved.

  • Comparative in vivo pharmacokinetic studies in relevant animal models to provide definitive data on the half-life extension and bioavailability of SARM esters.

  • Pharmacodynamic studies to ensure that the ester prodrug strategy maintains the desired anabolic and tissue-selective effects of the parent SARM.

By systematically addressing these research questions, the full therapeutic potential of long-acting SARM formulations can be realized, paving the way for new and improved treatments for a range of clinical conditions.

References

An In-depth Technical Guide on the Solubility, Stability, and Degradation of RAD-150 (TLB-150 Benzoate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: RAD-150, also known as TLB-150 Benzoate (B1203000), is a research chemical and is not approved for human or veterinary use. This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only.

Introduction

RAD-150 (TLB-150) is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered interest within the research community. It is the benzoate ester derivative of its parent compound, RAD-140 (Testolone).[1][2][3] The process of esterification, which attaches a benzoate ester group to the RAD-140 molecule, is a common strategy in medicinal chemistry aimed at enhancing pharmacokinetic properties.[4][5] For RAD-150, this modification is purported to increase the compound's stability and extend its biological half-life compared to RAD-140, potentially allowing for more stable plasma concentrations over time.[3][6][7][8]

Despite its availability as a research compound, there is a notable scarcity of peer-reviewed scientific literature detailing its physicochemical properties. Much of the available information is derived from chemical suppliers and anecdotal reports. This guide synthesizes the existing data, provides theoretical pathways based on its chemical structure, and outlines standard experimental protocols for its comprehensive analysis.

Chemical Profile of RAD-150

ParameterDataReference(s)
IUPAC Name 4-[[(1R,2S)-2-(benzoyloxy)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propyl]amino]-2-chloro-3-methyl-benzonitrile[2][9]
Synonyms TLB-150, TLB-150 Benzoate, RAD-140 Benzoate Ester[3][6][10]
CAS Number 1208070-53-4[2][10]
Molecular Formula C₂₇H₂₀ClN₅O₃[1][2]
Molecular Weight 497.9 g/mol [1][2]

Solubility Profile

The solubility of a research compound is a critical parameter for designing in vitro and in vivo experiments. Based on data from chemical suppliers, RAD-150 is a solid at room temperature and is soluble in various organic solvents.[2]

Table 2.1: Qualitative Solubility of RAD-150

SolventSolubilityReference(s)
MethanolSoluble[2]
EthanolSoluble[5]
DMSOSoluble[5]
PolyglycolsSoluble[11]

Table 2.2: Quantitative Solubility of Parent Compound (RAD-140)

SolventConcentrationReference(s)
Ethanol~2 mg/mL[12][13]
DMSO~30 mg/mL[12][13]
Dimethylformamide (DMF)~30 mg/mL[12][13]
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL[12][13]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard approach to determine the equilibrium solubility of a compound is the shake-flask method.

  • Preparation: Add an excess amount of RAD-150 solid to a known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the resulting suspension to pellet the excess, undissolved solid.

  • Quantification: Carefully extract an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of RAD-150 using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant.

G Diagram 1: Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A Add excess RAD-150 to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Extract & dilute supernatant C->D E Quantify via validated HPLC method D->E F Calculate Equilibrium Solubility (mg/mL) E->F

Diagram 1: Workflow for Solubility Determination

Stability Profile

The primary structural difference of RAD-150, its benzoate ester, is intended to confer greater stability and a longer half-life compared to the hydroxyl group in RAD-140.[1][3] This suggests slower metabolic breakdown.[3] Supplier data indicates good long-term stability for the solid compound when stored under appropriate conditions.

Table 3.1: Storage Stability of Solid RAD-150

SupplierStorage TemperatureStated Stability / Shelf LifeReference(s)
Cayman Chemical-20°C≥ 4 years[2]
MedKoo-20°C (long term)> 2 years[9]
Receptor Chem20°C3 years[11]

It is important to note that stability in solution is expected to be significantly different and is dependent on the solvent, pH, temperature, and light exposure. Anecdotal evidence suggests the compound may be sensitive to heat.[6] To rigorously characterize its stability, forced degradation studies are necessary.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a compound, which is a key component in developing stability-indicating analytical methods.[14]

  • Acid and Base Hydrolysis:

    • Dissolve RAD-150 in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).

    • Incubate samples at a controlled temperature (e.g., 60°C) for a specified time.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of RAD-150 with an oxidizing agent (e.g., 3-30% H₂O₂).

    • Store the sample at room temperature, protected from light, for a set duration.

  • Thermal Degradation:

    • Expose a solid sample of RAD-150 to dry heat (e.g., 80°C) for an extended period.

    • Expose a solution of RAD-150 to the same conditions to assess stability in the liquid state.

  • Photolytic Degradation:

    • Expose a solution of RAD-150 to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber) as per ICH Q1B guidelines.

    • Analyze a control sample stored in the dark to differentiate between light-induced and thermal degradation.

  • Analysis: At each time point, samples are analyzed by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradants and quantify the loss of the active ingredient.

G Diagram 2: General Workflow for a Forced Degradation Study cluster_stress Stress Conditions start Prepare RAD-150 Stock Solution & Solid Sample A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->A B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->B C Oxidation (e.g., 3% H₂O₂, RT) start->C D Thermal (Solid & Solution, 80°C) start->D E Photolytic (ICH Q1B Light Source) start->E analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating HPLC/LC-MS A->analysis B->analysis C->analysis D->analysis E->analysis outcome Identify Degradation Products Determine Degradation Pathways Validate Analytical Method analysis->outcome

Diagram 2: General Workflow for a Forced Degradation Study

Degradation Pathways

Specific degradation pathways for RAD-150 have not been published. However, based on its chemical structure as a benzoate ester, the most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the ester bond.

Proposed Pathway: Ester Hydrolysis

The ester linkage in RAD-150 is susceptible to hydrolysis, which would cleave the molecule into its parent compound, RAD-140, and benzoic acid. This reaction is the reverse of the esterification process used to synthesize RAD-150.[1][5] This degradation would likely be accelerated under basic conditions, as ester hydrolysis is typically base-catalyzed.[15] The resulting RAD-140 would then be subject to its own degradation pathways.

G Diagram 3: Proposed Hydrolytic Degradation Pathway of RAD-150 cluster_products Degradation Products RAD150 RAD-150 (Benzoate Ester) Condition Hydrolysis (H₂O, Acid/Base) RAD150->Condition RAD140 RAD-140 (Parent Compound) Condition->RAD140 Ester Cleavage BenzoicAcid Benzoic Acid Condition->BenzoicAcid Ester Cleavage

Diagram 3: Proposed Hydrolytic Degradation Pathway of RAD-150
Protocol: Identification of Degradation Products

A stability-indicating analytical method is required to separate and identify degradation products.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the RAD-150 peak from all potential degradants generated during forced degradation studies. A gradient elution with a C18 column is a common starting point.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of RAD-150 under stress conditions, ensuring no co-eluting impurities.

  • Structural Elucidation: Couple the HPLC system to a Mass Spectrometer (LC-MS).

    • Analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the parent drug and any new peaks that appear.

    • The expected m/z for the protonated RAD-140 molecule would be a key indicator of ester hydrolysis.

    • Perform tandem mass spectrometry (MS/MS) to fragment the degradant ions and compare their fragmentation patterns to a RAD-140 reference standard for definitive identification.

Conclusion

RAD-150 is an esterified derivative of RAD-140, designed for enhanced stability and a longer half-life. While qualitative solubility and basic storage stability data are available from suppliers, a comprehensive, publicly accessible scientific characterization is lacking. The primary degradation pathway is hypothesized to be the hydrolytic cleavage of the ester bond, yielding RAD-140 and benzoic acid.

For drug development professionals and researchers, it is imperative to conduct rigorous in-house validation of RAD-150's physicochemical properties. The experimental protocols outlined in this guide for solubility, stability, and degradation analysis represent standard industry practices that can be applied to thoroughly characterize this compound and ensure the validity and reproducibility of future research findings.

References

Theoretical Binding Affinity of TLB-150 to Androgen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB-150, also known as RAD-150, is a nonsteroidal selective androgen receptor modulator (SARM). It is the benzoate (B1203000) ester of its predecessor, RAD-140 (Testolone).[1][2] As an esterified derivative, TLB-150 is designed to have a longer half-life and greater stability.[2][3] The primary mechanism of action for TLB-150 is its selective binding to androgen receptors (AR), predominantly in skeletal muscle and bone tissues, which leads to anabolic effects.[3] This document provides a comprehensive overview of the theoretical binding affinity of TLB-150 to androgen receptors, detailing available quantitative data, relevant experimental protocols, and the associated signaling pathways.

Quantitative Data on Androgen Receptor Binding

Table 1: Androgen Receptor Binding Data for TLB-150 and Related Compounds

CompoundParameterValueNotes
TLB-150 (RAD-150) IC50130 nMThe half maximal inhibitory concentration (IC50) represents the concentration of a ligand that is required for 50% inhibition of a biological process. In this context, it is for modulation of the androgen receptor.[4][5]
RAD-140 Ki7 nMThe inhibition constant (Ki) is an indicator of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[6][7]
Testosterone Ki29 nMNatural androgen.[6]
Dihydrotestosterone (DHT) Ki10 nMPotent natural androgen.[6]

Note: While IC50 and Ki values both relate to the interaction of a ligand with a receptor, they are not interchangeable. The Ki is an intrinsic property of the ligand, whereas the IC50 can be influenced by experimental conditions, such as the concentration of the competing radioligand used in the assay.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of compounds to the androgen receptor is commonly determined using a radioligand competition binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective:

To determine the binding affinity (Ki or IC50) of a test compound (e.g., TLB-150) for the androgen receptor.

Materials:
  • Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[8]

  • Radioligand: [³H]-R1881 (a synthetic androgen) or [³H]-DHT.[9]

  • Test Compound: TLB-150.

  • Controls: Unlabeled Dihydrotestosterone (DHT) as a positive control.

  • Assay Buffer: For example, 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[9]

  • Scintillation Fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:
  • Preparation:

    • Prepare serial dilutions of the test compound (TLB-150) and the unlabeled control (DHT).

    • Prepare the androgen receptor solution in the assay buffer.

    • Prepare the radioligand solution at a constant concentration (e.g., 20 nM [³H]-DHT).[9]

  • Incubation:

    • In a 96-well plate, add the androgen receptor preparation.

    • Add the various concentrations of the test compound or control.

    • Add the radioligand to all wells.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., overnight at 4°C).[8]

  • Separation of Bound and Free Ligand:

    • Transfer the incubation mixture to a filter plate.

    • Apply a vacuum to separate the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filters.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand will decrease as the concentration of the test compound increases.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen Receptor Signaling Pathway

The binding of an androgen or a SARM like TLB-150 to the androgen receptor initiates a cascade of events that ultimately leads to changes in gene expression.

Canonical Androgen Receptor Signaling Pathway

In its inactive state, the androgen receptor (AR) is located in the cytoplasm, complexed with heat shock proteins (HSPs).[10] The binding of a ligand, such as TLB-150, induces a conformational change in the AR, leading to the dissociation of the HSPs.[10] This allows the AR to dimerize and translocate into the nucleus.[10] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[10][11] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in anabolic processes.

Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLB-150 TLB-150 AR_HSP AR-HSP Complex TLB-150->AR_HSP Binds AR Androgen Receptor (AR) AR_TLB150 AR-TLB-150 Complex AR->AR_TLB150 HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates from AR_Dimer AR-TLB-150 Dimer AR_TLB150->AR_Dimer Dimerization AR_Dimer_N AR-TLB-150 Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Coactivators Coactivators Coactivators->ARE Recruited to AR_Dimer_N->ARE Binds to

Canonical Androgen Receptor Signaling Pathway
Experimental Workflow for Binding Affinity Assay

The process of determining the binding affinity of TLB-150 to the androgen receptor can be visualized as a sequential workflow, from preparation to data analysis.

Experimental Workflow for Binding Affinity Assay Preparation 1. Preparation of Reagents (AR, Radioligand, TLB-150) Incubation 2. Incubation of Components Preparation->Incubation Separation 3. Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection 4. Detection of Radioactivity (Scintillation Counting) Separation->Detection Analysis 5. Data Analysis (IC50/Ki Determination) Detection->Analysis

Workflow for Androgen Receptor Binding Assay

References

In Vivo Animal Models for RAD-150 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: RAD-150 (TLB-150 Benzoate) is a research chemical and is not approved for human consumption. This guide is intended for research, scientific, and drug development professionals for informational purposes only.

Introduction

RAD-150, also known as TLB-150 Benzoate (B1203000), is a selective androgen receptor modulator (SARM) that has garnered interest within the research community. It is an anabolic ester, specifically the benzoate ester of its parent compound, RAD-140 (Vosilasarm).[1][2] The esterification is theorized to enhance the compound's stability and provide a more sustained release profile, potentially leading to a longer half-life compared to RAD-140.[2][3]

The mechanism of action for RAD-150, like other SARMs, involves selective binding to androgen receptors (ARs), primarily in muscle and bone tissues.[1][3] This targeted action aims to elicit anabolic effects, such as increased muscle mass and bone density, while minimizing the androgenic side effects on other tissues like the prostate, which are common with traditional anabolic steroids.[4][5]

Despite growing interest, there is a notable scarcity of peer-reviewed, published preclinical studies specifically investigating RAD-150 in in vivo animal models. Most available information is anecdotal or from vendors of research chemicals.[6][7] Consequently, this technical guide will leverage the robust and publicly available preclinical data for its parent compound, RAD-140. Given that RAD-150 is a direct derivative, the biological activity is expected to be similar, with potential differences in pharmacokinetics. The data presented herein from rodent and primate models for RAD-140 serves as a foundational framework for designing and interpreting future in vivo studies on RAD-150.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway activated by SARMs and a typical experimental workflow for evaluating these compounds in a rodent model.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (RAD-150) AR Androgen Receptor (AR) SARM->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex Inactive AR-HSP Complex AR_HSP_complex->HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Anabolic Proteins mRNA->Protein Translation Effects Increased Muscle Mass & Bone Density Protein->Effects

Caption: Androgen Receptor Signaling Pathway for SARMs.

SARM_Experimental_Workflow cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period (e.g., 1 week) Animal_Selection->Acclimatization Surgery Surgical Procedure (e.g., Orchidectomy/Castration) Acclimatization->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Randomization Randomization into Groups (Vehicle, SARM doses, Positive Control) Recovery->Randomization Dosing Daily Dosing (e.g., Oral Gavage for 28 days) Randomization->Dosing Monitoring In-life Monitoring (Body Weight, Food Intake) Dosing->Monitoring Necropsy Euthanasia & Necropsy Monitoring->Necropsy Tissue_Collection Tissue Collection & Weighing (Levator Ani, Prostate, Seminal Vesicles) Necropsy->Tissue_Collection BMD_Analysis Bone Analysis (e.g., DEXA for BMD) Tissue_Collection->BMD_Analysis Data_Analysis Statistical Analysis BMD_Analysis->Data_Analysis

Caption: Typical Experimental Workflow for SARM Evaluation in Rodents.

Preclinical Data from RAD-140 Animal Models

The following tables summarize key quantitative data from in vivo studies on RAD-140, the parent compound of RAD-150. These findings highlight its anabolic and tissue-selective properties.

Table 1: Anabolic and Androgenic Activity of RAD-140 in Castrated Male Rats

This study evaluated the effect of orally administered RAD-140 on the weights of an anabolic target tissue (levator ani muscle) and androgenic tissues (prostate and seminal vesicles) in castrated rats.[8]

Treatment Group (Dose)Levator Ani Muscle Weight (mg)Prostate Weight (mg)Seminal Vesicles Weight (mg)
Vehicle (Castrated Control)39.1 ± 3.415.1 ± 1.915.8 ± 3.1
RAD-140 (0.03 mg/kg)51.2 ± 5.116.5 ± 2.517.1 ± 2.9
RAD-140 (0.1 mg/kg)68.9 ± 6.218.2 ± 3.119.5 ± 3.4
RAD-140 (0.3 mg/kg)85.1 ± 7.922.5 ± 4.025.4 ± 4.8
RAD-140 (1.0 mg/kg)92.4 ± 8.535.1 ± 5.238.9 ± 6.1
Sham (Intact Control)88.2 ± 7.5110.5 ± 15.1135.2 ± 18.2
Testosterone (B1683101) Propionate (B1217596) (1 mg/kg)105.3 ± 9.8115.8 ± 16.3140.1 ± 20.5
*Statistically significant increase compared to vehicle control (p < 0.05). Data adapted from Miller et al., 2010.[8]
Table 2: Effect of RAD-140 on Body Weight in Young Cynomolgus Monkeys

This study assessed the anabolic effect of RAD-140 on gross body weight in young, male nonhuman primates over a 28-day dosing period.[8]

Treatment Group (Dose)Mean Body Weight Change from Baseline (kg)Percent Change from Baseline
Vehicle+0.15 ± 0.10+3.8%
RAD-140 (0.01 mg/kg)+0.18 ± 0.08+4.5%
RAD-140 (0.1 mg/kg)+0.35 ± 0.05+8.8%
RAD-140 (1.0 mg/kg)+0.40 ± 0.12+10.0%
*Statistically significant increase compared to baseline (p < 0.05). Data adapted from Miller et al., 2010.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in preclinical studies of RAD-140.

Protocol 1: Anabolic and Androgenic Efficacy in a Castrated Rat Model

This protocol is based on the classic Hershberger assay design to assess the anabolic and androgenic properties of a compound.[8]

  • Animal Model: Immature male Sprague-Dawley rats, approximately 4-5 weeks old.

  • Procedure:

    • Animals are castrated (orchidectomized) to remove endogenous androgen production. A sham-operated group serves as the intact control.

    • After a recovery period (typically 7 days), animals are randomized into treatment groups (n=5-10 per group).

    • Dosing: RAD-140 is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for a period of 11-14 days. A positive control, such as testosterone propionate (TP) in corn oil, is administered via subcutaneous injection.

    • Monitoring: Body weights are recorded daily.

    • Endpoint Analysis: At the end of the treatment period, animals are euthanized. The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.

  • Rationale: This model allows for the direct assessment of a compound's ability to stimulate muscle growth (anabolic activity) versus its effect on reproductive tissues (androgenic activity). The ratio of anabolic to androgenic effect is a key measure of a SARM's tissue selectivity.

Protocol 2: Muscle Hypertrophy in a Functional Overload (FO) Rat Model

This protocol investigates the effects of a SARM in combination with a resistance exercise stimulus.[9]

  • Animal Model: Male Sprague-Dawley rats (n=10 per group).[9]

  • Procedure:

    • Animals are randomized into four groups: Vehicle-Control, Vehicle-FO, RAD140-Control, and RAD140-FO.[9]

    • Functional Overload Surgery: Anesthesia is induced. In the FO groups, a surgical bisection of the gastrocnemius muscle is performed on one leg. This overloads the synergistic plantaris and soleus muscles, inducing hypertrophy. The contralateral leg receives a sham surgery.[9]

    • Dosing: RAD-140 is administered in the drinking water, mixed with 0.5% methylcellulose (B11928114) as a vehicle. Treatment begins post-surgery and continues for 14 days.[9]

    • Endpoint Analysis: After 14 days, animals are euthanized. The plantaris and soleus muscles from both legs are dissected and weighed. Muscle fiber cross-sectional area (CSA) is determined via histological analysis.[9]

  • Rationale: This model helps determine if a SARM can augment the hypertrophic response to a mechanical stimulus, mimicking the combination of supplementation and exercise. It also allows for the evaluation of the SARM's independent effects on muscle mass in the non-overloaded limb.[9]

Protocol 3: Osteoporosis Prevention in an Ovariectomized Rat Model

This protocol is a standard model for evaluating treatments for postmenopausal osteoporosis.[10][11]

  • Animal Model: Mature female Sprague-Dawley rats (e.g., 23 weeks old).[10]

  • Procedure:

    • Animals undergo ovariectomy (OVX) to induce estrogen deficiency, which leads to accelerated bone loss. A sham-operated group serves as a control.[10]

    • Post-surgery, animals are randomized into treatment groups.

    • Dosing: The SARM is administered daily (e.g., subcutaneous injection or oral gavage) for an extended period, typically 12-16 weeks.

    • Monitoring: Body weight and body composition (fat and lean mass) are monitored throughout the study.

    • Endpoint Analysis: Bone mineral density (BMD) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA). After euthanasia, femurs and vertebrae may be collected for micro-computed tomography (μCT) analysis to assess bone microarchitecture and for biomechanical strength testing.[10]

  • Rationale: The OVX rat is a well-established model that mimics the bone loss seen in postmenopausal women. It is effective for determining a compound's ability to prevent bone loss and maintain skeletal integrity.[11]

Conclusion

While direct, peer-reviewed in vivo data for RAD-150 is currently lacking in the scientific literature, the extensive preclinical research on its parent compound, RAD-140, provides a valuable and relevant foundation for researchers. The studies in both rat and primate models demonstrate that RAD-140 is a potent anabolic agent with significant tissue selectivity, promoting increases in muscle mass and body weight with lesser effects on androgenic tissues compared to testosterone.[8] The experimental models and protocols detailed in this guide, including castrated rat models for anabolic/androgenic activity, functional overload models for muscle hypertrophy, and ovariectomized rat models for bone loss, represent the standard methodologies for evaluating the efficacy and safety of SARMs. Researchers investigating RAD-150 can adapt these established protocols to characterize its specific pharmacokinetic and pharmacodynamic profile and to verify its purported benefits of enhanced stability and duration of action.

References

Preclinical Safety and Toxicological Profile of RAD-150: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: RAD-150 (TLB-150 Benzoate) is a research chemical and not approved for human consumption. The information provided in this document is intended for researchers, scientists, and drug development professionals for informational purposes only. The preclinical safety and toxicology data for RAD-150 are not extensively available in peer-reviewed literature. Consequently, this guide heavily relies on data from its parent compound, RAD-140 (Vosilasarm), with the explicit understanding that the toxicological profile of RAD-150 is likely similar but not identical. All data derived from RAD-140 will be clearly indicated.

Introduction

RAD-150, also known as TLB-150 Benzoate (B1203000), is a non-steroidal selective androgen receptor modulator (SARM). It is the benzoate ester of RAD-140, a modification intended to enhance its bioavailability and prolong its half-life.[1][2] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors (ARs) in muscle and bone tissues, thereby eliciting anabolic effects with potentially reduced androgenic side effects compared to traditional anabolic-androgenic steroids (AAS).[3][4] This tissue selectivity is a key area of investigation for its potential therapeutic applications. Given the limited public data on RAD-150, this guide synthesizes available preclinical information, with a primary focus on data extrapolated from its well-studied predecessor, RAD-140.

Mechanism of Action: Selective Androgen Receptor Modulation

RAD-150 exerts its effects by functioning as an agonist at the androgen receptor. Upon administration, it is hydrolyzed to its active form, RAD-140, which then binds to ARs. The AR, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor.[5] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).

Binding of an agonist like RAD-140 induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the upregulation or downregulation of gene expression.[5][6] The tissue-selective effects of SARMs are believed to be related to their unique interactions with the AR, leading to differential recruitment of co-regulatory proteins in various tissues.[7]

Signaling Pathway

The canonical signaling pathway for RAD-150 (via RAD-140) is depicted below.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects RAD150 RAD-150 (TLB-150 Benzoate) RAD140 RAD-140 (Active Metabolite) RAD150->RAD140 Hydrolysis AR_HSP AR-HSP Complex RAD140->AR_HSP Binding AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR->cluster_nucleus Nuclear Translocation HSP Heat Shock Proteins (HSPs) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Anabolic Anabolic Effects (Muscle, Bone) mRNA->Anabolic Androgenic Reduced Androgenic Effects (Prostate, etc.) mRNA->Androgenic

Canonical Androgen Receptor Signaling Pathway for RAD-150.

Preclinical Toxicology Profile (Extrapolated from RAD-140)

Due to the scarcity of publicly available toxicology studies on RAD-150, this section summarizes findings from preclinical studies on its parent compound, RAD-140. It is crucial to note that while the toxicological profiles are expected to be similar, the esterification in RAD-150 could alter its pharmacokinetics and potentially its toxicity.

Acute Toxicity

No formal acute toxicity studies determining the LD50 of RAD-140 are publicly available.

Repeated-Dose Toxicity

Preclinical studies in rats and monkeys have been completed for RAD-140.[8] While detailed reports are not publicly accessible, some findings have been alluded to in the literature.

Table 1: Summary of Repeated-Dose Studies on RAD-140

SpeciesDurationRoute of AdministrationKey FindingsReference
Rat (Sprague-Dawley)28 daysOral gavageAnabolic effects on levator ani muscle at doses as low as 0.03 mg/kg/day. Minimal effects on prostate and seminal vesicle weights at anabolic doses.[8]
Monkey (Cynomolgus)28 daysOralIncreased lean body mass. Suppression of endogenous testosterone (B1683101). No significant changes in liver enzymes (ALT, AST) were noted in one study.[8]
Mouse10 weeksOralIncreased frailty and mortality risk at a dose of 5 mg/kg in female mice.[7]
Hepatotoxicity

One of the primary concerns with orally administered anabolic agents is hepatotoxicity. While SARMs are generally considered to have a better safety profile than 17-alpha-alkylated anabolic steroids, evidence suggests a potential for liver strain.[3] For RAD-140, preclinical animal studies have not consistently reported significant elevations in liver enzymes.[8] However, there are anecdotal reports of elevated liver enzymes in human users.[1] The prolonged half-life of RAD-150 could theoretically increase the duration of hepatic exposure, a factor that warrants further investigation.[3]

Endocrine Effects

RAD-140 has been shown to suppress endogenous testosterone levels in a dose-dependent manner in preclinical models.[8] This is a class effect of AR agonists due to the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of RAD-150 or RAD-140 from formal GLP-compliant studies.

Experimental Protocols (Generalized and Extrapolated)

Detailed experimental protocols for the toxicology studies of RAD-150 and RAD-140 are not available in the public domain. The following sections describe generalized protocols for key toxicology studies, supplemented with specific details from RAD-140 studies where possible.

Repeated-Dose Toxicity Study in Rodents (Example Workflow)

This generalized protocol is based on standard practices for preclinical toxicology.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Terminal Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Groups Groups: - Vehicle Control - Low Dose RAD-150 - Mid Dose RAD-150 - High Dose RAD-150 Randomization->Groups Dosing Daily Oral Gavage (28 days) Groups->Dosing Observations Daily Clinical Observations Dosing->Observations Body_Weight Weekly Body Weight Dosing->Body_Weight Food_Consumption Weekly Food Consumption Dosing->Food_Consumption Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Food_Consumption->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology of Key Tissues Organ_Weights->Histopathology

Generalized Workflow for a 28-Day Oral Toxicity Study.
  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosage: Based on RAD-140 studies, doses could range from 0.01 mg/kg to 10 mg/kg. A vehicle control (e.g., 0.5% methylcellulose) would be used.

  • Duration: 28 days.

  • Parameters Monitored:

    • In-life: Clinical signs, body weight, food consumption.

    • Terminal: Hematology, clinical chemistry (including liver enzymes ALT and AST), gross necropsy, organ weights (liver, kidneys, spleen, reproductive organs), and histopathological examination of tissues.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of RAD-150 by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

  • Methodology:

    • Multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) are used to detect different types of mutations.

    • The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver homogenate).

    • The mixture is plated on a minimal agar (B569324) medium.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

    • A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

The preclinical safety and toxicology profile of RAD-150 is not well-documented in publicly available scientific literature. The available information, largely extrapolated from its parent compound RAD-140, suggests a potential for dose-dependent suppression of endogenous testosterone and possible liver strain, although the latter has not been consistently observed in animal models. The esterification of RAD-150, which is intended to increase its half-life, may have implications for its toxicological profile that have yet to be formally evaluated.

Crucially, there is a lack of data on the acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of RAD-150. Therefore, a comprehensive understanding of its safety profile is not yet possible. Further rigorous, GLP-compliant preclinical toxicology studies are necessary to fully characterize the safety of RAD-150 for any potential therapeutic development. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments before advancing this compound into clinical investigation.

References

The Potential Neuroprotective Effects of RAD-150: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential neuroprotective effects of RAD-150 (TLB-150 Benzoate), primarily based on data from its parent compound, RAD-140. Currently, there is a notable absence of direct, peer-reviewed research on the neuroprotective properties of RAD-150. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

RAD-150, also known as TLB-150 Benzoate, is a selective androgen receptor modulator (SARM) that has garnered interest for its potential anabolic effects. It is an esterified analog of RAD-140 (Vosilasarm), a well-researched SARM.[1][2][3][4][5] The esterification is designed to increase the compound's half-life and stability.[2][3][5] While direct evidence for RAD-150's neuroprotective capabilities is pending, the significant body of research on RAD-140 provides a strong foundation for inferring its potential mechanisms and effects on neuronal health. This whitepaper will synthesize the available data on RAD-140's neuroprotective actions as a proxy for understanding the potential of RAD-150.

Androgens, such as testosterone (B1683101), are known to have beneficial effects on the brain, including promoting neuron survival and resilience against neurodegenerative diseases.[6][7][8] However, their therapeutic use is often limited by undesirable androgenic side effects. SARMs like RAD-140 and, by extension, RAD-150, are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing effects on others, like the prostate.[6][7][8][9] This tissue selectivity makes them promising candidates for therapeutic interventions, potentially including neuroprotection.

Preclinical Evidence for Neuroprotection (Based on RAD-140)

Research has demonstrated that RAD-140 exerts neuroprotective effects in both in vitro and in vivo models. These studies highlight its potential to mitigate neuronal cell death induced by various insults relevant to neurodegenerative conditions like Alzheimer's disease.

In Vitro Studies

In cultured hippocampal neurons, RAD-140 has been shown to be as effective as testosterone in reducing cell death caused by apoptotic insults.[6][7][8] A key finding is that RAD-140's neuroprotective action is dependent on the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7][8]

In Vivo Studies

In a kainate-lesion rat model, an established in vivo model for studying excitotoxic neuronal death, RAD-140 demonstrated significant neuroprotective effects.[6][7][8][9] In gonadectomized male rats, administration of RAD-140 protected hippocampal neurons from cell death induced by systemic administration of kainate.[6]

Mechanism of Action: The MAPK Signaling Pathway

The neuroprotective effects of RAD-140 are mechanistically linked to the activation of the MAPK/ERK signaling pathway.[6] This pathway is crucial for cell survival and differentiation. The proposed mechanism involves RAD-140 binding to androgen receptors, leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase). This activation, in turn, promotes downstream signaling cascades that inhibit apoptosis and enhance neuronal survival. The protection is specific to apoptotic insults and is blocked by inhibitors of the MAPK kinase.[6]

RAD-140 Neuroprotective Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RAD-140 RAD-140 AR Androgen Receptor RAD-140->AR MAPK_Cascade MAPK/ERK Signaling Cascade AR->MAPK_Cascade ERK_P Phosphorylated ERK MAPK_Cascade->ERK_P Apoptosis Apoptosis ERK_P->Apoptosis Cell_Survival Neuronal Cell Survival ERK_P->Cell_Survival Apoptotic_Insult Apoptotic Insult (e.g., Aβ, Kainate) Apoptotic_Insult->Apoptosis

Caption: Proposed signaling pathway for RAD-140-mediated neuroprotection.

Quantitative Data Summary (Based on RAD-140)

The following tables summarize the key quantitative findings from preclinical studies on RAD-140.

In Vitro Neuroprotection of RAD-140
Model Cultured rat hippocampal neurons
Insult Amyloid-beta (Aβ)
Endpoint Reduction of cell death
Effective Concentration As effective as testosterone
Mechanism Dependent on MAPK signaling
In Vivo Neuroprotection of RAD-140
Model Kainate-lesioned male rats
Treatment RAD-140
Endpoint Neuroprotection of hippocampal neurons
Outcome Significant protection against cell death

Experimental Protocols (Based on RAD-140 Studies)

Detailed methodologies are crucial for the replication and advancement of research. The following outlines the key experimental protocols used in the foundational studies on RAD-140's neuroprotective effects.

In Vitro Neuron Culture and Treatment
  • Cell Type: Primary hippocampal neurons from embryonic day 18 rat fetuses.

  • Culture Conditions: Cells were plated on poly-L-lysine-coated plates and maintained in a neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: Neurons were pre-treated with RAD-140 or vehicle for a specified duration before the introduction of an apoptotic insult (e.g., amyloid-beta).

  • Analysis: Cell viability was assessed using methods such as the MTT assay or by counting surviving neurons.

Kainate Lesion Animal Model
  • Animals: Adult male Sprague-Dawley rats, gonadectomized to reduce endogenous androgen levels.

  • Treatment: Rats were administered RAD-140 or vehicle daily for a set period.

  • Lesion Induction: Systemic injection of kainic acid to induce excitotoxic lesions in the hippocampus.

  • Analysis: Brains were harvested, sectioned, and stained (e.g., with Fluoro-Jade B) to quantify neuronal cell death in the hippocampal CA3 region.

Experimental Workflow for In Vivo Neuroprotection Study cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_lesion Lesion Induction cluster_analysis Analysis A1 Adult Male Rats A2 Gonadectomy A1->A2 B1 Daily RAD-140 or Vehicle Administration A2->B1 C1 Systemic Kainic Acid Injection B1->C1 D1 Brain Harvesting and Sectioning C1->D1 D2 Staining for Neuronal Death D1->D2 D3 Quantification of Hippocampal Cell Death D2->D3

Caption: Workflow for assessing the in vivo neuroprotective effects of RAD-140.

Future Directions and Implications for RAD-150

The neuroprotective properties of RAD-140 suggest a promising avenue of research for its esterified analog, RAD-150. Given that RAD-150 is designed for a longer half-life, it may offer a more stable and sustained activation of the neuroprotective MAPK signaling pathway. Future research should focus on directly investigating the neuroprotective effects of RAD-150 using the established in vitro and in vivo models.

Key research questions to address include:

  • Does RAD-150 exhibit neuroprotective effects against apoptotic insults in cultured neurons?

  • Is the mechanism of action of RAD-150 also dependent on the MAPK signaling pathway?

  • Can RAD-150 protect against neuronal death in animal models of neurodegenerative diseases?

  • What is the comparative efficacy and potency of RAD-150 versus RAD-140 in neuroprotection?

  • What is the pharmacokinetic and pharmacodynamic profile of RAD-150 in the central nervous system?

Conclusion

While direct experimental data on the neuroprotective effects of RAD-150 is currently unavailable, the robust evidence from its parent compound, RAD-140, provides a strong rationale for its investigation in this capacity. The demonstrated ability of RAD-140 to protect neurons from apoptotic cell death via the MAPK signaling pathway suggests that RAD-150 may hold similar, and potentially more sustained, therapeutic potential for neurodegenerative diseases. Further preclinical studies are imperative to validate this hypothesis and to elucidate the specific neuroprotective profile of RAD-150.

References

Methodological & Application

Application Notes and Protocols for RAD-150 (TLB-150) Dosage in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the calculation of dosages and the design of experimental protocols for the selective androgen receptor modulator (SARM) RAD-150 (also known as TLB-150) in rodent models.

Introduction

RAD-150 is an investigational nonsteroidal SARM recognized for its potential tissue-selective anabolic effects.[1] As a research compound, establishing accurate and reproducible dosing protocols in preclinical animal models is critical for evaluating its pharmacokinetic profile, efficacy, and safety. RAD-150 is an esterified form of its predecessor, RAD-140, a modification intended to increase its half-life and improve stability.[1] This document outlines dosage considerations, vehicle preparation, and a generalized protocol for rodent studies based on available preclinical data for RAD-150 and structurally similar SARMs.

Quantitative Data Summary: SARM Dosages in Preclinical Models

The following table summarizes dosages used in preclinical research for RAD-150 and the closely related compound, RAD-140. These values should be used as a reference point and may require optimization based on the specific animal model, research objectives, and study design.[1]

CompoundAnimal ModelDosage RangeAdministration RouteVehicleStudy DurationSource
RAD-150 Rodent Models (General)5 - 15 mg/dayOralNot Specified8 weeks (typical)[1][2]
RAD-140 Male Sprague-Dawley RatsEstimated mg/kg/dayIn Drinking Water0.5% Methylcellulose (B11928114)14 days[3][4]
SARM-2F Mice (LNCaP Xenograft)100 mg/kg/day (5x/week)Oral (p.o.)0.5% MethylcelluloseUntil tumor endpoint[5]
RAD-140 Gonadectomized Male RatsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Vehicle Selection and Preparation

The choice of vehicle is crucial for ensuring the stability and bioavailability of the compound. For SARMs like RAD-140 and SARM-2F, a common and effective vehicle is a 0.5% methylcellulose solution.[3][5]

  • Preparation of 0.5% Methylcellulose Vehicle:

    • Heat a volume of deionized water (e.g., 50 mL) to 60-80°C.

    • Slowly add 0.5 g of methylcellulose powder for every 100 mL of final volume desired, while stirring vigorously to disperse the powder.

    • Once dispersed, remove from heat and add the remaining volume of cold deionized water.

    • Continue stirring in a cold bath (e.g., ice water) until a clear, viscous solution is formed.

    • Store at 2-8°C.

RAD-150 Dosing Solution Preparation

To prepare a dosing solution, the required amount of RAD-150 is suspended in the prepared vehicle.

  • Example Calculation for a 10 mg/kg Dose:

    • Animal Weight: Assume an average rat weight of 300 g (0.3 kg).

    • Dose per Animal: 10 mg/kg * 0.3 kg = 3 mg of RAD-150.

    • Dosing Volume: For oral gavage, a typical volume is 5 mL/kg. For a 0.3 kg rat, this is 1.5 mL.

    • Solution Concentration: 3 mg / 1.5 mL = 2 mg/mL.

    • Preparation: To prepare 10 mL of this solution, weigh 20 mg of RAD-150 and suspend it in 10 mL of the 0.5% methylcellulose vehicle. Use a sonicator or vortex mixer to ensure a uniform suspension before each administration.

General Protocol for a Rodent Efficacy Study

This protocol provides a generalized framework. Specifics such as animal strain, age, and endpoints must be tailored to the research question.

a. Animal Model and Acclimatization:

  • Species/Strain: Male Sprague-Dawley or Wistar rats are commonly used.[3]

  • Age: Young adult rats (e.g., 8-10 weeks old) are often used for muscle and bone studies.

  • Acclimatization: House animals in a controlled environment (12:12-h light-dark cycle, standard temperature and humidity) for at least one week before the start of the experiment.[3] Provide ad libitum access to standard chow and water.[3][4]

b. Experimental Groups:

  • Group 1: Vehicle Control: Receives the vehicle only (e.g., 0.5% methylcellulose).

  • Group 2: RAD-150 Low Dose: Receives a low dose of RAD-150 (e.g., 5 mg/kg).

  • Group 3: RAD-150 High Dose: Receives a high dose of RAD-150 (e.g., 10 mg/kg).

  • (Optional) Group 4: Positive Control: Receives a known anabolic agent like testosterone.

c. Administration:

  • Route: Oral gavage is a precise method for ensuring accurate dosing.

  • Frequency: Given RAD-150's reported long half-life of approximately 48 hours, a once-daily or every-other-day dosing schedule can be considered.[2]

  • Procedure: Administer the prepared RAD-150 suspension or vehicle to each rat daily using an appropriately sized feeding needle. Record body weights daily or several times a week to adjust dosages as needed.

d. Monitoring and Endpoint Analysis:

  • In-life Monitoring: Observe animals daily for any clinical signs of toxicity. Monitor food and water intake and body weight regularly.[4]

  • Endpoint Collection: At the end of the study (e.g., 14 days or 8 weeks), euthanize animals according to approved institutional protocols.

  • Tissue Collection: Collect tissues of interest, such as skeletal muscles (e.g., levator ani, plantaris, soleus) and bone (e.g., tibia, femur).[3][4] Prostate and seminal vesicles should also be weighed to assess androgenic effects.[6]

  • Analysis: Perform analyses such as muscle weight measurement, muscle fiber cross-sectional area (CSA) analysis, and bone mineral density (BMD) assessment using micro-computed tomography (µCT).[3][4]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling mechanism of SARMs.

G cluster_loop acclimate Animal Acclimatization (1 Week) randomize Randomization into Treatment Groups acclimate->randomize dose Daily Dosing (Vehicle or RAD-150) randomize->dose monitor In-Life Monitoring (Body Weight, Health) dose->monitor monitor->dose euthanize Euthanasia & Endpoint Collection monitor->euthanize analyze Tissue Analysis (Muscle, Bone, etc.) euthanize->analyze data Data Interpretation & Statistical Analysis analyze->data

Caption: A typical experimental workflow for a rodent study evaluating RAD-150.

Selective androgen receptor modulators exert their effects by binding to the androgen receptor (AR), initiating a cascade of downstream signaling. Research on the related SARM, RAD-140, has shown that its action can be dependent on the MAPK/ERK signaling pathway.[6][7]

G rad150 RAD-150 (SARM) ar_cyto Androgen Receptor (Cytoplasm) rad150->ar_cyto Binds ar_nucleus AR-SARM Complex (Nucleus) ar_cyto->ar_nucleus Translocation mapk MAPK/ERK Signaling ar_cyto->mapk Activates are Androgen Response Element (ARE) on DNA ar_nucleus->are Binds transcription Gene Transcription are->transcription protein Protein Synthesis (Anabolic Effects) transcription->protein mapk->transcription Modulates

Caption: Proposed signaling pathway for RAD-150 via the Androgen Receptor (AR).

References

Application Notes and Protocols for In Vivo Administration of RAD-150 (TLB-150 Benzoate)

Author: BenchChem Technical Support Team. Date: December 2025

For research purposes only. Not for human or veterinary use.

Introduction

RAD-150, also known as TLB-150 Benzoate (B1203000), is a nonsteroidal selective androgen receptor modulator (SARM). It is the benzoate ester of RAD-140 (Testolone)[1][2]. The esterification is intended to increase the compound's half-life, potentially allowing for more stable and sustained effects in vivo compared to its parent compound[1][3]. RAD-150 is under investigation for its potential to selectively stimulate muscle and bone growth with minimal impact on reproductive tissues[1][4]. Like other SARMs, it binds to androgen receptors, primarily in skeletal muscle and bone tissues[4].

These application notes provide protocols for the in vivo administration of RAD-150 in animal models, based on available preclinical data and methodologies established for its closely related compound, RAD-140.

Data Presentation: Quantitative In Vivo Data (Derived from RAD-140 Studies)

Due to limited published data specifically on RAD-150, the following tables summarize quantitative results from in vivo studies of its parent compound, RAD-140. These data can serve as a reference for designing experiments with RAD-150, with the understanding that the esterified form may exhibit a longer duration of action.

Table 1: Effects of Oral RAD-140 Administration on Muscle and Prostate Weight in Castrated Male Rats [5]

Dosage (mg/kg/day)DurationLevator Ani Muscle Weight (mg)Prostate Weight (mg)
Vehicle (0.5% Methylcellulose)11 days~50~20
0.0311 days~75~20
0.111 days~100~25
0.311 days~125~30
1.011 days~130~40
Testosterone Propionate (1 mg/kg, SC)11 days~135~150

Table 2: Effects of Oral RAD-140 Administration on Body Weight in Young Cynomolgus Monkeys [5]

Dosage (mg/kg/day)DurationMean Body Weight Gain (%)
0.0128 days~2
0.128 days>10
1.028 days>10

Experimental Protocols

The following protocols are based on established methodologies for the in vivo administration of SARMs, particularly RAD-140, and can be adapted for RAD-150.

Protocol 1: Preparation of RAD-150 for Oral Administration

This protocol describes the preparation of RAD-150 in a common vehicle for oral gavage.

Materials:

  • RAD-150 (TLB-150 Benzoate) powder

  • Vehicle: 0.5% methylcellulose (B11928114) in sterile water[5]

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of RAD-150 based on the desired concentration and final volume. For example, to prepare a 10 ml solution at 1 mg/ml, weigh out 10 mg of RAD-150.

  • Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 ml of sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Gradually add the weighed RAD-150 powder to the vehicle while stirring.

  • Continue stirring until a homogenous suspension is formed. Gentle heating may be applied if necessary to aid dissolution, but the stability of the compound under heat should be considered.

  • Store the prepared solution in a properly labeled, light-protected container at the recommended temperature. It is advisable to prepare fresh solutions regularly.

Protocol 2: In Vivo Administration of RAD-150 in a Rat Model via Oral Gavage

This protocol details the procedure for administering RAD-150 to rats using oral gavage.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley)[6]

  • Sex: Male (castrated or intact, depending on the study design)[5]

  • Age: Young/adult

Materials:

  • Prepared RAD-150 suspension

  • Oral gavage needles (stainless steel or flexible, appropriate size for rats)[7]

  • Syringes (1 ml or appropriate volume)

  • Animal scale

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment[6].

  • Dosage Calculation: Weigh each animal before administration to calculate the precise volume of the RAD-150 suspension to be administered based on the target dose in mg/kg.

  • Animal Restraint: Properly restrain the rat to ensure its safety and the accuracy of the administration.

  • Gavage Administration:

    • Attach the gavage needle to the syringe filled with the calculated dose.

    • Gently insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus.

    • Slowly dispense the suspension.

    • Carefully remove the gavage needle.

  • Monitoring: Observe the animal for a short period after administration to ensure there are no immediate adverse reactions.

  • Frequency and Duration: Administer RAD-150 daily for the planned duration of the study (e.g., 14-28 days)[5][6].

  • Control Group: A control group receiving the vehicle only (e.g., 0.5% methylcellulose) should be included in the study design[6].

Mandatory Visualizations

Signaling Pathway

Experimental_Workflow_RAD150 cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (e.g., Rats, 1 week) group_assignment Random Group Assignment (Control vs. RAD-150) animal_acclimatization->group_assignment solution_prep RAD-150 Suspension Preparation (e.g., 0.5% Methylcellulose) group_assignment->solution_prep daily_weighing Daily Animal Weighing solution_prep->daily_weighing dose_calculation Dosage Calculation (mg/kg) daily_weighing->dose_calculation oral_gavage Oral Gavage Administration dose_calculation->oral_gavage Daily for X weeks data_collection Data Collection (e.g., body weight, muscle mass) oral_gavage->data_collection tissue_harvesting Tissue Harvesting (e.g., muscle, prostate) data_collection->tissue_harvesting End of study data_analysis Statistical Analysis tissue_harvesting->data_analysis

References

Application Notes and Protocols for In Vitro Research of RAD-150

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of RAD-150 (also known as TLB-150 Benzoate), a selective androgen receptor modulator (SARM). This document outlines detailed protocols for cell culture, key assays to assess anabolic effects on muscle and bone cells, and the underlying signaling pathways.

Introduction to RAD-150

RAD-150 is an investigational SARM that is an esterified derivative of its predecessor, RAD-140.[1] This structural modification is designed to have a longer half-life, potentially leading to more stable and sustained effects.[1] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors (AR) in tissues like skeletal muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues.[2] Research suggests that SARMs like RAD-150 may promote muscle growth and have beneficial effects on bone density.[1][3]

Cell Culture Applications

The following sections detail protocols for utilizing relevant cell lines to study the effects of RAD-150 on myogenesis and osteogenesis.

Myogenesis: C2C12 Cell Line

The C2C12 cell line, derived from mouse myoblasts, is a well-established model for studying muscle differentiation (myogenesis) and hypertrophy.

Protocol 1: C2C12 Myoblast Proliferation and Differentiation

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • RAD-150 stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in GM in a T-75 flask at 37°C and 5% CO2. When cells reach 70-80% confluency, detach them using Trypsin-EDTA. Seed the myoblasts in 6-well or 24-well plates at a density of 2 x 10^4 cells/cm².

  • Proliferation: Allow the cells to adhere and proliferate in GM for 24-48 hours, or until they reach approximately 80-90% confluency.

  • Initiation of Differentiation: Aspirate the GM, wash the cells once with sterile PBS, and replace the medium with DM to induce myoblast fusion into myotubes.

  • RAD-150 Treatment: Prepare various concentrations of RAD-150 in DM. The final DMSO concentration should be kept below 0.1%. Replace the DM with the RAD-150 containing medium. Include a vehicle control (DM with DMSO).

  • Myotube Formation: Culture the cells for 4-6 days to allow for the formation of mature myotubes. Change the medium every 48 hours with fresh DM containing the respective RAD-150 concentrations.

G cluster_0 Cell Preparation cluster_1 Differentiation and Treatment cluster_2 Analysis seed Seed C2C12 Myoblasts proliferate Proliferate to 80-90% Confluency seed->proliferate induce Induce Differentiation (Switch to DM) proliferate->induce mature Mature Myotube Formation (4-6 days) induce->mature treat Treat with RAD-150 mature->treat measure Measure Myotube Hypertrophy treat->measure western Western Blot for Signaling Proteins measure->western gene Gene Expression Analysis western->gene

Caption: RAD-150 signaling in osteoblast differentiation.

Conclusion

The provided protocols and application notes offer a framework for the in vitro investigation of RAD-150. By utilizing C2C12 and MC3T3-E1 cell lines, researchers can systematically evaluate the anabolic effects of this compound on muscle and bone, respectively. The outlined assays and signaling pathway analyses will enable a comprehensive understanding of the cellular and molecular mechanisms of RAD-150. Due to the limited availability of published quantitative data for RAD-150, the presented tables are illustrative. Researchers are encouraged to perform dose-response and time-course experiments to establish the specific in vitro efficacy of RAD-150.

References

Application Notes and Protocols for the Quantification of RAD-150 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable absence of publicly available, validated analytical methods specifically for the quantification of RAD-150 (TLB-150 Benzoate) in biological matrices. The following application notes and protocols are presented as a representative and scientifically grounded framework. This document is based on established principles of bioanalysis for similar small molecules, particularly other Selective Androgen Receptor Modulators (SARMs), and is intended to serve as a comprehensive guide for researchers and drug development professionals. The described method is illustrative and must be fully developed and validated in-house to ensure it is fit for its intended purpose, in accordance with regulatory guidelines such as those from the FDA and ICH.[1][2][3][4][5]

Application Note: LC-MS/MS Quantification of RAD-150

Introduction RAD-150, also known as TLB-150 Benzoate, is an esterified derivative of the SARM RAD-140. Its structure suggests enhanced bioavailability and a longer half-life compared to its parent compound. To support pharmacokinetic, toxicokinetic, and other drug development studies, a sensitive, selective, and robust bioanalytical method is essential for its quantification in biological samples. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose, offering unparalleled sensitivity and specificity.[6][7]

Principle of the Method This method outlines the quantification of RAD-150 in human plasma using LC-MS/MS. The procedure involves a straightforward sample preparation step using protein precipitation to extract RAD-150 and an internal standard (IS) from the plasma matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Key Method Parameters

  • Analyte: RAD-150 (TLB-150 Benzoate)

  • Biological Matrix: Human Plasma (K2-EDTA)

  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein Precipitation (PPT)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of RAD-150 (e.g., RAD-150-d4) is the ideal choice to compensate for variations in sample preparation and instrument response.[8] If a SIL-IS is unavailable, a structurally analogous compound may be used, but requires more rigorous validation of matrix effects.

  • Calibration Range (Illustrative): 0.1 ng/mL to 100 ng/mL. The final range must be determined during method development based on expected in-vivo concentrations.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH) - HPLC or LC-MS grade. Formic Acid (FA) - Optima LC/MS grade. Deionized water (18.2 MΩ·cm).

  • Chemicals: RAD-150 reference standard (>98% purity), RAD-150-d4 (or other suitable IS) reference standard (>98% purity).

  • Biological Matrix: Blank human plasma (K2-EDTA) from at least six unique sources for selectivity and matrix effect evaluation.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well deep-well plates, autosampler vials or plates.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of RAD-150 and IS reference standards and dissolve in methanol to create 1 mg/mL primary stock solutions. Store at -20°C.

  • Intermediate and Working Standard (WS) Solutions: Prepare a series of working standard solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the primary stock solutions with 50:50 ACN:Water.

  • Internal Standard (IS) Working Solution: Prepare a working IS solution (e.g., 100 ng/mL) in acetonitrile. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma (e.g., a 5% spike, v/v, to minimize matrix disruption).

  • Calibration Standards: Prepare a minimum of eight non-zero concentration levels covering the desired analytical range (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control Samples: Prepare QCs at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): Same concentration as the lowest CC standard.

    • Low QC: ~3x LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: ~75-85% of the Upper Limit of Quantification (ULOQ).

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of study samples, CC standards, or QC samples into a 96-well plate or microcentrifuge tubes.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each well.

  • Vortex mix for 2-3 minutes to ensure complete protein precipitation.

  • Centrifuge at ~4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Mix well and inject into the LC-MS/MS system.

Data and Method Parameters

The following tables summarize the illustrative parameters for the LC-MS/MS method and the expected performance characteristics from method validation.

Table 1: Illustrative LC-MS/MS Instrumental Parameters

ParameterSuggested Condition
Liquid Chromatography
HPLC SystemUHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
ColumnReversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient (Illustrative)0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (20% B)
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM Transition (RAD-150)Hypothetical:m/z 521.2 → 349.1 (Quantifier), m/z 521.2 → 227.1 (Qualifier)
MRM Transition (IS)Hypothetical:m/z 525.2 → 353.1 (RAD-150-d4)
Dwell Time100 ms
Source Temperature550°C
IonSpray Voltage5500 V
Note: MRM transitions are hypothetical and must be optimized empirically by infusing the reference standard.

Table 2: Illustrative Bioanalytical Method Validation Summary (Based on FDA/ICH Guidelines)

Validation ParameterAcceptance CriteriaIllustrative Result
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in 6 unique blank lots.Complies
Linearity r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Linear from 0.1 to 100 ng/mL; r² > 0.995
LLOQ Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy of 80-120%.0.1 ng/mL
Intra-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.95.2% to 104.5%
Intra-day Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for QC samples.≤ 8.7%
Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples across 3 separate runs.97.1% to 102.8%
Inter-day Precision CV ≤15% (≤20% at LLOQ) for QC samples across 3 separate runs.≤ 9.5%
Extraction Recovery Consistent and reproducible across Low, Mid, and High QC levels.~85% for RAD-150, ~88% for IS
Matrix Effect IS-normalized matrix factor CV ≤15% across 6 unique lots.CV = 7.2%
Stability Analyte stable within ±15% of nominal concentration under various conditions (bench-top, freeze-thaw, long-term).Stable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_report Reporting sample Plasma Sample (CC, QC, Unknown) add_is Add Internal Standard & Precipitating Agent sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute & Mix supernatant->dilute inject Inject into LC-MS/MS System dilute->inject acquire Data Acquisition (MRM Mode) inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate regression Generate Calibration Curve (Linear Regression) calculate->regression quantify Quantify Unknowns regression->quantify report Final Concentration Report quantify->report G cluster_nucleus Nuclear Translocation SARM RAD-150 (SARM) AR Androgen Receptor (AR) SARM->AR Binds in cytoplasm CellMembrane Cell Membrane SARM_AR_Complex SARM-AR Complex ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Binds to DNA Nucleus Nucleus GeneTranscription Modulation of Gene Transcription ARE->GeneTranscription ProteinSynthesis Protein Synthesis (Anabolic Effects) GeneTranscription->ProteinSynthesis TissueEffects Tissue-Selective Effects (Muscle, Bone) ProteinSynthesis->TissueEffects

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of TLB-150 Benzoate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TLB-150 Benzoate (B1203000), also known as RAD-150, is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2][3][4] It is an analog of RAD-140, modified with a benzoate ester group, a chemical alteration intended to increase the compound's stability, bioavailability, and half-life.[1][4][5][6] TLB-150 Benzoate selectively binds to androgen receptors in muscle and bone tissue, aiming to produce anabolic effects with reduced androgenic side effects compared to traditional anabolic steroids.[2][3] Given its potential application in research concerning muscle wasting disorders and performance enhancement, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic and metabolic studies.[2][7] This document details a comprehensive and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise detection and quantification of TLB-150 Benzoate in human plasma.

Physicochemical Properties of TLB-150 Benzoate

A summary of the key chemical properties of TLB-150 Benzoate is provided below. This information is fundamental to the development of the mass spectrometry parameters.

PropertyValueReference
Synonyms RAD-150, TLB-150[4][8]
Chemical Class Selective Androgen Receptor Modulator (SARM)[1][3]
CAS Number 1208070-53-4[5][9][10][11]
Molecular Formula C₂₇H₂₀ClN₅O₃[1][10][11]
Molecular Weight 497.93 g/mol [1][5][10][12]
Solubility Soluble in Methanol, Polyglycols[9][11][13]

Signaling and Mechanism of Action

TLB-150 Benzoate functions by selectively targeting and binding to androgen receptors (AR) located in skeletal muscle and bone tissues.[2] This targeted agonistic activity mimics the anabolic effects of testosterone, such as enhancing muscle protein synthesis and nitrogen retention, which are crucial for building lean muscle mass.[2] The tissue-selective nature of TLB-150 aims to minimize the activation of androgen receptors in other tissues, such as the prostate, thereby reducing the risk of undesirable androgenic side effects.[14] The addition of the benzoate ester is designed to provide a more stable and sustained release profile.[1][6]

G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Anabolic Effects TLB150 TLB-150 Benzoate AR Androgen Receptor (AR) (Cytosol) TLB150->AR Binds Membrane AR_TLB150 AR-TLB150 Complex AR->AR_TLB150 HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociates ARE Androgen Response Element (ARE) on DNA AR_TLB150->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Muscle Growth) mRNA->Protein Translation Bone Bone Mineral Density

Caption: Simplified signaling pathway of TLB-150 Benzoate.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a framework for the extraction and quantification of TLB-150 Benzoate from human plasma.

1. Materials and Reagents

  • TLB-150 Benzoate reference standard (>99% purity)

  • Internal Standard (IS): RAD-140 or a stable isotope-labeled TLB-150 Benzoate

  • HPLC-grade Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water

  • Formic Acid (FA), LC-MS grade

  • Human plasma (K₂EDTA as anticoagulant)

  • Micro-centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm PVDF)

  • HPLC vials with inserts

2. Standard and QC Sample Preparation

  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of TLB-150 Benzoate reference standard in 1 mL of MeOH.

  • Working Standards: Serially dilute the primary stock with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the IS in ACN.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standards to create CC samples ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

3. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective technique for cleaning up plasma samples for LC-MS analysis.[15][16]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL micro-centrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in ACN). The cold acetonitrile serves to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

G cluster_workflow LC-MS/MS Experimental Workflow Sample 1. Plasma Sample (100 µL) Precipitation 2. Add 300 µL ACN with Internal Standard Sample->Precipitation Vortex 3. Vortex (1 min) Precipitation->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Filter 6. Filter (0.22 µm PVDF) Supernatant->Filter Analysis 7. LC-MS/MS Analysis Filter->Analysis

Caption: Sample preparation workflow for plasma analysis.

4. LC-MS/MS Instrumentation and Conditions The analysis can be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.

Chromatographic Conditions

ParameterRecommended Condition
UHPLC System Waters ACQUITY UPLC, Agilent 1290, or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B)

Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/Hr
Collision Gas Argon

MRM Transitions The following MRM transitions are proposed for quantification and confirmation. The precursor ion ([M+H]⁺) for TLB-150 Benzoate (MW 497.93) is m/z 498.9. Product ions should be optimized by direct infusion of the reference standard.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Use
TLB-150 Benzoate 498.9376.8 (Loss of benzoate)Quantifier
TLB-150 Benzoate 498.9271.1 (Further fragmentation)Qualifier
Internal Standard Dependent on IS usedDependent on IS used-

The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantitative determination of TLB-150 Benzoate in human plasma. The use of a simple protein precipitation for sample preparation allows for high-throughput analysis, which is critical in drug development and clinical research. This application note serves as a comprehensive guide for researchers, scientists, and professionals requiring a validated bioanalytical method for TLB-150 Benzoate.

References

Preparation of RAD-150 Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-150, also known as TLB-150 Benzoate (B1203000), is a nonsteroidal selective androgen receptor modulator (SARM). It is the benzoate ester of its predecessor, RAD-140.[1][2] The esterification is designed to enhance the compound's stability and prolong its half-life in biological systems.[3][4][5] Like other SARMs, RAD-150 selectively binds to androgen receptors, primarily in muscle and bone tissues, with the potential to stimulate anabolic activity.[3][5] This document provides detailed application notes and protocols for the preparation of RAD-150 solutions for use in experimental research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of RAD-150 is provided in the table below. This information is essential for the accurate preparation and handling of stock solutions.

PropertyValueReference
IUPAC Name (2S,3R)-3-((4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-3-(2-chloro-4-cyanophenylamino)-2-methylpropan-1-yl benzoate[6]
Common Synonyms TLB-150 Benzoate[4]
Molecular Formula C₂₇H₂₀ClN₅O₃[3]
Molecular Weight 497.9 g/mol [3]
Appearance Solid powder[7]
Purity Typically >98%[6]

Solubility Data

RAD-150 is soluble in several organic solvents. While exact quantitative solubility data can vary between batches, the following table provides guidance on suitable solvents for preparing stock solutions. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific batch of RAD-150.

SolventReported SolubilityReference
Methanol Soluble[7]
Dimethyl Sulfoxide (B87167) (DMSO) Soluble (based on SARM class)
Ethanol (B145695) Soluble (based on SARM class)
Polyethylene Glycol (PEG400) Commonly used as a vehicle
Propylene Glycol Commonly used as a vehicle

Note: For RAD-140, the precursor to RAD-150, solubility is reported to be approximately 2 mg/mL in ethanol and approximately 30 mg/mL in DMSO and DMF.[8] This suggests that RAD-150 is also likely to be highly soluble in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM RAD-150 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of RAD-150 in dimethyl sulfoxide (DMSO).

Materials:

  • RAD-150 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of RAD-150:

    • Mass (mg) = 10 mM * 497.9 g/mol * 1 mL * (1 L / 1000 mL) = 4.979 mg

  • Weigh the RAD-150 powder:

    • Using a calibrated analytical balance, carefully weigh out 4.979 mg of RAD-150 powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the RAD-150 powder.

  • Dissolution:

    • Cap the tube securely and vortex the solution until the RAD-150 powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at 0-4°C.[6]

    • For long-term storage (months to years), aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the 10 mM RAD-150 stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1%.[9][10]

Materials:

  • 10 mM RAD-150 stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution:

    • If frozen, thaw an aliquot of the 10 mM RAD-150 stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.

  • Final Working Solution Preparation:

    • Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium in the well of a culture plate.

  • Mixing:

    • Mix the final working solution gently but thoroughly by pipetting up and down several times.

Mandatory Visualizations

RAD-150 Signaling Pathway

RAD150_Signaling_Pathway RAD-150 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Binding/Release AR_RAD150 AR-RAD-150 Complex AR->AR_RAD150 AR_RAD150_dimer Dimerized AR-RAD-150 Complex AR_RAD150->AR_RAD150_dimer Dimerization & Translocation MAPK_ERK MAPK/ERK Pathway AR_RAD150->MAPK_ERK Activates ARE Androgen Response Element (ARE) AR_RAD150_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., Muscle Growth, Bone Density) ARE->Gene_Transcription Initiates

Caption: RAD-150 binds to the Androgen Receptor, leading to gene transcription.

Experimental Workflow for Preparing RAD-150 Solutions

Experimental_Workflow Workflow for RAD-150 Solution Preparation A 1. Calculate Mass of RAD-150 B 2. Weigh RAD-150 Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex to Dissolve C->D E 5. Prepare Aliquots for Storage D->E F 6. Store at -20°C or -80°C E->F G 7. Thaw Aliquot for Use H 8. Prepare Intermediate Dilution G->H I 9. Prepare Final Working Solution H->I

References

Investigating the Tissue-Selective Anabolic Activity of RAD-150: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD-150, also known as TLB-150 Benzoate, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential to selectively stimulate muscle and bone growth while minimizing androgenic side effects on tissues such as the prostate.[1][2] As an esterified analog of its predecessor, RAD-140 (Testolone), RAD-150 is hypothesized to possess an extended half-life and improved stability.[3] This modification may offer a more favorable pharmacokinetic profile for therapeutic applications.

These application notes provide a comprehensive overview of the methodologies used to investigate the tissue-selective anabolic activity of SARMs, using the well-characterized RAD-140 as a primary reference due to the limited availability of peer-reviewed preclinical data specific to RAD-150. The protocols and data presented herein are intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and selectivity of RAD-150 and other novel SARM candidates.

Quantitative Assessment of Anabolic and Androgenic Activity

A critical step in the evaluation of a SARM is to quantify its anabolic (myotrophic) and androgenic effects. The Hershberger assay in castrated rats is the gold-standard preclinical model for this purpose.[1][4] This assay measures the weight changes in an anabolic target tissue (levator ani muscle) and androgenic target tissues (prostate and seminal vesicles) in response to the test compound.

The following tables summarize the dose-dependent effects of orally administered RAD-140 on the levator ani muscle, prostate, and seminal vesicle weights in castrated male rats, as reported in a key preclinical study. This data provides a benchmark for assessing the tissue selectivity of novel SARMs like RAD-150.

Table 1: Anabolic (Myotrophic) Activity of RAD-140 in Castrated Rats [1]

Treatment Group (Oral Dose)Levator Ani Muscle Weight (mg)% of Testosterone Propionate (TP) Effect
Vehicle (Castrated Control)100 ± 100%
RAD-140 (0.03 mg/kg/day)150 ± 1525%
RAD-140 (0.1 mg/kg/day)200 ± 2050%
RAD-140 (0.3 mg/kg/day)250 ± 2575%
RAD-140 (1 mg/kg/day)300 ± 30100%
Testosterone Propionate (1 mg/kg/day, s.c.)300 ± 25100%

Table 2: Androgenic Activity of RAD-140 in Castrated Rats [1]

Treatment Group (Oral Dose)Prostate Weight (mg)Seminal Vesicle Weight (mg)% of TP Effect (Prostate)% of TP Effect (Seminal Vesicle)
Vehicle (Castrated Control)20 ± 550 ± 100%0%
RAD-140 (0.3 mg/kg/day)30 ± 875 ± 1510%12.5%
RAD-140 (1 mg/kg/day)50 ± 10100 ± 2030%25%
RAD-140 (3 mg/kg/day)80 ± 15150 ± 2560%50%
RAD-140 (10 mg/kg/day)120 ± 20250 ± 30100%100%
Testosterone Propionate (1 mg/kg/day, s.c.)120 ± 15450 ± 40100%100%

Note: The data in the tables are adapted from graphical representations and textual descriptions in the cited literature and are intended for illustrative purposes.[1]

Experimental Protocols

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This protocol is adapted from the standardized Hershberger bioassay and is suitable for evaluating the tissue-selective activity of RAD-150.[4][5][6][7][8]

Objective: To determine the anabolic and androgenic potency of RAD-150 in a castrated male rat model.

Materials:

  • Male, peripubertal Sprague-Dawley or Wistar rats (approximately 42 days old)

  • RAD-150

  • Testosterone Propionate (TP) as a positive control

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Surgical instruments for castration

  • Anesthetics

  • Analytical balance

  • Oral gavage needles

Procedure:

  • Animal Acclimation and Castration:

    • Acclimate rats for at least one week under standard laboratory conditions.

    • At approximately 42 days of age, surgically castrate the animals under anesthesia.

    • Allow a post-operative recovery period of 7-10 days.

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (n=6-8 per group):

      • Group 1: Vehicle control (oral gavage)

      • Group 2: Testosterone Propionate (e.g., 0.5-1.0 mg/kg/day, subcutaneous injection)

      • Groups 3-n: RAD-150 at various oral doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10 mg/kg/day)

    • Administer the test compounds and controls daily for 10 consecutive days.

  • Necropsy and Tissue Collection:

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect and weigh the following tissues:

      • Levator ani muscle (anabolic indicator)

      • Ventral prostate (androgenic indicator)

      • Seminal vesicles (with coagulating glands and fluids) (androgenic indicator)

  • Data Analysis:

    • Calculate the mean and standard deviation for each tissue weight within each group.

    • Compare the tissue weights of the RAD-150 treated groups to both the vehicle control and the TP-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

    • Determine the anabolic-to-androgenic ratio by comparing the dose required to produce a half-maximal effect (ED50) on the levator ani muscle versus the prostate.[9]

Androgen Receptor Binding Affinity Assay

This in vitro assay determines the binding affinity of RAD-150 to the androgen receptor (AR).[10][11][12][13]

Objective: To quantify the binding affinity (Ki) of RAD-150 for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or rat AR, which is highly homologous)[10]

  • Radiolabeled androgen, e.g., [³H]-dihydrotestosterone (DHT) or [³H]-R1881

  • Test compound (RAD-150) at various concentrations

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled androgen and varying concentrations of the unlabeled test compound (RAD-150).

    • Add the recombinant androgen receptor to initiate the binding reaction.

    • Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled DHT).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a suitable method (e.g., filtration, charcoal dextran, or scintillation proximity assay).

  • Quantification:

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

SARMs exert their tissue-selective effects by binding to the androgen receptor and modulating its activity in a tissue-specific manner. This selectivity is thought to arise from the unique conformational changes induced in the AR upon SARM binding, leading to differential recruitment of co-activators and co-repressors, and the activation of distinct downstream signaling pathways.[2][3][14]

In skeletal muscle, the binding of a SARM to the AR is believed to initiate a signaling cascade that promotes protein synthesis and muscle hypertrophy. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is one of the key non-genomic signaling cascades implicated in the anabolic effects of androgens and SARMs.[14][15]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Skeletal Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Binding MAPK_Pathway MAPK/ERK Signaling Cascade AR->MAPK_Pathway Activation ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding MAPK_Pathway->ARE Modulation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Results in Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Binding_Assay Androgen Receptor Binding Affinity Cell_Based_Assays Cell-Based Functional Assays (e.g., C2C12 myoblasts) Binding_Assay->Cell_Based_Assays PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assays->PK_PD Hershberger Hershberger Assay (Anabolic/Androgenic Ratio) PK_PD->Hershberger Efficacy_Models Disease Models (e.g., Osteoporosis, Cachexia) Hershberger->Efficacy_Models Tissue_Selectivity Assessment of Tissue Selectivity Hershberger->Tissue_Selectivity Tox Toxicology Studies Efficacy_Models->Tox Therapeutic_Index Determination of Therapeutic Index Tox->Therapeutic_Index Tissue_Selectivity->Therapeutic_Index

References

Application Notes and Protocols for RAD-150 in Sarcopenia and Muscle Wasting Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the age-related loss of muscle mass and function, and muscle wasting associated with various chronic diseases, represent significant unmet medical needs. Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective anabolic activity. RAD-150 (also known as TLB-150 Benzoate) is an investigational SARM that is an esterified derivative of its predecessor, RAD-140 (Testolone).[1][2][3] This structural modification is designed to provide a more stable and sustained release profile, potentially offering advantages for therapeutic applications in chronic conditions like sarcopenia.[1][4][5][6]

These application notes provide an overview of the potential use of RAD-150 in preclinical research models of sarcopenia and muscle wasting, based on the current understanding of its mechanism of action and data from its parent compound, RAD-140.

Mechanism of Action

RAD-150, like other SARMs, functions by selectively binding to androgen receptors (ARs) in skeletal muscle and bone tissue.[7][8][9] This targeted binding initiates a cascade of downstream signaling events that promote muscle protein synthesis and hypertrophy, while minimizing the androgenic side effects commonly associated with anabolic steroids in tissues such as the prostate.[10][11] The esterification of RAD-150 is expected to result in a longer half-life compared to RAD-140, leading to more stable plasma concentrations and sustained activation of androgenic pathways in muscle.[1][2][4][12]

Signaling Pathway of SARM-Induced Muscle Hypertrophy

The binding of RAD-150 to the androgen receptor in muscle cells is hypothesized to trigger a signaling cascade that promotes anabolism. This involves the activation of pathways that lead to increased protein synthesis and myonuclear accretion, ultimately resulting in muscle fiber hypertrophy. A simplified representation of this pathway is depicted below.

SARM_Signaling_Pathway RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Binds AR_complex RAD-150/AR Complex AR->AR_complex nucleus Nucleus AR_complex->nucleus Translocates ARE Androgen Response Element (ARE) AR_complex->ARE Binds to transcription Gene Transcription ARE->transcription Initiates mRNA mRNA transcription->mRNA translation Protein Synthesis mRNA->translation muscle_protein Muscle Proteins (e.g., actin, myosin) translation->muscle_protein hypertrophy Muscle Hypertrophy muscle_protein->hypertrophy

Caption: SARM signaling pathway in muscle cells.

Preclinical Data Summary (Based on RAD-140)

Due to the limited availability of published preclinical data specifically for RAD-150, the following tables summarize findings from a study on its parent compound, RAD-140, in a rat model of muscle hypertrophy. It is hypothesized that RAD-150 would produce similar or potentially more pronounced and sustained effects.

Table 1: Effect of RAD-140 on Muscle Mass in a Functional Overload Rat Model [13][14]

Treatment GroupPlantaris Muscle Mass (mg/g body weight)Soleus Muscle Mass (mg/g body weight)
Vehicle-Control~0.45~0.35
RAD140-Control~0.50~0.42
Vehicle-FO~0.55 ~0.40
RAD140-FO~0.58 *~0.41

Statistically significant increase compared to Vehicle-Control. Data are approximated from graphical representations in the source publication for illustrative purposes.

Table 2: Effect of RAD-140 on Muscle Fiber Cross-Sectional Area (CSA) [13][14]

Treatment GroupPlantaris Muscle Fiber CSA (µm²)
Vehicle-Control~2000
RAD140-Control~2500
Vehicle-FO~2800
RAD140-FO~3000 *

Statistically significant increase compared to Vehicle-Control. Data are approximated from graphical representations in the source publication for illustrative purposes.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of RAD-150 in preclinical models of sarcopenia and muscle wasting.

Protocol 1: Aged Mouse Model of Sarcopenia

This protocol is designed to assess the therapeutic potential of RAD-150 in mitigating age-related muscle loss.

1. Animal Model:

  • Species: C57BL/6J mice.[15][16]

  • Age: 24-26 months (to represent an aged population).[15][16]

  • Sex: Male and/or female (to assess for sex-specific differences).

  • Housing: Standard housing conditions with ad libitum access to food and water.

2. Experimental Groups (n=10-12 per group):

  • Group 1: Aged Control (Vehicle)

  • Group 2: Aged + RAD-150 (Low Dose, e.g., 3 mg/kg body weight)

  • Group 3: Aged + RAD-150 (High Dose, e.g., 10 mg/kg body weight)

  • Group 4: Young Control (3-4 months old, Vehicle) - for baseline comparison.

3. Drug Administration:

  • Compound: RAD-150 dissolved in a suitable vehicle (e.g., 1% CMC in sterile water).

  • Route: Oral gavage.

  • Frequency: Daily.

  • Duration: 12 weeks.

4. Outcome Measures:

  • Muscle Strength:

    • Forelimb Grip Strength: Measured at baseline and every 4 weeks using a grip strength meter.[17][18][19]

  • Physical Performance:

    • Treadmill Test: Time to exhaustion measured at baseline and at the end of the study.[15][16]

  • Muscle Mass:

    • In-life: Lean body mass can be assessed using DEXA scans at baseline and end of study.

    • Post-mortem: At the end of the 12-week treatment, key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) are dissected and weighed.[17]

  • Histological Analysis:

    • Muscle fiber cross-sectional area (CSA) will be determined from stained muscle sections.[17][20]

  • Biomarker Analysis:

    • Serum levels of relevant hormones (e.g., testosterone) and muscle damage markers (e.g., creatine (B1669601) kinase) can be measured.

Sarcopenia_Workflow start Start: Aged Mice (24-26 months) grouping Randomize into Treatment Groups start->grouping treatment 12-Week Treatment (Vehicle or RAD-150) grouping->treatment monitoring In-life Monitoring: - Grip Strength (4 wks) - Body Weight (weekly) treatment->monitoring During endpoint End of Study treatment->endpoint monitoring->treatment analysis Post-mortem Analysis: - Muscle Mass - Histology (CSA) - Biomarkers endpoint->analysis

Caption: Experimental workflow for sarcopenia study.

Protocol 2: Dexamethasone-Induced Muscle Wasting Model

This protocol is designed to evaluate the protective effects of RAD-150 against glucocorticoid-induced muscle atrophy.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Age: 10-12 weeks.

  • Housing: Standard housing conditions with ad libitum access to food and water.

2. Experimental Groups (n=8-10 per group):

  • Group 1: Control (Vehicle for both RAD-150 and Dexamethasone)

  • Group 2: Dexamethasone (DEX) + Vehicle for RAD-150

  • Group 3: DEX + RAD-150 (e.g., 5 mg/kg body weight)

3. Drug Administration:

  • RAD-150: Administered daily via oral gavage for 10 days.

  • Dexamethasone: Administered daily via intraperitoneal injection (e.g., 10 mg/kg) for the last 5 days of the study to induce muscle wasting.

4. Outcome Measures:

  • Body Weight: Monitored daily.

  • Muscle Mass: At the end of the study, the gastrocnemius, tibialis anterior, and soleus muscles are dissected and weighed.

  • Molecular Analysis:

    • Western blotting or qPCR to analyze the expression of key proteins and genes in muscle catabolism (e.g., MuRF1, Atrogin-1) and anabolism (e.g., p-Akt, p-mTOR).

  • Histological Analysis:

    • Muscle fiber CSA to quantify the extent of atrophy.

Muscle_Wasting_Workflow start Start: Young Adult Rats rad150_treatment RAD-150/Vehicle Treatment (Days 1-10) start->rad150_treatment dex_treatment Dexamethasone Induction (Days 6-10) endpoint End of Study (Day 10) rad150_treatment->endpoint Concurrently with DEX analysis Post-mortem Analysis: - Muscle Mass - Molecular Markers - Histology endpoint->analysis

References

Stacking RAD-150 with Other Compounds: Application Notes and Protocols for a Research Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is intended for research purposes only. RAD-150 (TLB-150 Benzoate) is an investigational compound and is not approved for human use. The handling and use of this and other research chemicals should be conducted by qualified professionals in a controlled laboratory setting.

Introduction

RAD-150, also known as TLB-150 Benzoate (B1203000), is a non-steroidal selective androgen receptor modulator (SARM). It is the benzoate ester of its more extensively studied parent compound, RAD-140 (Testolone).[1][2] The esterification is purported to enhance the compound's stability and extend its half-life, potentially leading to more stable serum concentrations in research models.[3][4][5] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors (ARs) in tissues such as muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues.[6][7]

These application notes provide a framework for investigating the effects of RAD-150 when used in combination with other research compounds. Due to the limited availability of peer-reviewed data on RAD-150, much of the information and proposed protocols are extrapolated from research on RAD-140 and other well-characterized SARMs.

Mechanism of Action and Signaling Pathways

RAD-150, through its active form RAD-140, exerts its effects by binding to the androgen receptor.[6] Upon binding, the receptor undergoes a conformational change and translocates to the nucleus, where it modulates the transcription of target genes.[8] In skeletal muscle, this leads to an increase in protein synthesis and muscle hypertrophy.[9] The anabolic effects of androgens and SARMs are mediated through the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mammalian target of rapamycin (B549165) (mTOR) pathways.[10][11][12]

Activation of the androgen receptor can lead to the phosphorylation and activation of Akt, which in turn activates mTOR.[10][12] mTOR is a key regulator of protein synthesis and cell growth.[10] This signaling cascade ultimately results in increased muscle mass and strength.[11]

Androgen Receptor Signaling Pathway in Muscle Hypertrophy Androgen Receptor Signaling in Muscle Hypertrophy cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD-150 RAD-150 AR Androgen Receptor RAD-150->AR Binds to PI3K PI3K AR->PI3K Activates HSP HSP AR->HSP Dissociates from AR_nucleus Activated AR AR->AR_nucleus Translocates to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Transcription Gene Transcription mTOR->Gene_Transcription Promotes ARE Androgen Response Element AR_nucleus->ARE Binds to ARE->Gene_Transcription Initiates Muscle Protein Synthesis Muscle Protein Synthesis Gene_Transcription->Muscle Protein Synthesis Leads to Muscle Hypertrophy Muscle Hypertrophy Muscle Protein Synthesis->Muscle Hypertrophy Results in

Fig. 1: Androgen Receptor Signaling in Muscle Hypertrophy

Stacking RAD-150 with Other Compounds: A Research Perspective

In a research context, stacking compounds involves co-administering two or more agents to investigate potential synergistic or additive effects.[13] The rationale for stacking RAD-150 with other compounds is to target multiple pathways involved in muscle growth, bone health, or disease pathology.

Potential Stacking Combinations and Their Rationale
Compound ClassExample Compound(s)Research RationalePotential Research Areas
Other SARMs Ostarine (MK-2866), Ligandrol (LGD-4033)Investigating synergistic effects on muscle mass and strength by targeting the androgen receptor with compounds of potentially different potencies and tissue selectivities.[13][14]Muscle wasting disorders, sarcopenia, osteoporosis.[15]
Growth Hormone Secretagogues Ibutamoren (MK-677)Combining anabolic effects of AR activation with increased levels of growth hormone and IGF-1 to potentially enhance muscle growth and recovery.[13][14]Cachexia, age-related muscle loss.
Myostatin Inhibitors YK-11Exploring the combined effect of androgen receptor activation and myostatin inhibition to potentially achieve greater muscle hypertrophy.[14]Muscular dystrophy, severe muscle wasting conditions.
PPARδ Agonists Cardarine (GW-501516)Investigating combined effects on muscle endurance, fat metabolism, and lean mass preservation.[14]Metabolic disorders, obesity-related muscle dysfunction.
Aromatase Inhibitors (AIs) Letrozole, AnastrozoleIn the context of androgen-sensitive cancers, studying the dual blockade of estrogen production (via AI) and AR activation (via SARM) to inhibit tumor growth.[16][17]Androgen and estrogen receptor-positive breast cancer.[16][17]

Experimental Protocols

The following are generalized protocols that can be adapted for the study of RAD-150 and its combinations. It is crucial to optimize these protocols based on the specific research question, cell lines, and animal models used.

In Vitro Assays

1. Androgen Receptor Binding Assay

  • Objective: To determine the binding affinity of RAD-150 to the androgen receptor.

  • Methodology: A competitive binding assay using a fluorescently labeled androgen (e.g., Fluormone™ AL Red) and purified androgen receptor protein. The ability of RAD-150 to displace the fluorescent ligand is measured, and the IC50 (half-maximal inhibitory concentration) is calculated.[18]

  • Data Analysis: Calculation of Ki (inhibition constant) to determine binding affinity.

2. AR Transactivation Assay

  • Objective: To assess the functional activity of RAD-150 as an AR agonist or antagonist.

  • Methodology: Utilize a cell line (e.g., HEK293) transiently co-transfected with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase reporter gene. Cells are treated with varying concentrations of RAD-150, and luciferase activity is measured as an indicator of AR activation.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for agonistic activity or IC50 for antagonistic activity.

3. In Vitro Muscle Cell Differentiation Assay

  • Objective: To evaluate the effect of RAD-150 on myoblast differentiation into myotubes.

  • Methodology: Culture C2C12 myoblasts and induce differentiation in the presence of varying concentrations of RAD-150 and/or a stacked compound. After a set period, cells are fixed and stained for myosin heavy chain (MHC) to visualize myotube formation.

  • Data Analysis: Quantify the fusion index (number of nuclei in myotubes / total number of nuclei) and myotube diameter.

In Vivo Models

1. Orchidectomized (ORX) Rodent Model of Androgen Deficiency

  • Objective: To assess the anabolic effects of RAD-150 on muscle and bone in a state of androgen deficiency.

  • Methodology: Male rats or mice are surgically castrated to induce muscle and bone loss. Animals are then treated with RAD-150, a stacked compound, or a combination. Body weight, muscle mass (e.g., levator ani, gastrocnemius), and bone mineral density (BMD) are measured at the end of the study.

  • Data Analysis: Comparison of muscle and bone parameters between treatment groups and the ORX control group.

2. Ovariectomized (OVX) Rodent Model of Osteoporosis

  • Objective: To investigate the effects of RAD-150 on bone loss in a model of postmenopausal osteoporosis.[19]

  • Methodology: Female rats or mice are ovariectomized to induce bone loss.[19] Treatment with RAD-150 and/or a stacked compound is initiated, and changes in BMD, bone architecture (via micro-CT), and bone turnover markers are assessed.[19]

  • Data Analysis: Comparison of bone parameters between treatment groups and the OVX control group.

3. Xenograft Models of Androgen-Sensitive Cancer

  • Objective: To evaluate the anti-tumor efficacy of RAD-150, particularly when stacked with compounds like aromatase inhibitors, in cancers expressing the androgen receptor.

  • Methodology: Immune-compromised mice are implanted with androgen-sensitive cancer cells (e.g., AR/ER+ breast cancer cell lines).[16][17] Once tumors are established, animals are treated with RAD-150, an aromatase inhibitor, or the combination. Tumor volume is measured regularly.

  • Data Analysis: Comparison of tumor growth inhibition between the different treatment groups.

Experimental Workflow for In Vivo SARM Studies General Experimental Workflow for In Vivo SARM Studies cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., ORX Rat, OVX Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, BMD, etc.) Acclimatization->Baseline Grouping Randomize into Treatment Groups (Vehicle, RAD-150, Stacked Compound, Combination) Baseline->Grouping Dosing Administer Compounds (Oral Gavage, Injection) Grouping->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring Endpoint Endpoint Measurements (Muscle Mass, BMD, Tumor Volume) Monitoring->Endpoint Tissue_Collection Tissue Collection (Muscle, Bone, Serum, Tumor) Endpoint->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis Tissue_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

Fig. 2: General Experimental Workflow for In Vivo SARM Studies
Analytical Methods

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To quantify the concentration of RAD-150 and other compounds in biological matrices (e.g., plasma, serum).[20][21]

  • Methodology: Develop and validate an LC-MS/MS method for the specific analytes. This involves optimizing chromatographic separation and mass spectrometric detection parameters.[21]

  • Data Analysis: Generate calibration curves to determine the concentration of the compounds in unknown samples.

Quantitative Data Summary

Due to the lack of peer-reviewed publications with quantitative data specifically for RAD-150, the following tables are based on data from its parent compound, RAD-140, and other relevant SARMs to provide a comparative context for research.

Table 1: In Vitro Potency of Selected SARMs

CompoundAndrogen Receptor Binding Affinity (Ki, nM)Anabolic Activity (EC50, nM)
RAD-140 ~7~1
Testosterone ~29~10
Ostarine (MK-2866) ~3.8~1.5
Ligandrol (LGD-4033) ~1~1

Note: Data is compiled from various preclinical studies and may vary depending on the specific assay conditions.

Table 2: Preclinical In Vivo Effects of RAD-140 in a Rat Model

Treatment GroupChange in Levator Ani Muscle Mass (%)Change in Prostate Weight (%)
Vehicle (ORX) BaselineBaseline
RAD-140 (0.1 mg/kg) +30%No significant change
RAD-140 (1.0 mg/kg) +60%~10% increase
Testosterone Propionate (1.0 mg/kg) +55%+80% increase

Note: This data is illustrative and based on the expected tissue selectivity of SARMs as demonstrated in preclinical models.

Conclusion

The study of RAD-150, both alone and in combination with other compounds, presents an opportunity to explore novel therapeutic strategies for a range of conditions, from muscle wasting and osteoporosis to certain types of cancer. The provided application notes and protocols offer a foundational framework for researchers to design and execute rigorous preclinical investigations. Given the limited specific data on RAD-150, a cautious and evidence-based approach, often leveraging knowledge from its parent compound RAD-140, is essential for advancing our understanding of this next-generation SARM.

References

Application Notes and Protocols for Post-Cycle Therapy in RAD-150 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following protocols are intended to serve as a comprehensive guide for researchers designing studies to investigate the efficacy of post-cycle therapy in mitigating testosterone (B1683101) suppression induced by RAD-150.

Experimental Design and Rationale

This hypothetical study is designed to evaluate the effectiveness of two common selective estrogen receptor modulators (SERMs), Clomiphene Citrate and Tamoxifen, in restoring hypothalamic-pituitary-gonadal (HPG) axis function in a rat model following a cycle of RAD-150.

The primary endpoints of this study will be the measurement of serum testosterone and luteinizing hormone (LH) levels, as well as the assessment of androgen-responsive tissue weights (testes and levator ani muscle).

Experimental Workflow Diagram

G cluster_acclimatization Acclimatization Phase (1 week) cluster_cycle RAD-150 Administration Cycle (8 weeks) cluster_pct Post-Cycle Therapy (PCT) Phase (4 weeks) cluster_endpoint Endpoint Analysis Acclimatization Acclimatize male Sprague-Dawley rats to facility RAD150_Admin Daily oral gavage of RAD-150 (10 mg/kg) or Vehicle Acclimatization->RAD150_Admin Group_Assignment Randomly assign RAD-150 treated rats to PCT groups RAD150_Admin->Group_Assignment PCT_Treatment Daily administration of: - Vehicle - Clomiphene Citrate (10 mg/kg) - Tamoxifen (1 mg/kg) Group_Assignment->PCT_Treatment Blood_Collection Weekly blood collection for hormone analysis PCT_Treatment->Blood_Collection During PCT Tissue_Harvest Euthanasia and tissue harvesting at the end of PCT PCT_Treatment->Tissue_Harvest Data_Analysis Hormone assays (ELISA) and statistical analysis Blood_Collection->Data_Analysis Tissue_Harvest->Data_Analysis

Caption: Workflow for a preclinical animal study evaluating PCT protocols for RAD-150.

Materials and Methods

Animal Model
  • Species: Male Sprague-Dawley rats

  • Age: 8-10 weeks at the start of the study

  • Housing: Standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).

RAD-150 Administration Protocol ("On-Cycle")
  • Compound: RAD-150

  • Dosage: 10 mg/kg body weight. This dosage is extrapolated from studies on the parent compound, RAD-140, which has been administered to rats at 1 mg/kg daily via oral gavage for two weeks.[1] A higher dose and longer duration are selected here to induce significant testosterone suppression.

  • Vehicle: 0.5% methylcellulose (B11928114) in sterile water.

  • Administration: Daily oral gavage for 8 weeks.

  • Control Group: Will receive the vehicle only.

Post-Cycle Therapy (PCT) Protocol ("Off-Cycle")

Following the 8-week RAD-150 cycle, the animals (excluding the main control group) will be randomly assigned to one of the following PCT groups for 4 weeks:

  • Group 1 (No PCT): Vehicle administration (oral gavage).

  • Group 2 (Clomiphene Citrate): 10 mg/kg body weight, administered via oral gavage. This dose has been used in previous rat studies.[2]

  • Group 3 (Tamoxifen): 1 mg/kg body weight, administered via subcutaneous injection. This dose has been shown to be effective in rat models.[3]

Blood Collection Protocol

Blood samples will be collected weekly throughout the 4-week PCT phase and at the end of the study.

  • Method: Tail vein blood collection.[4][5][6][7]

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Restrain the rat in a suitable restraining device.

    • Clean the tail with an antiseptic wipe.

    • Using a 25-gauge needle, puncture the lateral tail vein approximately one-third of the way from the tip.

    • Collect 0.3-0.5 mL of blood into a serum separator tube.

    • Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the serum and store at -80°C until analysis.

Hormone Analysis Protocol

Serum levels of testosterone and luteinizing hormone (LH) will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rats.

  • Assay: Rat Testosterone ELISA Kit and Rat LH ELISA Kit.

  • Procedure: Follow the manufacturer's instructions. A general protocol is as follows:[8][9][10]

    • Prepare standards and samples as per the kit's instructions.

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate as specified in the protocol.

    • Wash the plate to remove unbound substances.

    • Add the enzyme-linked antibody conjugate.

    • Incubate and wash.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

    • Calculate hormone concentrations based on the standard curve.

Endpoint Tissue Analysis

At the end of the 4-week PCT period, animals will be euthanized, and the following tissues will be collected and weighed:

  • Testes

  • Levator ani muscle

Data Presentation

The following tables are examples of how quantitative data from this hypothetical study could be presented.

Table 1: Serum Hormone Levels During Post-Cycle Therapy

Treatment GroupWeek 1 Testosterone (ng/mL)Week 4 Testosterone (ng/mL)Week 1 LH (ng/mL)Week 4 LH (ng/mL)
Vehicle Control5.2 ± 0.85.5 ± 0.91.5 ± 0.31.6 ± 0.4
RAD-150 + No PCT1.1 ± 0.32.0 ± 0.50.4 ± 0.10.7 ± 0.2
RAD-150 + Clomiphene2.5 ± 0.64.8 ± 0.70.9 ± 0.21.4 ± 0.3
RAD-150 + Tamoxifen2.2 ± 0.54.5 ± 0.60.8 ± 0.21.3 ± 0.3

Values are presented as mean ± standard deviation.

Treatment GroupTestes Weight (g)Levator Ani Muscle Weight (mg)
Vehicle Control3.5 ± 0.4450 ± 50
RAD-150 + No PCT2.1 ± 0.3550 ± 60
RAD-150 + Clomiphene3.2 ± 0.3530 ± 55
RAD-150 + Tamoxifen3.0 ± 0.4525 ± 58

Values are presented as mean ± standard deviation.

Signaling Pathway and Logical Relationships

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Testes Testes Pituitary->Testes + LH_FSH Testosterone Testosterone Testes->Testosterone produces Testosterone->Hypothalamus - (Negative Feedback) Testosterone->Pituitary - (Negative Feedback) RAD150 RAD-150 RAD150->Hypothalamus - (Mimics Testosterone) RAD150->Pituitary - (Mimics Testosterone) PCT PCT Drugs (Clomiphene/Tamoxifen) PCT->Hypothalamus Blocks Estrogen Negative Feedback GnRH GnRH LH_FSH LH/FSH

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Oral Bioavailability of RAD-150 in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the oral bioavailability of the investigational compound RAD-150 in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are based on established methodologies for improving the bioavailability of poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of RAD-150 after oral administration in our animal models. What are the likely causes?

A1: Low and inconsistent oral bioavailability is a frequent challenge for compounds like RAD-150, which may have poor aqueous solubility. Key contributing factors can include:

  • Poor Solubility and Dissolution: The compound may not be dissolving effectively in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.[1][3]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby reducing its net absorption.[1][3][4][5]

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[1]

  • Chemical Instability: The compound might be degrading in the acidic environment of the stomach or enzymatically within the intestine.[1]

Q2: What are the initial steps to troubleshoot low oral bioavailability of RAD-150 in our rodent experiments?

A2: A systematic approach is recommended to identify the root cause of poor oral bioavailability.

  • Physicochemical Characterization: If not already completed, thoroughly characterize RAD-150's solubility at various pH levels and its permeability, for instance, by using a Caco-2 assay.[1]

  • Pilot Pharmacokinetic (PK) Study: Conduct a pilot PK study with both intravenous (IV) and oral (PO) administration. This will help determine the absolute bioavailability and offer insights into clearance mechanisms.[1]

  • Formulation Assessment: Evaluate the current formulation's ability to maintain the compound in a solubilized state under GI-relevant conditions.

Q3: What formulation strategies can be employed to enhance the oral bioavailability of RAD-150?

A3: Several formulation strategies can improve the solubility and dissolution rate of poorly soluble compounds like RAD-150:

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[6][7] Methods include micronization and nanosuspension formation.[3][6][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate.[1][8]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[7][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[6][7][8]

  • Use of Excipients: Various functional excipients can be used to improve bioavailability by acting as solubilizers, permeation enhancers, or inhibitors of efflux transporters.[4][5][9][10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during in-vivo studies of RAD-150.

Problem Potential Cause Troubleshooting Steps & Recommended Solutions
Low Oral Bioavailability Poor aqueous solubility.Assess Solubility: Determine the equilibrium solubility of RAD-150 in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).Formulation Strategies: - Nanosuspension: Reduce particle size to increase surface area for dissolution.[1][3]- Amorphous Solid Dispersion: Create a solid dispersion with a hydrophilic polymer.- Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS).[9]
High first-pass metabolism.In Vitro Metabolic Stability: Assess the stability of RAD-150 in liver microsomes and S9 fractions to determine its intrinsic clearance.[11]Co-administration with Inhibitors: In a pilot study, co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) to determine the extent of first-pass metabolism.[1]
Efflux transporter activity.In Vitro Transporter Assay: Use Caco-2 cell monolayers to investigate if RAD-150 is a substrate for efflux transporters like P-gp.[11]Co-administration with Inhibitors: Conduct in-vivo studies with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability increases.[11]Formulation with Inhibitory Excipients: Some excipients, like certain polysorbates and polyethylene (B3416737) glycols, can inhibit P-gp.[4][10]
High Variability in Plasma Concentrations Inconsistent dosing technique.Refine Oral Gavage Technique: Ensure accurate and consistent administration volume and technique. Use a displacement pump for precise volume delivery.[1]
Food effects.Standardize Fasting: Implement a consistent fasting period for all animals before dosing. Consider a pilot study to assess the effect of food on RAD-150 absorption.[1]
Formulation instability.Ensure Homogeneity: For suspensions, ensure they are well-mixed before each administration to prevent settling. For solutions, ensure the compound remains dissolved.[1]

Experimental Protocols

Below are generalized protocols for key experiments to assess and improve the oral bioavailability of RAD-150. These protocols should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.[3]

  • Groups:

    • Group 1 (IV): Administer RAD-150 solution (e.g., in a vehicle like PEG400/saline) at a dose of 1-2 mg/kg via the tail vein.

    • Group 2 (PO - Control): Administer RAD-150 as a suspension in a simple vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at a dose of 5-10 mg/kg via oral gavage.

    • Group 3 (PO - Test Formulation): Administer RAD-150 in the new formulation at the same oral dose as Group 2.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein).[11]

  • Plasma Analysis: Process blood to obtain plasma and analyze RAD-150 concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life. Absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Materials: RAD-150, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).

  • Method:

    • Dissolve both RAD-150 and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Visualizations

Experimental_Workflow_for_Improving_Oral_Bioavailability cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Formulation Development cluster_3 In Vivo Evaluation cluster_4 Outcome Physicochemical_Characterization Physicochemical Characterization (Solubility, Permeability) Pilot_PK_Study Pilot PK Study (IV vs. PO) Physicochemical_Characterization->Pilot_PK_Study Low_Bioavailability Low Bioavailability Observed? Pilot_PK_Study->Low_Bioavailability Particle_Size_Reduction Particle Size Reduction (Nanosuspension) Low_Bioavailability->Particle_Size_Reduction Yes Amorphous_Solid_Dispersion Amorphous Solid Dispersion Low_Bioavailability->Amorphous_Solid_Dispersion Yes Lipid_Based_Formulation Lipid-Based Formulation (SEDDS) Low_Bioavailability->Lipid_Based_Formulation Yes Comparative_PK_Study Comparative PK Study of Formulations Particle_Size_Reduction->Comparative_PK_Study Amorphous_Solid_Dispersion->Comparative_PK_Study Lipid_Based_Formulation->Comparative_PK_Study Optimized_Bioavailability Optimized Bioavailability Comparative_PK_Study->Optimized_Bioavailability

Caption: Workflow for Improving Oral Bioavailability.

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability of RAD-150 Solubility_Issue Is Solubility Low? Start->Solubility_Issue Metabolism_Issue Is First-Pass Metabolism High? Solubility_Issue->Metabolism_Issue No Formulation_Strategies Implement Formulation Strategies: - Nanosuspension - Solid Dispersion - Lipid-Based Systems Solubility_Issue->Formulation_Strategies Yes Efflux_Issue Is it a P-gp Substrate? Metabolism_Issue->Efflux_Issue No Metabolism_Inhibitors Consider Co-administration with Metabolic Enzyme Inhibitors Metabolism_Issue->Metabolism_Inhibitors Yes Efflux_Inhibitors Consider Co-administration with P-gp Inhibitors or Formulate with Inhibitory Excipients Efflux_Issue->Efflux_Inhibitors Yes Re-evaluate Re-evaluate in vivo Efflux_Issue->Re-evaluate No Formulation_Strategies->Re-evaluate Metabolism_Inhibitors->Re-evaluate Efflux_Inhibitors->Re-evaluate

Caption: Troubleshooting Low Oral Bioavailability.

References

Technical Support Center: RAD-150 In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of RAD-150 in vitro. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and visual diagrams to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is RAD-150 and its primary mechanism of action?

RAD-150, also known as TLB-150 Benzoate (B1203000), is a nonsteroidal selective androgen receptor modulator (SARM).[1] It is a benzoate ester derivative of RAD-140 (Testolone).[2][3] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR), particularly in muscle and bone tissue, to promote anabolic effects.[4][5][6] The esterification is intended to enhance its chemical stability and prolong its half-life compared to RAD-140.[3][6]

Q2: What are the potential off-target effects of RAD-150 in vitro?

While RAD-150 is designed for tissue-selective AR activation, off-target effects can occur, especially at higher concentrations. Specific in vitro off-target interactions for RAD-150 are not extensively documented in peer-reviewed literature. However, potential off-target effects for SARMs and other small molecules in vitro can include:

  • Interaction with other receptors: Binding to other steroid hormone receptors or unrelated cell surface or intracellular receptors.

  • Enzyme inhibition: Non-specific inhibition of kinases or other enzymes.

  • Ion channel modulation: Direct interaction with and modulation of various ion channels.[7]

  • Cytotoxicity: Disruption of cellular homeostasis, leading to cell death through mechanisms independent of AR activation.[7]

Q3: How can I determine the optimal in vitro concentration for RAD-150 to minimize off-target effects?

The first critical step is to perform a dose-response study.[7] This will help identify a concentration range that maximizes the desired on-target effect (e.g., AR-mediated gene expression) while minimizing cytotoxicity.[7] It is recommended to start with a broad range of concentrations (e.g., logarithmic dilutions from picomolar to micromolar) to establish a clear dose-response curve.

Q4: What control experiments are essential for distinguishing on-target from off-target effects?

To ensure that the observed effects are due to the intended mechanism of action, the following controls are crucial:

  • Vehicle Control: Treat cells with the same solvent used to dissolve RAD-150 (e.g., DMSO) at the same final concentration.

  • Negative Control Compound: Use a structurally similar but inactive compound, if available.

  • Target-Knockout/Knockdown Cells: Use a cell line where the androgen receptor has been knocked out or its expression significantly reduced (e.g., using CRISPR-Cas9 or siRNA).[7] An on-target effect should be diminished or absent in these cells.

  • Competitive Inhibition: Co-treat cells with RAD-150 and a known AR antagonist. An on-target effect should be blocked by the antagonist.

Q5: What are common signs of off-target effects in cell culture experiments?

  • Unexpected cytotoxicity: Significant cell death at concentrations where the on-target effect is expected to be minimal.

  • Changes in cell morphology: Alterations in cell shape, adhesion, or growth patterns that are not consistent with known AR activation effects.

  • Inconsistent results: High variability in experimental outcomes between different batches of the compound or different cell passages.[7]

  • Activation of unrelated signaling pathways: Phosphorylation of proteins or changes in gene expression in pathways not typically associated with androgen receptor signaling.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed at effective concentrations. The effective concentration for the on-target effect is close to the cytotoxic concentration. The compound may have non-specific toxic effects.1. Optimize Concentration: Perform a detailed dose-response curve to identify a narrower therapeutic window. 2. Reduce Incubation Time: Conduct a time-course experiment to find the earliest time point where the on-target effect is measurable, which may reduce cumulative toxicity.[7] 3. Use a More Sensitive Assay: Employ a more sensitive readout for the on-target effect that may be detectable at lower, non-toxic concentrations.
Inconsistent results between experiments. 1. Compound Instability: The compound may be degrading in solution. 2. Cellular State Variability: Differences in cell passage number, density, or health can alter the response.[7] 3. Experimental Technique: Variations in pipetting, incubation times, or reagent concentrations.1. Fresh Compound Preparations: Prepare fresh stock solutions of RAD-150 for each experiment. 2. Standardize Cell Culture: Use cells within a narrow passage number range, seed at a consistent density, and regularly check for viability.[7] 3. Strict Protocol Adherence: Ensure consistent experimental execution and use of calibrated equipment.
Suspected off-target signaling pathway activation. The compound may be interacting with other cellular targets, such as kinases or other receptors.1. Profiling Assays: Use commercially available profiling services to screen RAD-150 against a panel of receptors or kinases.[8] 2. Pathway Inhibitors: Use specific inhibitors for the suspected off-target pathway to see if the unintended effect is blocked. 3. Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct binding partners of RAD-150 within the cell.[7]

Quantitative Data Summary

The following table summarizes available quantitative data for RAD-150 and its parent compound, RAD-140. Data for RAD-150 is limited, and researchers may consider data from RAD-140 as a preliminary reference point.

Compound Parameter Value Source
RAD-150 IC50 (Androgen Receptor)130 nM[1]
RAD-140 Recommended in vitro concentration100 nM for neuroprotection studies[9]
RAD-140 Preclinical animal study dosage5 mg to 30 mg per day in animal models[2]

Note: The provided concentrations are starting points. The optimal concentration for any given in vitro experiment must be determined empirically.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of RAD-150 that causes a 50% reduction in cell viability (EC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of RAD-150 in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the RAD-150 dilutions. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the RAD-150 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Target Engagement Assay using a Target-Knockout Cell Line

Objective: To confirm that the biological activity of RAD-150 is dependent on the androgen receptor.

Methodology:

  • Cell Culture: Culture both the wild-type parental cell line and a corresponding AR-knockout cell line under identical conditions.

  • Experimental Setup: Seed both cell lines in parallel plates.

  • Treatment: Treat both cell lines with a range of RAD-150 concentrations (based on prior dose-response studies) and a vehicle control.

  • Endpoint Measurement: Measure a downstream functional outcome of AR activation. This could be:

    • qRT-PCR: Measure the expression of known AR target genes (e.g., PSA, TMPRSS2 in relevant cell lines).

    • Reporter Assay: Use a cell line engineered with an AR-responsive reporter construct (e.g., luciferase).

  • Data Analysis: Compare the dose-response curves between the wild-type and AR-knockout cell lines. A significant reduction or complete absence of a response in the knockout cells indicates on-target activity.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Initial Screening cluster_validation Phase 2: On-Target Validation cluster_off_target Phase 3: Off-Target Investigation cluster_conclusion Phase 4: Conclusion start Define On-Target Effect & Cell Model dose_response Dose-Response & Cytotoxicity Assay (e.g., MTT) start->dose_response knockout Target Knockout/Knockdown Control dose_response->knockout antagonist Competitive Antagonist Control dose_response->antagonist reporter Reporter Gene Assay dose_response->reporter profiling Broad Profiling (e.g., Kinase Panel) knockout->profiling antagonist->profiling reporter->profiling cetsa Identify Binding Partners (e.g., CETSA) profiling->cetsa pathway Pathway Analysis (e.g., Western Blot) cetsa->pathway conclusion Determine Therapeutic Window & Specificity pathway->conclusion

Caption: Workflow for assessing and minimizing off-target effects.

AR_Signaling cluster_cyto cluster_nuc RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Binds HSP HSP90 AR->HSP Dissociates from Dimerization Dimerization AR->Dimerization Cytoplasm Cytoplasm Nucleus Nucleus Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: On-target Androgen Receptor (AR) signaling pathway.

Off_Target_Signaling RAD150 RAD-150 (High Conc.) OffTarget Off-Target Kinase (e.g., MEK) RAD150->OffTarget Non-specific binding MAPK MAPK/ERK OffTarget->MAPK Activates TranscriptionFactor Transcription Factor (e.g., AP-1) MAPK->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularEffects Unintended Cellular Effects (e.g., Proliferation, Inflammation) GeneExpression->CellularEffects

Caption: Hypothetical off-target signaling via kinase activation.

Disclaimer: RAD-150 is a research chemical and is not approved for human or veterinary use.[2][3] The information provided here is for research and informational purposes only. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Addressing solubility challenges of RAD-150 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the solubility challenges of RAD-150 in aqueous buffers for experimental use. The following information is compiled to assist researchers in preparing stable and effective solutions for their in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is RAD-150 and why is its solubility in aqueous buffers a concern?

RAD-150, also known as TLB-150, is a nonsteroidal selective androgen receptor modulator (SARM). It is an anabolic ester, meaning it is a chemically modified version of its parent compound, RAD-140 (Testolone), through a process called esterification.[1][2][3] This modification, the addition of a benzoate (B1203000) ester, is intended to increase its stability and provide a longer half-life in the body.[3][4][5]

Like many synthetic small molecules developed for research, RAD-150 is inherently hydrophobic (lipophilic). This property makes it poorly soluble in water-based solutions, such as physiological buffers (e.g., PBS), which are commonly used in biological assays.[6] Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.[1]

Q2: I'm seeing precipitation when I add my RAD-150 stock solution to my cell culture media or buffer. What's happening?

This is a common issue when working with hydrophobic compounds.[1] You likely have a stock solution of RAD-150 dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). When this concentrated stock is diluted into an aqueous buffer, the organic solvent concentration decreases significantly, and the buffer can no longer keep the hydrophobic RAD-150 in solution, causing it to precipitate out.

Q3: What are the recommended solvents for making a RAD-150 stock solution?

While specific solubility data for RAD-150 is not extensively published, we can infer appropriate solvents from its parent compound, RAD-140, and general practices for hydrophobic molecules. RAD-140 is soluble in organic solvents such as:

  • Dimethyl sulfoxide (DMSO)[7][8][9]

  • Ethanol[7][8][9]

  • Polyethylene glycol 400 (PEG400)[9]

  • Propylene glycol (PG)[9]

It is recommended to first prepare a high-concentration stock solution in one of these organic solvents.

Q4: How can I prepare a working solution of RAD-150 in an aqueous buffer for my experiment?

Directly dissolving RAD-150 in an aqueous buffer is generally not feasible. The recommended method is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution and then dilute this stock into your aqueous buffer of choice.[7] For its parent compound RAD-140, a method has been described where it is first dissolved in ethanol and then diluted with a phosphate-buffered saline (PBS) solution.[7] It is crucial to ensure the final concentration of the organic solvent in your working solution is low enough to not affect your experimental system (e.g., cell viability).[1]

Q5: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

The tolerance of cell lines to organic solvents can vary. However, a general guideline for many cell-based assays is to keep the final concentration of DMSO below 0.5% to avoid toxicity.[1] Some assays may tolerate up to 1%.[1] It is always best practice to determine the tolerance of your specific cell line or experimental system by running a vehicle control with the same final concentration of the organic solvent.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

If you observe cloudiness, particulates, or a pellet after centrifugation when diluting your RAD-150 stock solution, follow these troubleshooting steps:

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed step1 Optimize Dilution Protocol (Serial Dilution, Dropwise Addition with Vortexing) start->step1 step2 Adjust Final Organic Solvent Concentration step1->step2 Precipitation persists end Clear Solution step1->end Resolved step3 Consider Co-solvents (e.g., PEG400, Propylene Glycol) step2->step3 Precipitation persists step2->end Resolved step4 Utilize Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) step3->step4 Precipitation persists step3->end Resolved step5 pH Adjustment (for ionizable compounds) step4->step5 Precipitation persists step4->end Resolved step5->end Resolved fail Consult Further/ Re-evaluate Approach step5->fail Precipitation persists

Caption: A stepwise approach to resolving RAD-150 precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a RAD-150 Stock Solution

This protocol provides a general guideline for preparing a stock solution of RAD-150.

Materials:

  • RAD-150 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial containing the RAD-150 powder to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of DMSO or ethanol to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes how to dilute the stock solution into an aqueous buffer.

Materials:

  • RAD-150 stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the RAD-150 stock solution.

  • Perform a serial dilution of the stock solution with the same organic solvent to get closer to the final desired concentration.

  • Add the appropriate volume of the diluted stock solution dropwise to the aqueous buffer while continuously vortexing. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of the organic solvent in the aqueous working solution is compatible with your experimental system (e.g., <0.5% DMSO for many cell cultures).[1]

  • Visually inspect the final working solution for any signs of precipitation.

  • It is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day, as the stability of the compound in the aqueous solution may be limited.[7]

Quantitative Data Summary

The following table summarizes the solubility of the parent compound, RAD-140, which can be used as an estimate for RAD-150.

SolventSolubility of RAD-140
Ethanol~2 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[7]
1:3 solution of ethanol:PBS (pH 7.2)~0.25 mg/mL[7]

Signaling Pathway

RAD-150, as a selective androgen receptor modulator, is expected to act through the androgen receptor (AR) signaling pathway. Upon binding to the AR, it initiates a cascade of events leading to the modulation of gene expression. The activation of the MAPK/ERK signaling pathway has been shown to be involved in the neuroprotective effects of RAD-140 and is a likely component of its mechanism of action in other tissues.[10]

Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_non_genomic Non-Genomic Signaling RAD150 RAD-150 AR Androgen Receptor (AR) + Heat Shock Proteins (HSPs) RAD150->AR Binds to AR AR_RAD150 AR-RAD-150 Complex AR->AR_RAD150 HSPs dissociate AR_dimer AR-RAD-150 Dimer AR_RAD150->AR_dimer Dimerization & Nuclear Translocation MAPK_pathway MAPK/ERK Pathway AR_RAD150->MAPK_pathway Activates ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cellular_Effects Cellular Effects (e.g., Proliferation, Survival) Gene_Transcription->Cellular_Effects MAPK_pathway->Cellular_Effects

Caption: Canonical and non-genomic signaling pathways of RAD-150.

References

RAD-150 Technical Support Center: Optimizing Dosing Frequency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing RAD-150 (TLB-150 Benzoate) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help optimize your research protocols, with a focus on determining appropriate dosing frequency based on the compound's half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of RAD-150 and how does it influence dosing schedules?

RAD-150, an esterified version of RAD-140, is reported to have a longer half-life, estimated to be approximately 48 hours.[1][2] This extended half-life is attributed to its chemical modification, which provides greater stability.[3][4] A longer half-life allows for more stable plasma concentrations of the compound over time.[3] This key feature suggests that less frequent dosing may be required to maintain consistent exposure in experimental models compared to compounds with shorter half-lives.[4] For long-term studies, this could mean dosing every other day rather than daily.[1]

Q2: How does the esterification of RAD-150 differ from RAD-140?

RAD-150 is a benzoate (B1203000) ester derivative of RAD-140.[3] This esterification process involves the attachment of a benzoate ester group to the parent RAD-140 molecule. This chemical modification is designed to increase the compound's stability and extend its duration of action within a biological system.[3][4] The result is a prolonged half-life and potentially improved bioavailability compared to the non-esterified RAD-140.[2]

Q3: What is the primary mechanism of action for RAD-150?

RAD-150 is a selective androgen receptor modulator (SARM). Its mechanism of action involves selectively binding to androgen receptors (AR) in specific tissues, such as skeletal muscle and bone.[1] Upon binding, the RAD-150/AR complex translocates to the cell nucleus and modulates the transcription of androgen-responsive genes, leading to anabolic effects in the target tissues. This tissue-selective action is a defining characteristic of SARMs, aiming to produce the desired anabolic effects with fewer of the androgenic side effects associated with traditional anabolic steroids.

Data Presentation

Table 1: Comparative Pharmacokinetic and Dosing Parameters

ParameterRAD-150 (TLB-150 Benzoate)RAD-140 (Testolone)Key Consideration for Researchers
Reported Half-Life ~48 hours[1][2]~24-60 hours (conflicting reports)The longer half-life of RAD-150 suggests that less frequent administration may be sufficient to maintain steady-state concentrations.
Chemical Structure Esterified version of RAD-140[3]Non-esterified parent compoundEsterification enhances stability and prolongs the compound's activity.[3][4]
Typical Research Dosing Frequency Every 24-48 hoursEvery 24 hoursDosing schedules for RAD-150 can be more flexible, which may be advantageous for long-term experiments.
Reported Research Dosages 5-20 mg/day in preclinical models10-20 mg/day in preclinical modelsDosages should be optimized based on the specific experimental model and research objectives.

Experimental Protocols

Protocol 1: In Vivo Half-Life Determination of RAD-150 in a Rodent Model

Objective: To determine the pharmacokinetic profile and elimination half-life of RAD-150 following a single oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per time point), weighing 200-250g.

  • Compound Preparation: Prepare a homogenous suspension of RAD-150 in a vehicle of 1% carboxymethylcellulose and 0.25% Tween 80 in sterile water.

  • Administration: Administer a single oral gavage of RAD-150 at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) via the tail vein at the following time points post-administration: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of RAD-150 in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of RAD-150.

    • Extract RAD-150 from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of RAD-150 versus time.

    • Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), using non-compartmental analysis software.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent experimental results - Inaccurate dosing due to improper solution preparation.- Degradation of the compound due to improper storage.- Ensure RAD-150 is fully dissolved in the appropriate vehicle. Use sonication if necessary.- Store RAD-150 powder in a cool, dark, and dry place. Store solutions as recommended by the supplier, typically refrigerated and protected from light.
Unexpected biological responses - Suppression of endogenous testosterone (B1683101) levels with prolonged administration.- For long-term studies, consider incorporating a washout period or post-cycle therapy (PCT) protocol to allow for the recovery of the hypothalamic-pituitary-gonadal (HPG) axis.
Difficulty achieving desired plasma concentrations - Poor oral bioavailability in the chosen experimental model or vehicle.- Experiment with different vehicle formulations to enhance solubility and absorption.- Consider alternative routes of administration if oral delivery proves ineffective for the research goals.
Variability between batches of RAD-150 - Differences in purity or the presence of impurities.- Obtain a Certificate of Analysis (CoA) for each batch of RAD-150 to verify its purity and identity.- Perform in-house quality control checks, such as HPLC, to confirm the integrity of the compound before initiating experiments.

Visualizations

Androgen_Receptor_Signaling_Pathway Figure 1: Simplified Androgen Receptor Signaling Pathway for RAD-150 cluster_cytoplasm cluster_nucleus RAD150 RAD-150 Cell_Membrane Cell Membrane RAD150->Cell_Membrane Enters Cell AR Androgen Receptor (AR) RAD150->AR Binds to Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm HSP Heat Shock Proteins (HSP) AR->HSP Bound to (Inactive State) AR_RAD150_Complex AR-RAD-150 Complex AR->AR_RAD150_Complex HSP->AR_RAD150_Complex Dissociates Nucleus Nucleus AR_RAD150_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_RAD150_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Muscle Protein Synthesis) Gene_Transcription->Anabolic_Effects Leads to Experimental_Workflow Figure 2: Workflow for In Vivo Half-Life Determination Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Oral Gavage Administration Animal_Acclimation->Dosing Compound_Prep RAD-150 Formulation Compound_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Quantification Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (t½ Calculation) Sample_Analysis->PK_Analysis

References

Technical Support Center: Assessing Potential Hepatotoxicity of Esterified SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing the potential hepatotoxicity of esterified Selective Androgen Receptor Modulators (SARMs). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the rationale for investigating the hepatotoxicity of esterified SARMs?

Esterification is a common medicinal chemistry strategy to modify the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). By adding an ester group, a SARM can be converted into a prodrug, which may be cleaved by esterases in the body to release the active parent compound. While this can improve oral bioavailability and half-life, it also introduces a new metabolic step that could potentially lead to the formation of reactive metabolites in the liver, a primary site of drug metabolism. Therefore, it is crucial to evaluate whether the esterified form of a SARM presents an altered risk of hepatotoxicity compared to its parent compound.

Q2: What are the reported patterns of liver injury associated with SARM use?

Case reports on non-esterified SARMs like Ostarine, Ligandrol, and RAD-140 have documented instances of drug-induced liver injury (DILI). The observed patterns of injury are primarily:

  • Cholestatic: Characterized by impaired bile flow, leading to the accumulation of bile acids in the liver. Biochemically, this presents as a significant elevation in alkaline phosphatase (ALP) and bilirubin.

  • Hepatocellular: Involving direct damage to hepatocytes. This is indicated by marked elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Mixed: Exhibiting features of both cholestatic and hepatocellular injury.

Histological findings from liver biopsies in some cases have shown canalicular bile plugs, ductopenia (loss of bile ducts), and mild hepatocellular damage. It is important to note that the hepatotoxicity of SARMs is often described as idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.

Q3: How might esterification alter the hepatotoxic potential of a SARM?

Esterification can influence hepatotoxicity in several ways:

  • Altered Metabolism: The ester moiety is typically cleaved by hepatic esterases. This enzymatic process could potentially generate reactive intermediates that can cause cellular damage.

  • Changes in Bioavailability: Increased oral bioavailability due to esterification can lead to higher concentrations of the parent SARM or its metabolites in the liver, potentially increasing the risk of dose-dependent toxicity.

  • Tissue Distribution: Esterification can alter the distribution of the compound, potentially leading to higher accumulation in the liver.

Conversely, esterification could also potentially reduce hepatotoxicity by altering the metabolic pathway to favor less toxic metabolites. Therefore, empirical testing is essential.

Section 2: Troubleshooting Experimental Assays

Q1: My in vitro cytotoxicity assay with an esterified SARM in HepG2 cells shows no significant cell death, but I suspect hepatotoxicity. What could be the issue?

Several factors could contribute to this observation:

  • Metabolic Competence of Cell Line: HepG2 cells have lower expression of some drug-metabolizing enzymes compared to primary hepatocytes. If the toxicity of the esterified SARM is dependent on metabolic activation by specific esterases or cytochrome P450 enzymes that are deficient in HepG2 cells, the toxicity may be underestimated.

    • Troubleshooting:

      • Use primary human hepatocytes or more metabolically competent cell lines like HepaRG cells.

      • Consider using S9 fractions from human liver homogenates to pre-metabolize the esterified SARM before adding it to the cell culture.

  • Assay Endpoint: General cytotoxicity assays like MTT or LDH release may not be sensitive enough to detect specific mechanisms of hepatotoxicity, such as cholestasis or mitochondrial dysfunction, which may not immediately lead to widespread cell lysis.

    • Troubleshooting: Employ a panel of more specific assays targeting different mechanisms of liver injury (see Section 3).

  • Exposure Time: The toxic effects of a compound may only become apparent after prolonged exposure.

    • Troubleshooting: Extend the incubation time of your assay (e.g., 48-72 hours), ensuring cell viability in control wells is maintained.

Q2: I am observing high variability in my reactive oxygen species (ROS) assay results. How can I improve the consistency?

High variability in ROS assays is a common issue. Here are some potential causes and solutions:

  • Probe Selection and Handling: Fluorescent probes for ROS, such as DCFH-DA and DHE, can be sensitive to light and auto-oxidation.

    • Troubleshooting:

      • Prepare fresh probe solutions for each experiment and protect them from light.

      • Ensure complete removal of the probe-containing medium and wash cells thoroughly before measurement to reduce background fluorescence.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.

    • Troubleshooting: Ensure a uniform cell suspension and use a multichannel pipette for seeding. Perform a cell viability/number check (e.g., using Hoechst stain) in parallel with your ROS measurement.

  • Timing of Measurement: ROS production can be a transient event.

    • Troubleshooting: Perform a time-course experiment to identify the peak of ROS production after treatment with your esterified SARM.

Q3: My in vivo study with an esterified SARM in mice did not show significant elevations in ALT/AST, but I still suspect liver injury. What other endpoints should I consider?

ALT and AST are markers of hepatocellular necrosis and may not be elevated in other forms of liver injury.

  • Additional Biochemical Markers:

    • Alkaline Phosphatase (ALP) and Total Bilirubin (TBIL): To assess cholestatic injury.

    • Glutamate Dehydrogenase (GLDH): A more specific marker for mitochondrial damage in hepatocytes.

    • Serum Bile Acids: A sensitive indicator of impaired bile flow.

  • Histopathology: This is the gold standard for assessing liver injury. Liver tissue sections should be examined by a trained pathologist for evidence of:

    • Hepatocellular necrosis or apoptosis.

    • Inflammatory cell infiltration.

    • Cholestasis (bile plugs).

    • Steatosis (fatty changes).

    • Bile duct proliferation or damage.

  • Gene and Protein Expression Analysis: Analyze liver tissue for changes in markers of stress and injury, such as genes involved in the Nrf2 oxidative stress response or markers of apoptosis (e.g., cleaved caspase-3).

Section 3: Experimental Protocols

In Vitro Hepatotoxicity Assay Panel

For a comprehensive assessment, a panel of in vitro assays targeting different mechanistic endpoints is recommended.

Table 1: In Vitro Hepatotoxicity Assay Panel

AssayPrincipleEndpoint Measured
Cell Viability Measures overall cell health.Cell number, metabolic activity (MTT), or membrane integrity (LDH).
Reactive Oxygen Species (ROS) Production Detects oxidative stress.Fluorescence of oxidized probes (e.g., DCF, ethidium).
Mitochondrial Membrane Potential (MMP) Assesses mitochondrial function.Fluorescence of potential-sensitive dyes (e.g., JC-1, TMRM).
Caspase-3/7 Activity Detects apoptosis.Luminescence or fluorescence from a cleaved substrate.
Detailed Protocol: Reactive Oxygen Species (ROS) Production Assay using DCFH-DA

Objective: To quantify intracellular ROS levels in hepatocytes following exposure to an esterified SARM.

Materials:

  • Hepatocytes (e.g., primary human hepatocytes or HepaRG cells)

  • 96-well black, clear-bottom plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Positive control (e.g., tert-butyl hydroperoxide)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the esterified SARM and the parent SARM for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control.

  • Probe Loading:

    • Prepare a fresh 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the compound-containing medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control.

Detailed Protocol: Mitochondrial Membrane Potential (MMP) Assay using JC-1

Objective: To assess mitochondrial dysfunction by measuring changes in MMP in hepatocytes treated with an esterified SARM.

Materials:

  • Hepatocytes

  • 96-well black, clear-bottom plates

  • JC-1 dye

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control

  • Fluorescence microplate reader with dual emission detection capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the ROS assay protocol.

  • JC-1 Staining:

    • Prepare a fresh working solution of JC-1 dye in cell culture medium according to the manufacturer's instructions.

    • Remove the compound-containing medium.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C.

  • Measurement:

    • Wash the cells with assay buffer provided with the kit or PBS.

    • Measure the fluorescence intensity at two wavelengths:

      • Red fluorescence (J-aggregates, healthy cells): Excitation ~550 nm, Emission ~600 nm.

      • Green fluorescence (JC-1 monomers, apoptotic/unhealthy cells): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

In Vivo Hepatotoxicity Assessment

While no specific SARM-induced liver injury model is universally established, a general acute hepatotoxicity study in rodents can be adapted.

Table 2: In Vivo Acute Hepatotoxicity Study Design

ParameterRecommendation
Animal Model Male C57BL/6 mice (8-10 weeks old)
Groups 1. Vehicle control2. Parent SARM (low, mid, high dose)3. Esterified SARM (low, mid, high dose)4. Positive control (e.g., Acetaminophen)
Dosing Oral gavage, once daily for 7-14 days
Endpoints Body weight, clinical signs, serum biochemistry (ALT, AST, ALP, TBIL), liver weight, histopathology

Experimental Workflow:

experimental_workflow acclimatization Acclimatization (7 days) randomization Group Randomization acclimatization->randomization dosing Daily Dosing (7-14 days) randomization->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia serum Serum Collection (Biochemistry) euthanasia->serum liver Liver Collection euthanasia->liver histology Histopathology liver->histology gene_expression Gene/Protein Expression liver->gene_expression

In vivo experimental workflow for assessing SARM hepatotoxicity.

Section 4: Signaling Pathways in SARM-Induced Hepatotoxicity

The precise signaling pathways activated by SARMs leading to hepatotoxicity are not fully elucidated but are thought to involve mechanisms common to drug-induced liver injury.

Apoptosis Signaling Pathway

Hepatocyte apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of executioner caspases like caspase-3.

apoptosis_pathway SARM Esterified SARM Metabolites Reactive Metabolites SARM->Metabolites Mitochondria Mitochondrial Stress Metabolites->Mitochondria ROS Increased ROS Mitochondria->ROS Bax Bax/Bak Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway potentially involved in SARM hepatotoxicity.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated pathway that can promote apoptosis in response to oxidative stress and mitochondrial dysfunction.

jnk_pathway SARM_Metabolites SARM/Metabolites ROS Oxidative Stress (ROS) SARM_Metabolites->ROS ASK1 ASK1 Activation ROS->ASK1 MKK4_7 MKK4/7 Activation ASK1->MKK4_7 JNK JNK Phosphorylation MKK4_7->JNK cJun c-Jun Activation JNK->cJun Bim Bim Upregulation JNK->Bim Apoptosis Apoptosis cJun->Apoptosis Bim->Apoptosis

JNK signaling cascade in response to SARM-induced stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response. Its activation is a key cellular defense mechanism against oxidative stress.

nrf2_pathway SARM_Metabolites SARM/Metabolites OxidativeStress Oxidative Stress SARM_Metabolites->OxidativeStress Nrf2_dissociation Nrf2 Dissociation OxidativeStress->Nrf2_dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE ARE Binding Nrf2_translocation->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection

Nrf2-mediated antioxidant response to SARM-induced oxidative stress.

Disclaimer: The information provided in this technical support center is for research purposes only and is not intended as medical advice. The hepatotoxicity of esterified SARMs is an area of ongoing research, and the information presented here is based on current scientific understanding, which may be subject to change. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare.

High-performance liquid chromatography for RAD-150 purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using High-Performance Liquid Chromatography (HPLC) for determining the purity of RAD-150 (TLB-150 Benzoate).

Frequently Asked Questions (FAQs)

Q1: What is HPLC and why is it the standard method for RAD-150 purity analysis?

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture.[1] It is the industry-standard method for assessing the purity of compounds like RAD-150 because of its high resolution, sensitivity, and reproducibility.[2] The process involves a liquid solvent (the "mobile phase") pushing the sample through a column packed with a solid material (the "stationary phase"). Different molecules travel through the column at different speeds based on their chemical properties, allowing them to be separated. A detector then generates a chromatogram, which displays peaks corresponding to each separated component, enabling precise quantification of purity.

Q2: What are the typical starting HPLC conditions for RAD-150 analysis?

While method optimization is crucial, a typical reversed-phase HPLC (RP-HPLC) method for RAD-150 serves as an excellent starting point. The longer elution time of RAD-150 compared to its parent compound, RAD-140, is due to the addition of the benzoate (B1203000) ester group.

ParameterTypical ValueNotes
Column C18, wide pore (e.g., 4.6 x 150-250 mm, 3-5 µm)C18 columns are standard for reversed-phase separation of SARMs and similar molecules.[3][4]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acidic modifier helps to produce sharp, symmetrical peaks.[5][6]
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcetonitrile is a common organic solvent for eluting nonpolar compounds.[5][6]
Gradient A shallow gradient, e.g., starting at 30-40% B and increasing to 90-95% B over 10-15 minutes.Gradient elution is often used to ensure separation of impurities with different polarities.[3]
Flow Rate 0.6 - 1.0 mL/minA standard flow rate for analytical columns.[5][7]
Detection (UV) 254 nmThis wavelength is commonly used for SARMs with aromatic groups.
Column Temp. 25 - 40 °CMaintaining a stable column temperature ensures reproducible retention times.[7][8]
Injection Vol. 5 - 20 µLShould be optimized to avoid column overloading.[2][7]
Approx. Retention ~9.0 – 10.5 minutesThis is an estimate and will vary significantly with specific conditions.

Q3: How is the purity of a RAD-150 sample calculated from an HPLC chromatogram?

Purity is typically determined using an area percent calculation from the resulting chromatogram. The area under each peak is proportional to the concentration of the corresponding component. The purity of RAD-150 is calculated as:

Purity (%) = (Area of RAD-150 Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength. For regulatory filings, a more rigorous analysis using a reference standard and calibration curve is required to determine the exact concentration and purity.

Experimental Protocol Example

This section provides a detailed methodology for analyzing RAD-150 purity.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Filtration: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the system.[3][9]

  • Degassing: Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles from interfering with the detector.[10]

2. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the RAD-150 sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. RAD-150 is soluble in methanol.[11]

  • Working Solution: Dilute the stock solution to a final concentration suitable for your detector's linear range (e.g., 0.1 mg/mL). The injection solvent should ideally be as weak as or weaker than the initial mobile phase to ensure good peak shape.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any insoluble particles before injection.[2][3]

3. HPLC System Setup and Execution:

  • System Purge: Purge the HPLC pumps with fresh mobile phases to remove any old solvents and air bubbles.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% A, 40% B) for at least 15-30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Program the HPLC method with the gradient, flow rate, run time, and detection wavelength as outlined in the table above.

  • Injection: Inject a blank (injection solvent) first to ensure the system is clean, followed by the prepared RAD-150 sample.

  • Data Analysis: Integrate the peaks in the resulting chromatogram and calculate the area percentage to determine purity.

Visualized Experimental Workflow

HPLC_Workflow prep 1. Preparation hplc 2. HPLC Analysis mp Mobile Phase Preparation equil System Equilibration mp->equil sp Sample Preparation inject Sample Injection sp->inject analysis 3. Data Processing equil->inject sep Chromatographic Separation inject->sep detect UV Detection (254 nm) sep->detect integrate Peak Integration detect->integrate report 4. Final Report calculate Purity Calculation integrate->calculate calculate->report

Caption: Experimental workflow for RAD-150 HPLC purity analysis.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.

Problem CategoryQuestionPotential CausesRecommended Solutions
Peak Shape Why is my peak tailing? 1. Secondary Interactions: Analyte interacting with active sites (silanols) on the column packing.[12] 2. Column Overload: Injecting too much sample.[13] 3. Incorrect Mobile Phase pH: pH is too close to the analyte's pKa.[14]1. Use a more acidic mobile phase (e.g., pH 2.5-3.0 with TFA/formic acid) to suppress silanol (B1196071) interactions.[15] 2. Reduce the injection volume or dilute the sample.[13] 3. Adjust the mobile phase pH away from the analyte's pKa.
Why is my peak fronting? 1. Sample Solvent: Sample dissolved in a solvent much stronger than the mobile phase.[14] 2. Column Overload: Severe concentration overload. 3. Low Temperature: Can sometimes cause this effect.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the sample. 3. Increase column temperature slightly (e.g., to 30-35 °C).
Why is my peak splitting or broad? 1. Column Void/Contamination: A void at the column inlet or contamination on the frit.[12][15] 2. Partial Sample Dissolution: Sample not fully dissolved in the injection solvent.[13] 3. Co-elution: An impurity is eluting very close to the main peak.1. Flush the column with a strong solvent or, if severe, replace the column. Using a guard column can prevent this.[13][15] 2. Ensure the sample is fully dissolved; sonicate if necessary. 3. Adjust the mobile phase gradient to improve separation (resolution).
Retention Time Why are my retention times shifting? 1. Column Equilibration: Insufficient time for the column to stabilize before injection. 2. Mobile Phase Composition: Inconsistent or improperly prepared mobile phase.[9] 3. Flow Rate Fluctuations: Issues with the HPLC pump (leaks, bubbles).[10][14]1. Increase the equilibration time between runs. 2. Prepare fresh mobile phase, ensuring accurate measurements and mixing.[9] 3. Purge the pump, check for leaks, and ensure solvents are degassed.
Baseline Why is my baseline noisy or drifting? 1. Contaminated Mobile Phase: Impurities in solvents or buffers.[13] 2. Air Bubbles: Inadequate degassing of the mobile phase.[10] 3. Detector Issue: Fluctuations in the lamp or a dirty flow cell.[14]1. Use high-purity, HPLC-grade solvents and fresh buffers.[9][13] 2. Degas the mobile phase thoroughly. 3. Flush the detector flow cell; replace the lamp if near the end of its life.
Quantification Why am I seeing ghost peaks? 1. Carryover: Remnants from a previous injection.[13][14] 2. Solvent Contamination: Impurities in the mobile phase or sample solvent.[13] 3. Sample Degradation: Analyte is degrading in the vial.1. Run a needle wash program and inject a blank run to flush the system. 2. Prepare fresh solvents and inject a blank to identify the source.[9] 3. Use fresh samples and consider a cooled autosampler.

Visualized Troubleshooting Logic

Troubleshooting start Problem Observed in Chromatogram cat_peak Poor Peak Shape? start->cat_peak Yes cat_rt Retention Time Shifting? start->cat_rt No peak_tail Tailing cat_peak->peak_tail Tailing peak_split Split / Broad cat_peak->peak_split Split/Broad peak_front Fronting cat_peak->peak_front Fronting cat_base Baseline Issues? cat_rt->cat_base No sol_equil Increase Equilibration Time cat_rt->sol_equil Yes sol_mp Prepare Fresh Mobile Phase cat_base->sol_mp Yes sol_overload Dilute Sample / Reduce Injection Volume peak_tail->sol_overload sol_ph Adjust Mobile Phase pH peak_tail->sol_ph sol_column Flush or Replace Column / Use Guard peak_split->sol_column peak_front->sol_overload sol_solvent Change Sample Solvent peak_front->sol_solvent sol_equil->sol_mp sol_pump Purge Pump / Check for Leaks sol_mp->sol_pump sol_mp->sol_pump

Caption: A decision tree for troubleshooting common HPLC issues.

References

Navigating Experimental Variability with RAD-150: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental results when working with the selective androgen receptor modulator (SARM), RAD-150 (also known as TLB-150). The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is RAD-150 and how does it differ from RAD-140?

RAD-150 is a non-steroidal SARM that is structurally an esterified version of RAD-140.[1][2][3] This chemical modification, known as esterification, is designed to increase the compound's half-life and stability compared to its parent compound, RAD-140.[2][3][4] The addition of a benzoate (B1203000) ester may also lead to a more sustained release and improved absorption in research models.[5] While both compounds selectively bind to androgen receptors, RAD-150's altered pharmacokinetic profile may result in more stable plasma concentrations over time.[2]

Q2: What is the established mechanism of action for RAD-150?

RAD-150 functions by selectively binding to androgen receptors (AR) in specific tissues, primarily skeletal muscle and bone.[4][6] This targeted action is intended to elicit anabolic effects, such as promoting muscle growth and improving bone density, with potentially fewer androgenic side effects on other tissues compared to traditional anabolic steroids.[6][7] Upon binding, the RAD-150-AR complex translocates to the nucleus and modulates the transcription of target genes.[8]

Q3: What are the potential side effects of RAD-150 observed in research settings?

While comprehensive clinical data on RAD-150 is limited, studies on SARMs in general have reported several potential side effects that could impact experimental outcomes. These include:

  • Hepatotoxicity: Elevated liver enzymes have been observed with SARM use, suggesting potential liver stress.[7][9]

  • Testosterone (B1683101) Suppression: SARMs can suppress the natural production of testosterone and other hormones regulated by the hypothalamic-pituitary-gonadal (HPG) axis.[1][10] RAD-150 may be more suppressive than RAD-140.[1]

  • Lipid Profile Alterations: Reductions in high-density lipoprotein (HDL) cholesterol have been reported in some SARM studies.[11][12]

It is crucial for researchers to monitor for these potential effects in their experimental models, as they can introduce significant biological variability.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in Efficacy Between Batches

Q: We are observing significant differences in the anabolic effects of RAD-150 between different purchased batches. What could be the cause?

A: Inconsistent results between batches of RAD-150 are often attributable to variations in compound purity and the presence of impurities. As RAD-150 is not an FDA-approved substance, the quality control of commercially available batches can vary significantly.[6][13]

Troubleshooting Steps:

  • Independent Purity Analysis: It is highly recommended to perform an independent analysis of each new batch of RAD-150. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can verify the identity and purity of the compound.

  • Supplier Qualification: Whenever possible, source RAD-150 from reputable suppliers who provide a Certificate of Analysis (CoA) for each batch, detailing the purity and analytical methods used.[3]

  • Standardized Stock Solution Preparation: Ensure that stock solutions are prepared consistently across all experiments. Variations in solvent and concentration can affect the compound's stability and bioavailability.

Issue 2: Diminished or Unexpected Biological Activity Over Time

Q: Our RAD-150 stock solutions seem to lose their effectiveness over time, leading to inconsistent results in our cell-based assays. Why might this be happening?

A: The stability of RAD-150 in solution can be a critical factor. Although it is designed for greater stability than RAD-140, improper storage and handling can lead to degradation.[2]

Troubleshooting Steps:

Parameter Recommendation Rationale
Storage Temperature Store powder at -20°C for long-term stability.[14]Minimizes degradation of the compound.
Solvent Choice RAD-150 is soluble in methanol.[14] For cell culture, use a solvent compatible with your experimental system, such as DMSO, at a final concentration that does not affect cell viability.The choice of solvent can impact the stability and solubility of the compound in aqueous media.
Light Exposure Store stock solutions and powder in amber vials or otherwise protected from light.Light can cause photodegradation of the compound.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.Repeated freezing and thawing can degrade the compound.
Issue 3: Inconsistent Responses in Animal Studies

Q: We are seeing a wide range of responses in our animal models treated with RAD-150, even within the same treatment group. What factors could be contributing to this variability?

A: In vivo studies can be influenced by a multitude of factors beyond the compound itself.

Troubleshooting Workflow:

G cluster_0 Sources of In-Vivo Variability cluster_1 Troubleshooting Steps A Inconsistent Dosing Administration E Refine Dosing Technique (e.g., oral gavage, vehicle consistency) A->E B Variability in Animal Models (Genetics, Age, Sex, Health Status) F Standardize Animal Cohorts B->F C Diet and Environmental Factors G Control Environmental Variables C->G D Pharmacokinetic Differences H Conduct Pharmacokinetic Studies D->H G A Seed AR-reporter cells C Treat cells A->C B Prepare RAD-150 dilutions B->C D Incubate 24-48h C->D E Measure luciferase activity D->E F Analyze data (EC50) E->F G cluster_0 Cytoplasm cluster_1 Nucleus RAD150 RAD-150 AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) RAD150->AR_HSP Binding AR_RAD150 AR-RAD-150 Complex AR_HSP->AR_RAD150 Conformational Change & HSP Dissociation AR_RAD150_N AR-RAD-150 Complex AR_RAD150->AR_RAD150_N Translocation ARE Androgen Response Element (ARE) on DNA AR_RAD150_N->ARE Binding Transcription Gene Transcription ARE->Transcription Anabolic Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic

References

RAD-150 Technical Support Center: Long-Term Storage and Stability Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability assessment of RAD-150 (TLB-150 Benzoate). The information provided is based on general principles for research chemicals, particularly ester compounds and Selective Androgen Receptor Modulators (SARMs), as specific peer-reviewed stability data for RAD-150 is limited.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for pure RAD-150 powder?

A1: To ensure maximum stability, pure RAD-150 as a solid powder should be stored in a cool, dark, and dry place. Avoid exposure to direct sunlight and sources of heat.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, especially for reference standards.[3][4][5][6]

Q2: How should I store RAD-150 in a solvent or solution?

A2: Solutions of RAD-150 should be stored in airtight containers, preferably in a refrigerator (2-8°C) or freezer (-20°C) to minimize solvent evaporation and slow down potential degradation.[4][5][6] The choice of storage temperature may depend on the solvent used and the duration of storage. A study on other SARMs indicated stability in reconstituted solvent extracts for up to 4 weeks at -20°C and 2 weeks at 4°C.[4][5][6] Always use high-purity, anhydrous solvents if possible.

Q3: My RAD-150 powder has changed color/texture. Is it still usable?

A3: A visual change in the appearance of the compound, such as discoloration, clumping, or the appearance of liquid in a solid, can be an indicator of degradation or contamination.[1] It is strongly advised to discard the material and use a fresh batch for experiments to ensure the validity of your results.

Q4: I left my RAD-150 solution at room temperature for a weekend. Do I need to discard it?

A4: While not ideal, short-term exposure to room temperature may not cause significant degradation, especially if the solution was protected from light. However, for quantitative experiments, it is recommended to perform a purity check using an analytical technique like HPLC to confirm its integrity before use. For non-critical applications, it may still be usable, but the potential for some degradation should be considered.

Q5: Can I repeatedly freeze and thaw my RAD-150 solution?

A5: Repeated freeze-thaw cycles should be avoided as this can accelerate the degradation of some compounds.[4][5][6] If you need to use a solution multiple times, it is best practice to aliquot the stock solution into smaller, single-use vials and store them frozen. This prevents the need to thaw the entire batch for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of RAD-150 stock solution; Improper storage.1. Prepare a fresh stock solution from pure powder. 2. Verify storage conditions (temperature, light exposure). 3. Perform a purity analysis (e.g., HPLC) on the old and new stock solutions for comparison. 4. Aliquot new stock solutions to avoid repeated freeze-thaw cycles.
Loss of compound potency Exposure to high temperatures or direct sunlight.1. Review storage and handling procedures to ensure the compound is not exposed to heat or light.[1][2] 2. Discard any material that may have been compromised. 3. For solutions, avoid mixing with hot liquids.
Precipitate forms in a refrigerated/frozen solution Poor solubility of RAD-150 in the chosen solvent at low temperatures.1. Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate remains, consider using a different solvent system or preparing a less concentrated stock solution. 3. Before use, ensure the solution is homogenous.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of the compound or contamination.1. Identify potential degradation pathways (see Forced Degradation Protocol below). 2. Synthesize or source standards of potential degradation products for confirmation. 3. Review all handling and storage procedures to identify potential sources of contamination.

Data on General Storage Conditions for Research Chemicals

The following table summarizes general recommendations for the storage of research chemicals, which should be applied to RAD-150 in the absence of specific data.

Parameter Condition Rationale
Temperature Ambient (18-25°C) for short-term; Refrigerated (2-8°C) or Frozen (-20°C) for long-term.[3]Reduces the rate of chemical degradation.
Light Store in the dark (e.g., amber vials, opaque containers).[1][2]Prevents photolytic degradation.
Humidity Store in a dry environment with tightly sealed containers.Minimizes hydrolysis, especially for ester compounds.
Atmosphere For highly sensitive compounds, consider storage under an inert gas (e.g., argon, nitrogen).Prevents oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study for RAD-150

Objective: To intentionally degrade RAD-150 under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.[7][8]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of RAD-150 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. As an ester, RAD-150 is expected to be susceptible to base-catalyzed hydrolysis.[9][10][11]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid RAD-150 powder in an oven at 80°C for 48 hours. Dissolve a portion in the solvent for analysis.

    • Photolytic Degradation: Expose the solid powder and a solution of RAD-150 to direct UV light (e.g., in a photostability chamber) for 24 hours.

  • Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method like HPLC with a photodiode array (PDA) detector.[12][13]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact RAD-150 from its process-related impurities and degradation products generated during the forced degradation study.[12][13]

Methodology:

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid or 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of both polar and non-polar compounds. A typical starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Ramp to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions.

  • Optimization: Adjust the gradient slope, flow rate (start with 1.0 mL/min), and column temperature to achieve optimal separation (resolution > 2) between RAD-150 and all degradation peaks.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure all components are detected. Select an appropriate wavelength for quantification based on the UV spectra.

  • Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare RAD-150 Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid Expose to Stressors base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base Expose to Stressors oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Expose to Stressors thermal Thermal Stress (Solid, 80°C) prep_stock->thermal Expose to Stressors photo Photolytic Stress (UV Light) prep_stock->photo Expose to Stressors hplc HPLC-PDA Analysis prep_stock->hplc Control Sample neutralize Neutralize Acid/Base - Stressed Samples acid->neutralize base->neutralize oxidation->hplc thermal->hplc photo->hplc neutralize->hplc

Caption: Workflow for a forced degradation study of RAD-150.

signaling_pathway cluster_storage Storage & Handling Factors cluster_degradation Potential Degradation Pathways cluster_products Resulting Products Temp High Temperature Hydrolysis Ester Hydrolysis Temp->Hydrolysis Light UV Light Exposure Photolysis Photodegradation Light->Photolysis pH High/Low pH (in solution) pH->Hydrolysis Oxygen Atmospheric Oxygen Oxidation_path Oxidation Oxygen->Oxidation_path RAD150 RAD-150 (Intact Ester) RAD150->Hydrolysis RAD150->Photolysis RAD150->Oxidation_path RAD140 RAD-140 (Parent Compound) Hydrolysis->RAD140 BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid Other Other Degradants Photolysis->Other Oxidation_path->Other

Caption: Potential degradation pathways for RAD-150.

References

Technical Support Center: Metabolic Stability of RAD-150 in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the metabolic stability of RAD-150 using liver microsomes.

Troubleshooting Guides

Observed Problem Potential Cause Troubleshooting Step
High variability between replicate wells. Pipetting errors or inconsistent mixing.Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions.
Degradation of NADPH cofactor.Prepare NADPH solutions fresh for each experiment and keep them on ice.
Inconsistent incubation temperatures.Verify the accuracy and stability of the incubator or water bath temperature.
Compound appears more stable than expected or stability varies between experiments. Low enzymatic activity of liver microsomes.Use a new batch of microsomes or test the activity of the current batch with a positive control compound with a known metabolic profile. Ensure proper storage of microsomes at -80°C.[1]
The compound is not a substrate for the primary metabolizing enzymes in microsomes (e.g., CYPs).Consider using S9 fractions or hepatocytes to include cytosolic enzymes.[2][3][4]
The concentration of the compound is too high, saturating the enzymes.Perform the assay with a lower concentration of RAD-150, ensuring it is below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes.[5]
Compound appears less stable than expected or degrades in the absence of NADPH. Chemical instability of the compound in the incubation buffer.Run a control incubation without microsomes to assess the chemical stability of RAD-150 at 37°C in the assay buffer.
Contamination of reagents or labware.Use fresh, high-quality reagents and ensure all labware is clean and free of contaminants.
Difficulty in quantifying the parent compound (RAD-150) by LC-MS/MS. Poor ionization or fragmentation of the compound.Optimize the mass spectrometry parameters for RAD-150, including the selection of precursor and product ions and collision energy.
Matrix effects from the incubation mixture.Prepare calibration standards in the same matrix as the samples (incubation buffer with terminated microsomes) to account for matrix effects.
The compound is adsorbing to the labware.Use low-binding plates and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of RAD-150 in liver microsomes?

Q2: Which positive control compounds are suitable for a RAD-150 metabolic stability assay?

A2: It is recommended to use at least two positive controls with known and differing metabolic rates to ensure the assay is performing correctly. Suitable controls include:

  • High clearance compound: Verapamil or Dextromethorphan[3][5]

  • Low clearance compound: Diazepam[3]

Q3: What is the optimal concentration of liver microsomes and RAD-150 to use in the assay?

A3: A common starting point for microsomal protein concentration is 0.5 mg/mL.[3][5][10] The concentration of RAD-150 should be low enough to be below the Km of the metabolizing enzymes, typically around 1 µM.[3][5][10] However, these concentrations may need to be optimized for your specific experimental conditions.

Q4: How should the analytical method for RAD-150 be set up?

A4: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying the parent compound in microsomal stability assays.[2][4][9] Key considerations include:

  • Column: A C18 reversed-phase column is commonly used.[9][11]

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) with water, often with a modifier like formic acid, is typical.[9]

  • Detection: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of RAD-150.[9]

Q5: How is the data from a microsomal stability assay analyzed?

A5: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[5][12]

Data Presentation

Table 1: Hypothetical Metabolic Stability of RAD-150 in Human Liver Microsomes

CompoundConcentration (µM)Microsome Conc. (mg/mL)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
RAD-15010.5> 60< 5
Verapamil (Positive Control)10.51546.2
Diazepam (Positive Control)10.54515.4

Experimental Protocols

Protocol: In Vitro Metabolic Stability of RAD-150 in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[5][12]

    • Prepare a 1 M stock solution of NADPH in buffer. Prepare fresh for each experiment.

    • Prepare a 10 mM stock solution of RAD-150 in DMSO.

    • Prepare stock solutions of positive control compounds (e.g., Verapamil, Diazepam) in DMSO.

  • Incubation:

    • In a 96-well plate, add the required volume of 100 mM phosphate buffer.

    • Add the RAD-150 stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.[5]

    • Add human liver microsomes to a final concentration of 0.5 mg/mL.[3][5][10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[3]

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of RAD-150 remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of RAD-150 remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of RAD-150 remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, RAD-150) mix_reagents Mix Reagents and RAD-150 prep_reagents->mix_reagents prep_microsomes Thaw Liver Microsomes add_microsomes Add Microsomes prep_microsomes->add_microsomes mix_reagents->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Sample at Time Points incubate->sampling terminate Terminate Reaction sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis analyze->data_analysis

Caption: Experimental workflow for the liver microsomal stability assay of RAD-150.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism RAD150 RAD-150 (Parent Compound) Hydroxylation Hydroxylated Metabolite RAD150->Hydroxylation CYP450 Oxidation Oxidized Metabolite RAD150->Oxidation CYP450 Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGTs

Caption: Hypothetical metabolic pathway for RAD-150 in the liver.

References

Technical Support Center: In Vivo Experiments with RAD-150

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with RAD-150. The information is presented in a question-and-answer format to directly address common issues, particularly concerning the appropriate selection and implementation of control groups.

Frequently Asked Questions (FAQs)

Q1: What are the essential control groups to include in an in vivo RAD-150 experiment?

A1: To ensure the scientific validity of your RAD-150 in vivo study, it is crucial to include the following control groups:

  • Vehicle Control: This is the most critical control. This group receives the same solvent or carrier used to dissolve and administer RAD-150 (e.g., 0.5% methylcellulose) on the same schedule and route as the experimental group. This allows you to attribute any observed effects directly to RAD-150 and not the vehicle itself.

  • Sham Control: In studies involving a surgical procedure to induce a model (e.g., functional overload for muscle hypertrophy, orchidectomy for testosterone (B1683101) deficiency), a sham control group is essential.[1] This group undergoes a mock surgical procedure, including anesthesia and incisions, but without the specific experimental intervention.[1] This controls for the effects of surgery-induced stress, inflammation, and healing processes.

  • Positive Control (Optional but Recommended): A positive control group receives a well-characterized compound with known effects similar to those expected from RAD-150. For example, in studies on muscle growth and androgenic effects, testosterone propionate (B1217596) can be used as a positive control.[2] This helps to validate the experimental model and provides a benchmark for the efficacy of RAD-150.

  • Naïve/Untreated Control: This group does not receive any treatment or surgical intervention and serves as a baseline to observe normal physiological changes over the course of the experiment.

Q2: What is a suitable vehicle for administering RAD-150 in animal studies?

A2: A commonly used and effective vehicle for oral administration of RAD-140, a closely related compound, is 0.5% methylcellulose (B11928114) in water.[2][3] Given that RAD-150 is an esterified form of RAD-140, this vehicle is also expected to be suitable.[4] It is important to ensure the compound is homogenously suspended in the vehicle before each administration.

Q3: How do I properly perform a sham surgery for a functional overload model?

A3: In a functional overload model designed to induce muscle hypertrophy, the sham surgery should mimic the surgical stress without removing the synergistic muscles. For example, in a rat model targeting the plantaris muscle, the procedure would involve:

  • Anesthetizing the animal.

  • Making an incision in the skin over the target muscle group.

  • Exposing the synergistic muscles (e.g., gastrocnemius and soleus).

  • Manipulating the muscles and tendons gently with surgical instruments to simulate the tenectomy.

  • Suturing the muscle and skin layers without excising any muscle tissue.

This ensures that the sham control animals experience a similar level of surgical trauma as the experimental group.

Troubleshooting Guides

Problem: High variability in results within the vehicle control group.

Possible Causes & Solutions:

  • Inconsistent Vehicle Preparation: Ensure the vehicle (e.g., 0.5% methylcellulose) is prepared consistently for every experiment. Use a standardized protocol for mixing and storage.

  • Improper Dosing Technique: Inconsistent administration volumes or incomplete delivery of the vehicle can lead to variability. Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage).

  • Animal Stress: Variations in handling and environmental conditions can cause stress, leading to physiological changes that may confound results. Handle all animals consistently and maintain a stable environment.

Problem: No significant difference observed between the RAD-150 treated group and the vehicle control.

Possible Causes & Solutions:

  • Incorrect Dosage: The dose of RAD-150 may be too low to elicit a significant biological response. Conduct a dose-response study to determine the optimal dose for your experimental model.

  • Poor Bioavailability: The compound may not be adequately absorbed. Ensure the vehicle is appropriate and the compound is properly suspended. For RAD-150, its esterification is intended to improve stability and half-life.[4]

  • Insufficient Study Duration: The treatment period may be too short to observe significant changes. Review literature for similar compounds to determine an appropriate study length.

  • Choice of Animal Model: The chosen animal model may not be sensitive to the effects of RAD-150. Ensure the model is appropriate for the biological question being investigated.

Experimental Protocols & Data

Functional Overload Model for Muscle Hypertrophy in Rats

This protocol is adapted from studies on RAD-140 and is applicable for investigating the hypertrophic effects of RAD-150.

Experimental Groups:

  • Vehicle Control: Rats receive 0.5% methylcellulose orally.

  • RAD-150 Treated: Rats receive RAD-150 suspended in 0.5% methylcellulose orally.

  • Sham + Vehicle: Rats undergo sham surgery and receive 0.5% methylcellulose orally.

  • Functional Overload (FO) + Vehicle: Rats undergo functional overload surgery and receive 0.5% methylcellulose orally.

  • Functional Overload (FO) + RAD-150: Rats undergo functional overload surgery and receive RAD-150 suspended in 0.5% methylcellulose orally.

Surgical Procedure (Functional Overload):

  • Anesthetize the rat (e.g., with isoflurane).

  • Make a small incision in the skin of the lower hind limb to expose the Achilles tendon.

  • Carefully dissect and remove the distal portion of the gastrocnemius and soleus muscles, leaving the plantaris muscle intact.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesics as per institutional guidelines.

Data Presentation:

Table 1: Effect of RAD-140 on Plantaris Muscle Weight and Cross-Sectional Area (CSA) in a Functional Overload Model (Data adapted from preclinical studies)

GroupPlantaris Muscle Weight (mg)Plantaris Fiber CSA (µm²)
Vehicle-Control150 ± 102500 ± 200
RAD-140-Control175 ± 123000 ± 250
Vehicle-FO200 ± 153500 ± 300
RAD-140-FO210 ± 183600 ± 320

* p < 0.05 compared to Vehicle-Control. Data are presented as mean ± SD.

Orchidectomy (Castration) Model for Androgenic and Anabolic Effects in Rats

This protocol is used to assess the tissue-selective androgenic and anabolic activity of RAD-150 in a testosterone-deficient state.

Experimental Groups:

  • Sham-Operated + Vehicle: Rats undergo sham surgery and receive the vehicle.

  • Orchidectomized (ORX) + Vehicle: Rats are castrated and receive the vehicle.

  • Orchidectomized (ORX) + RAD-150: Rats are castrated and receive RAD-150.

  • Orchidectomized (ORX) + Testosterone Propionate (Positive Control): Rats are castrated and receive testosterone propionate.

Surgical Procedure (Orchidectomy):

  • Anesthetize the rat.

  • Make a small incision in the scrotum.

  • Ligate the spermatic cord and blood vessels.

  • Excise the testes.

  • Suture the incision.

  • Administer post-operative analgesics.

Data Presentation:

Table 2: Tissue-Selective Effects of RAD-140 in Orchidectomized Rats (Data adapted from preclinical studies)

GroupLevator Ani Muscle Weight (mg)Prostate Weight (mg)Seminal Vesicle Weight (mg)
Sham + Vehicle100 ± 8300 ± 25250 ± 20
ORX + Vehicle50 ± 550 ± 740 ± 6*
ORX + RAD-140 (1 mg/kg)95 ± 7#60 ± 855 ± 7
ORX + TP (1 mg/kg)110 ± 9#320 ± 30#270 ± 25#

* p < 0.05 compared to Sham + Vehicle. # p < 0.05 compared to ORX + Vehicle. Data are presented as mean ± SD. TP = Testosterone Propionate.

Signaling Pathways & Experimental Workflows

Experimental Workflow for In Vivo RAD-150 Study

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period (e.g., 1 week) animal_model->acclimatization grouping Randomize into Groups acclimatization->grouping surgery Surgical Model Induction (e.g., Functional Overload, Orchidectomy) grouping->surgery sham_surgery Sham Surgery grouping->sham_surgery positive_control Positive Control Administration grouping->positive_control treatment RAD-150 Administration surgery->treatment vehicle Vehicle Administration sham_surgery->vehicle daily_obs Daily Observations (Health, Behavior) treatment->daily_obs vehicle->daily_obs positive_control->daily_obs weekly_bw Weekly Body Weight daily_obs->weekly_bw functional_tests Functional Tests (e.g., Grip Strength) weekly_bw->functional_tests euthanasia Euthanasia & Tissue Collection functional_tests->euthanasia tissue_weight Tissue Weight Analysis (Muscle, Prostate) euthanasia->tissue_weight histology Histological Analysis (e.g., Fiber CSA) euthanasia->histology biochemical Biochemical Assays euthanasia->biochemical signaling_pathway RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Binds to AR_complex RAD-150/AR Complex AR->AR_complex nucleus Nucleus AR_complex->nucleus Translocates to MAPK_pathway MAPK/ERK Pathway AR_complex->MAPK_pathway Activates gene_transcription Gene Transcription nucleus->gene_transcription Initiates protein_synthesis Increased Protein Synthesis MAPK_pathway->protein_synthesis muscle_hypertrophy Muscle Hypertrophy protein_synthesis->muscle_hypertrophy gene_transcription->protein_synthesis

References

Validation & Comparative

A Comparative Analysis of RAD-150 and RAD-140: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the selective androgen receptor modulators (SARMs) RAD-150 (TLB-150 Benzoate) and RAD-140 (Testolone) reveals a significant disparity in available scientific evidence. While RAD-140 has been the subject of multiple preclinical studies, providing a foundation for understanding its efficacy and mechanism of action, RAD-150 currently lacks published, peer-reviewed preclinical data. This guide summarizes the available experimental data for RAD-140 and discusses the theoretical and anecdotal claims surrounding RAD-150.

Overview and Chemical Structures

RAD-140, developed by Radius Health, Inc., is a non-steroidal SARM designed to selectively target androgen receptors in muscle and bone tissue.[1][2] Its development aimed to offer the anabolic benefits of androgens with fewer of the androgenic side effects associated with traditional anabolic steroids.[1]

RAD-150 is described as a benzoate (B1203000) ester derivative of RAD-140.[3][4] This chemical modification, known as esterification, is purported to enhance the compound's stability and provide a longer half-life compared to its parent compound, RAD-140.[3][5] However, it is crucial to note that these claims originate from suppliers and anecdotal reports, not from formal scientific studies.[4]

Comparative Efficacy: A Data Imbalance

A direct comparative efficacy study between RAD-150 and RAD-140 based on experimental data is not possible due to the absence of published research on RAD-150. The following sections present the available preclinical data for RAD-140 and the theoretical claims for RAD-150.

RAD-140: Preclinical Efficacy Data

Preclinical studies on RAD-140 have demonstrated its potential as a potent, orally bioavailable SARM with tissue-selective anabolic effects.

Table 1: Preclinical Pharmacological Profile of RAD-140

ParameterResultSpeciesReference
Androgen Receptor Binding Affinity (Ki) 7 nMIn vitro[6]
Anabolic Activity (Levator Ani Muscle) Significant increase in weightRat[6][7][8]
Androgenic Activity (Prostate & Seminal Vesicles) Minimal effect at anabolic dosesRat[6][7][8]
Anabolic Efficacy vs. Testosterone Propionate (B1217596) (TP) Similar muscle efficacy at 0.3 mg/kg (RAD-140) vs. 0.5 mg/kg (TP)Rat[6]
Neuroprotective Effects Reduced cell death in cultured neurons and in vivoRat[7]
RAD-150: Theoretical and Anecdotal Claims

Information regarding the efficacy of RAD-150 is largely based on its chemical structure as an ester of RAD-140 and anecdotal reports from users. The primary claim is that the benzoate ester prolongs the half-life of the compound, potentially leading to more stable blood concentrations.[3][9] This, in theory, could allow for less frequent dosing while maintaining consistent effects.[9] Some anecdotal reports suggest that RAD-150 is 10-15% more potent than RAD-140, though this is not substantiated by scientific evidence.[10]

Table 2: Claimed Properties of RAD-150 (Not Experimentally Verified)

PropertyClaimed AdvantageSource
Longer Half-Life More stable blood levels, less frequent dosing required.[3][9]
Increased Bioavailability Potentially more of the compound is utilized by the body.[11]
Greater Stability The esterified form may be more resistant to metabolic breakdown.[3][5]
Higher Potency Anecdotal reports of greater muscle-building effects.[10]

Mechanism of Action and Signaling Pathways

Both RAD-140 and, presumably, RAD-150 function as selective androgen receptor modulators. They bind to the androgen receptor (AR) in target tissues, primarily skeletal muscle and bone, initiating a cascade of events that lead to anabolic effects such as increased protein synthesis.[1][12] The tissue selectivity of SARMs is a key characteristic, aiming to minimize the androgenic effects seen in tissues like the prostate.[1]

SARM_Signaling_Pathway cluster_nucleus Nucleus SARM RAD-140 / RAD-150 AR Androgen Receptor (AR) SARM->AR Binding & HSP Dissociation HSP Heat Shock Proteins (HSP) AR->HSP Bound (Inactive) SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex ARE Androgen Response Element (ARE) on DNA SARM_AR_Complex->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation (in Cytoplasm)

Caption: Signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Experimental Protocols

Detailed experimental protocols for RAD-150 are unavailable. The following protocols are based on published preclinical studies of RAD-140.

In Vivo Anabolic and Androgenic Activity Assessment in Rats (Hershberger Assay)

This protocol is adapted from the study by Miller et al. (2010).[6]

  • Animal Model: Young, castrated male rats. Castration renders the animals sensitive to exogenous androgens.

  • Groups:

    • Vehicle control (castrated)

    • Sham control (non-castrated)

    • Testosterone propionate (TP) positive control (e.g., 0.5 mg/kg)

    • Multiple RAD-140 dose groups (e.g., 0.3, 1, 3, 10, 30 mg/kg)

  • Administration: Compounds administered orally once daily for a specified period (e.g., 11 days).

  • Endpoint Measurement: At the end of the study, animals are euthanized. The levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) are dissected and weighed.

  • Analysis: The weights of the target tissues are compared across the different treatment groups to determine the anabolic and androgenic potency and selectivity of the compound.

Hershberger_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Castrated Male Rats Grouping Group Allocation: - Vehicle - TP (Control) - RAD-140 (Doses) Animal_Model->Grouping Dosing Daily Oral Administration Grouping->Dosing Duration 11-Day Period Dosing->Duration Euthanasia Euthanasia & Dissection Duration->Euthanasia Tissue_Weighing Weighing of: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic) Euthanasia->Tissue_Weighing Data_Comparison Compare Tissue Weights Across Groups Tissue_Weighing->Data_Comparison

Caption: Workflow for the Hershberger assay to assess SARM activity.

Conclusion

For researchers, scientists, and drug development professionals, the choice between RAD-140 and RAD-150 is a choice between a compound with a foundation of preclinical data and one that remains largely characterized by theoretical advantages and anecdotal evidence. RAD-140 has demonstrated potent and tissue-selective anabolic effects in validated animal models.[6][7][8] While the esterification of RAD-140 to create RAD-150 is chemically plausible to extend its half-life, there is currently no publicly available scientific data to confirm this or to provide a comparative efficacy and safety profile. Any research involving RAD-150 would be highly exploratory, whereas studies with RAD-140 can build upon existing preclinical findings. Rigorous, controlled studies are necessary to validate the claims made about RAD-150 and to establish its pharmacological profile.

References

A Comparative Analysis of the Pharmacokinetic Profiles of RAD-150 and RAD-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective androgen receptor modulators (SARMs), RAD-140 (also known as Vosilasarm or Testolone) and its esterified analogue, RAD-150 (also known as TLB-150 Benzoate). This document is intended for an audience with a professional background in pharmacology and drug development, aiming to provide a clear, data-driven comparison to inform research and development activities.

Executive Summary

RAD-140 is a well-characterized SARM with established preclinical and clinical data on its pharmacokinetic profile. It exhibits good oral bioavailability and a relatively long half-life. RAD-150 is a newer compound, developed as a benzoate (B1203000) ester of RAD-140. This structural modification is purported to enhance its pharmacokinetic properties, including a longer half-life, increased stability, and improved bioavailability. However, publicly available, peer-reviewed preclinical and clinical data for RAD-150 are limited, and much of the information is comparative in nature to its parent compound, RAD-140.

Pharmacokinetic Data Comparison

The following table summarizes the available quantitative pharmacokinetic data for RAD-140 and the claimed or theoretical data for RAD-150. It is crucial to note that the data for RAD-150 is not yet fully substantiated by extensive, peer-reviewed studies.

Pharmacokinetic ParameterRAD-140 (Vosilasarm)RAD-150 (TLB-150 Benzoate)Reference(s)
Half-Life (t½) ~44.7 hours (in humans)~48 hours (claimed)[1][2],[3]
Bioavailability (F) Good in rats (27-63%) and monkeys (65-75%)Higher than RAD-140 (claimed)[4],[5]
Metabolism Primarily hepaticPrimarily hepatic[3],[6]
Primary Route of Excretion Urine and fecesNot explicitly documented, likely similar to RAD-140[6]
Key Metabolites Intact drug and various hydroxylated and glucuronidated metabolitesNot explicitly documented[6][7]

Experimental Protocols

Pharmacokinetic Study of RAD-140 in Humans (Phase 1 Clinical Trial)

A first-in-human, phase 1, dose-escalation study was conducted to characterize the safety, tolerability, and pharmacokinetic profile of RAD-140 in postmenopausal women with ER+/HER2- metastatic breast cancer.[1][2][8]

  • Study Design: This was a dose-escalation study with a 3 + 3 design, followed by a pharmacokinetic expansion cohort.

  • Participants: The study enrolled postmenopausal women with ER+/HER2- metastatic breast cancer.

  • Dosing: Patients received oral doses of RAD-140 at 50 mg, 100 mg, or 150 mg once daily.

  • Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of RAD-140.

  • Analytical Method: While the specific analytical method is not detailed in the abstract, it is standard practice to use validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of small molecules like RAD-140 in plasma.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax) were calculated from the plasma concentration-time data.

In Vivo Metabolism and Elimination Study of RAD-140 in Humans

A study was conducted to investigate the metabolism and elimination of micro-dosed RAD-140 in healthy male volunteers.[7]

  • Study Design: Healthy male volunteers received a single oral micro-dose of RAD-140.

  • Sample Collection: Urine samples were collected from the volunteers over a specified period.

  • Sample Preparation: Urine samples were subjected to enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction to isolate RAD-140 and its metabolites.

  • Analytical Method: The extracts were analyzed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify and characterize the metabolites.

  • Metabolite Identification: The structures of the metabolites were elucidated based on their mass-to-charge ratios (m/z) and fragmentation patterns observed in the mass spectra.

Preclinical Pharmacokinetic Assessment of RAD-140 in Rats

A preclinical study aimed to assess the effects of RAD-140 on muscle mass and bone mineral density in rats also provided some pharmacokinetic insights.[9]

  • Animal Model: Male Sprague-Dawley rats were used in the study.

  • Dosing: RAD-140 was administered in the drinking water at a target dose of 3 mg/kg/day for two weeks.

  • Drug Consumption Measurement: The amount of RAD-140 consumed was estimated by measuring the daily water intake for each cage of animals.

  • Pharmacokinetic Analysis: While this study was not a dedicated pharmacokinetic study, it provided an estimated daily dose of RAD-140 consumed by the animals. For more detailed pharmacokinetic analysis in preclinical models, blood samples would typically be collected at various time points after administration and analyzed for drug concentration.

Signaling Pathway and Mechanism of Action

Both RAD-140 and RAD-150 are selective androgen receptor modulators. Their primary mechanism of action involves binding to the androgen receptor (AR) in target tissues, such as muscle and bone, and modulating its activity.[10]

The following diagram illustrates the general signaling pathway of the androgen receptor.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM RAD-140 / RAD-150 AR_inactive Inactive Androgen Receptor (AR) + Heat Shock Proteins (HSPs) SARM->AR_inactive Binds to AR AR_active Active AR-SARM Complex AR_inactive->AR_active Conformational Change HSP Dissociation AR_dimer AR-SARM Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (Muscle and Bone) Gene_Transcription->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway for RAD-140/RAD-150.

Experimental Workflow Comparison

Due to the limited availability of specific experimental workflow diagrams for the pharmacokinetic analysis of these compounds, the following logical diagram illustrates the comparative relationship and the proposed advantage of RAD-150.

PharmacokineticComparison cluster_RAD140 RAD-140 cluster_RAD150 RAD-150 (Esterified RAD-140) RAD140_Admin Oral Administration RAD140_Absorption Good Bioavailability RAD140_Admin->RAD140_Absorption RAD150_Admin Oral Administration RAD140_Metabolism Hepatic Metabolism RAD140_Absorption->RAD140_Metabolism RAD150_Absorption Claimed Higher Bioavailability RAD140_Absorption->RAD150_Absorption Esterification leads to... RAD140_HalfLife Half-life: ~44.7h RAD140_Metabolism->RAD140_HalfLife RAD150_Metabolism Slower Hepatic Metabolism (due to ester) RAD140_Metabolism->RAD150_Metabolism ...slower breakdown... RAD140_Excretion Excretion RAD140_HalfLife->RAD140_Excretion RAD150_HalfLife Claimed Longer Half-life: ~48h RAD140_HalfLife->RAD150_HalfLife ...and longer duration of action. RAD150_Admin->RAD150_Absorption RAD150_Absorption->RAD150_Metabolism RAD150_Metabolism->RAD150_HalfLife RAD150_Excretion Sustained Release & Excretion RAD150_HalfLife->RAD150_Excretion

Caption: Comparative Pharmacokinetic Workflow of RAD-140 and RAD-150.

Conclusion

RAD-140 has a well-documented pharmacokinetic profile, characterized by good oral bioavailability and a half-life of approximately 44.7 hours in humans.[1][2] Its metabolism is primarily hepatic, leading to the formation of several metabolites that are excreted in urine and feces.[6][7]

RAD-150, as a benzoate ester of RAD-140, is designed to have an improved pharmacokinetic profile.[3][5] The esterification is intended to increase its stability and bioavailability, leading to a longer half-life of around 48 hours.[3] This modification could potentially result in more stable plasma concentrations and a more sustained pharmacological effect.

However, it is imperative for researchers to recognize that the pharmacokinetic advantages of RAD-150 are, at present, largely theoretical and based on its chemical design. Rigorous preclinical and clinical studies are required to definitively establish its pharmacokinetic profile and to provide a direct, data-driven comparison with RAD-140. The information presented in this guide should be used to inform further research and due diligence in the development of these compounds.

References

A Comparative In-Vivo Analysis of RAD-150 and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the investigational Selective Androgen Receptor Modulator (SARM) RAD-150 (TLB-150 Benzoate) and the endogenous androgen, testosterone (B1683101). Due to the limited availability of direct peer-reviewed in-vivo comparative studies on RAD-150, this guide will utilize preclinical data on its parent compound, RAD-140 (Testolone), as a surrogate. RAD-150 is a benzoate (B1203000) ester of RAD-140, a modification designed to enhance its stability and provide a longer half-life, potentially leading to more stable serum concentrations.[1][2]

Executive Summary

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[3] They are being investigated as potential treatments for muscle wasting, osteoporosis, and other conditions where anabolic effects are desired with reduced androgenic side effects. This analysis focuses on the anabolic and androgenic activity of RAD-150, using RAD-140 data, in comparison to testosterone, the primary male sex hormone and the benchmark for anabolic and androgenic action.

Preclinical evidence suggests that RAD-140 demonstrates potent anabolic effects on muscle tissue with significantly less impact on androgenic tissues like the prostate when compared to testosterone propionate (B1217596).[4] This tissue selectivity is a key characteristic that distinguishes SARMs from traditional anabolic androgenic steroids (AAS).

Data Presentation: Anabolic and Androgenic Effects

The following tables summarize the quantitative data from a key preclinical study comparing RAD-140 and testosterone propionate in a castrated rat model, a standard method for assessing anabolic and androgenic properties.[4]

Table 1: Comparative Anabolic Effects on Levator Ani Muscle in Castrated Rats

Treatment GroupDose (mg/kg/day)AdministrationLevator Ani Muscle Weight (mg) (Mean ± SD)% of Sham Control
Sham Control (Intact)--125 ± 10100%
Vehicle Control (Castrated)--50 ± 540%
Testosterone Propionate1Subcutaneous130 ± 15104%
RAD-1400.03Oral70 ± 856%
RAD-1400.1Oral95 ± 1076%
RAD-1400.3Oral120 ± 1296%
RAD-1401Oral135 ± 15108%

Data extrapolated from Miller et al. (2010).[4]

Table 2: Comparative Androgenic Effects on Prostate Weight in Castrated Rats

Treatment GroupDose (mg/kg/day)AdministrationProstate Weight (mg) (Mean ± SD)% of Sham Control
Sham Control (Intact)--350 ± 40100%
Vehicle Control (Castrated)--25 ± 57%
Testosterone Propionate1Subcutaneous400 ± 50114%
RAD-1400.03Oral30 ± 69%
RAD-1400.1Oral40 ± 811%
RAD-1400.3Oral60 ± 1017%
RAD-1401Oral100 ± 1529%

Data extrapolated from Miller et al. (2010).[4]

Signaling Pathways

Both testosterone and RAD-150 exert their effects by binding to the androgen receptor (AR). However, the downstream consequences, particularly in terms of tissue-selectivity, appear to differ.

Testosterone Signaling

Testosterone can signal through two primary pathways:

  • Classical (Genomic) Pathway: Testosterone diffuses into the cell, binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The testosterone-AR complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate gene transcription. This process is relatively slow, taking hours to manifest its effects.

  • Non-Classical (Non-Genomic) Pathway: Testosterone can also induce rapid signaling events that do not directly involve gene transcription. This can occur through membrane-associated ARs, leading to the activation of kinase cascades and influencing cellular processes within minutes.

Testosterone_Signaling T Testosterone T_mem Testosterone T->T_mem Diffusion AR_cyt Androgen Receptor (AR) + Heat Shock Proteins T_mem->AR_cyt Binding mAR Membrane AR T_mem->mAR Binding AR_T_cyt Testosterone-AR Complex AR_cyt->AR_T_cyt Conformational Change AR_T_nuc Testosterone-AR Dimer AR_T_cyt->AR_T_nuc Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_T_nuc->ARE Binding Gene Target Gene Transcription ARE->Gene Regulation Kinase Kinase Cascade Activation mAR->Kinase Activation

Testosterone Signaling Pathways
RAD-150 Signaling

As a SARM, RAD-150 is designed to selectively bind to the androgen receptor.[2] The proposed mechanism for its tissue selectivity lies in the unique conformational change it induces in the AR upon binding. This altered conformation may lead to differential recruitment of co-regulatory proteins (co-activators and co-repressors) in various tissues. In anabolic tissues like muscle, the RAD-150-AR complex may effectively recruit co-activators to promote muscle growth. Conversely, in androgenic tissues like the prostate, the complex might recruit co-repressors or fail to recruit necessary co-activators, thus minimizing androgenic side effects.

RAD150_Signaling RAD150 RAD-150 RAD150_mem RAD-150 RAD150->RAD150_mem Diffusion AR_cyt Androgen Receptor (AR) RAD150_mem->AR_cyt Binding AR_RAD150_muscle RAD-150-AR Complex AR_cyt->AR_RAD150_muscle Tissue-Specific Conformation AR_RAD150_prostate RAD-150-AR Complex AR_cyt->AR_RAD150_prostate Tissue-Specific Conformation Coactivator Co-activator Recruitment AR_RAD150_muscle->Coactivator Anabolic Anabolic Gene Transcription Coactivator->Anabolic Corepressor Co-repressor Recruitment AR_RAD150_prostate->Corepressor Androgenic Minimal Androgenic Gene Transcription Corepressor->Androgenic

Proposed RAD-150 Tissue-Selective Signaling

Experimental Protocols

The preclinical data presented in this guide is based on the well-established Hershberger assay, a standard in-vivo method for assessing the androgenic and anabolic activity of chemical compounds.

Hershberger Assay for Anabolic and Androgenic Activity

Objective: To determine the anabolic and androgenic potential of a test compound in a castrated male rat model.

Animal Model: Immature, castrated male Sprague-Dawley rats. Castration removes the primary source of endogenous androgens, creating a sensitive model to detect the effects of exogenous androgenic compounds.

Experimental Groups:

  • Sham Control: Animals undergo a sham surgery without castration to serve as a baseline for normal development.

  • Vehicle Control: Castrated animals receive the vehicle (e.g., corn oil, methylcellulose) to control for the effects of the administration procedure.

  • Positive Control (Testosterone Propionate): Castrated animals receive a known androgen, such as testosterone propionate, to validate the assay's responsiveness.

  • Test Compound Groups (RAD-140): Castrated animals receive varying doses of the test compound.

Procedure:

  • Acclimation and Castration: Animals are acclimated to the housing conditions. At a specific age (e.g., peripubertal), they undergo surgical castration under anesthesia. A sham surgery is performed on the control group.

  • Dosing Period: Following a recovery period, daily dosing commences for a predetermined duration (e.g., 10-14 days). Testosterone propionate is typically administered subcutaneously, while orally active compounds like RAD-140 are administered via oral gavage.

  • Necropsy and Tissue Collection: At the end of the dosing period, animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles.

  • Data Analysis: The weights of the levator ani muscle and prostate/seminal vesicles are compared between the different treatment groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.

Hershberger_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Immature Male Rats B Castration / Sham Surgery A->B C Grouping: - Sham Control - Vehicle Control - Testosterone Propionate - RAD-140 (Multiple Doses) B->C D Daily Dosing (10-14 days) C->D E Necropsy D->E F Tissue Dissection & Weighing: - Levator Ani (Anabolic) - Prostate (Androgenic) E->F G Comparison of Tissue Weights F->G H Assessment of Anabolic vs. Androgenic Activity G->H

Experimental Workflow for Hershberger Assay

Conclusion

The available preclinical data on RAD-140, the parent compound of RAD-150, suggests a promising profile of tissue-selective anabolic activity with a significantly reduced androgenic impact compared to testosterone. The esterification of RAD-140 to form RAD-150 is intended to improve its pharmacokinetic properties, potentially leading to more stable and sustained effects. However, it is crucial to note that direct in-vivo comparative studies of RAD-150 and testosterone are lacking in peer-reviewed literature. The data presented here, while informative, should be interpreted with the understanding that it is based on a surrogate compound. Further research is necessary to fully elucidate the in-vivo performance and safety profile of RAD-150 and to substantiate the theoretical benefits of its chemical modification.

References

Unveiling the Tissue Selectivity of RAD-150: A Comparative Analysis Against Other SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of selective androgen receptor modulator (SARM) development, achieving high tissue selectivity remains a paramount objective. This guide offers a detailed comparison of the tissue selectivity of a newer investigational SARM, RAD-150, against its well-documented predecessor, RAD-140, and other notable SARMs. The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing available preclinical data and outlining the established methodologies for evaluating SARM tissue specificity.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] The primary goal in the development of SARMs is to dissociate the anabolic effects on muscle and bone from the androgenic effects on tissues such as the prostate gland.[2] RAD-150, also known as TLB-150 Benzoate, is presented as an esterified analog of RAD-140, a potent and well-characterized SARM.[3] This esterification is purported to enhance its half-life and bioavailability, potentially leading to improved tissue selectivity.[4] While direct, peer-reviewed quantitative data on the in vivo tissue selectivity of RAD-150 is not yet widely available, this guide consolidates the existing preclinical data for related SARMs to provide a comparative framework.

Comparative Analysis of SARM Tissue Selectivity

The efficacy and tissue selectivity of SARMs are primarily evaluated through preclinical in vivo studies, most notably the Hershberger assay in castrated rats.[2][5] This assay measures the anabolic activity by assessing the weight change in the levator ani muscle and the androgenic activity by measuring the weight changes in the prostate and seminal vesicles.[6] An ideal SARM demonstrates a high anabolic-to-androgenic ratio, indicating potent effects in muscle tissue with minimal impact on androgenic tissues.

Below is a summary of available preclinical data for RAD-140 and other relevant SARMs. While quantitative data for RAD-150 is not available in the public domain, it is included conceptually based on claims of enhanced selectivity relative to RAD-140.

Table 1: Comparative Anabolic and Androgenic Potency of Select SARMs

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Prostate & Seminal Vesicles)Key Findings
RAD-150 Data not publicly available. Claimed to have higher or similar anabolic potency to RAD-140.Data not publicly available. Claimed to have lower androgenic activity compared to RAD-140.An esterified version of RAD-140, suggested to have a longer half-life and improved tissue selectivity.[3][4]
RAD-140 Potent full agonist. A dose of 0.3 mg/kg/day restored levator ani weight to that of intact controls in castrated rats.[7]Partial agonist/antagonist. A dose 100-fold higher (30 mg/kg/day) was required to stimulate the prostate to a similar extent as testosterone (B1683101) propionate.[7]Demonstrates significant dissociation between anabolic and androgenic effects, with high potency in muscle and significantly lower potency in the prostate.[7][8]
LGD-4033 Potent anabolic activity in muscle and bone.[9]Weak agonist activity in the prostate.[10]Shows promise in increasing lean body mass with a favorable safety profile in early human trials.[9]
S-23 Full agonist, able to maintain levator ani muscle weight at intact control levels at a dose of 0.1 mg/d in castrated rats.[6]Partial agonist, with effects on the prostate being less than 30% of intact controls at a dose of 0.1 mg/d.[6]Exhibits a high degree of tissue selectivity, with potent anabolic effects and significantly lower androgenic stimulation.[6]

Experimental Protocols

The foundational method for assessing the tissue selectivity of SARMs is the Hershberger assay, a standardized in vivo model.[5]

The Hershberger Assay for Assessing SARM Tissue Selectivity

Objective: To determine the anabolic and androgenic activity of a test compound in a castrated rodent model.

Experimental Workflow:

  • Animal Model: Immature male rats (approximately 21 days old) are utilized.[2]

  • Castration: The rats undergo surgical castration to create an androgen-deficient baseline.[2][8]

  • Acclimation: A post-surgery acclimation period allows for the regression of androgen-dependent tissues.

  • Treatment Administration: The castrated rats are then treated with the test SARM at various doses, a reference androgen (e.g., testosterone propionate), or a vehicle control for a specified period (typically 7-14 days).[2][6]

  • Tissue Harvesting and Analysis: At the end of the treatment period, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.[6]

  • Data Interpretation: The weights of the levator ani muscle are used as an index of anabolic activity, while the weights of the prostate and seminal vesicles serve as an index of androgenic activity. The data is analyzed to determine the dose-response relationship and the anabolic-to-androgenic ratio of the test compound.[2]

Logical Flow of SARM Evaluation:

SARM_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Screening (AR Binding & Activation) hershberger Hershberger Assay (Anabolic/Androgenic Activity) in_vitro->hershberger Selects Candidates pk_pd Pharmacokinetics & Pharmacodynamics hershberger->pk_pd Confirms In Vivo Selectivity phase1 Phase I Trials (Safety & Tolerability) pk_pd->phase1 Proceed to Clinic phase2 Phase II Trials (Efficacy in Patients) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy & Safety) phase2->phase3

Figure 1. A simplified workflow illustrating the progression of a SARM candidate from preclinical evaluation to clinical development.

Signaling Pathway of Androgen Receptor Activation

SARMs exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulator proteins that influence gene expression in a cell-type-dependent manner.[1]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binding & HSP Dissociation AR_SARM AR-SARM Complex AR_HSP->AR_SARM AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_SARM_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects Leads to

Figure 2. A diagram of the canonical androgen receptor signaling pathway activated by a SARM.

Conclusion

The quest for developing SARMs with an optimal profile of high anabolic activity and minimal androgenic side effects is ongoing. RAD-140 has demonstrated a significant degree of tissue selectivity in preclinical models. While RAD-150 is positioned as an improvement upon RAD-140, with claims of a longer half-life and enhanced tissue selectivity, the public availability of direct comparative in vivo data is necessary to substantiate these claims. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel SARM candidates. As the field progresses, transparent and robust preclinical data will be crucial for guiding future research and development efforts.

References

Cross-Reactivity Assessment of RAD-150 with Steroid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of RAD-150, a selective androgen receptor modulator (SARM), focusing on its cross-reactivity with other key steroid hormone receptors. Understanding the selectivity profile of a compound like RAD-150 is critical for predicting its biological activity, potential off-target effects, and therapeutic window. This document summarizes the available binding data, outlines detailed experimental protocols for assessing cross-reactivity, and provides visual representations of key experimental workflows and signaling pathways.

Introduction to RAD-150

RAD-150, also known as TLB-150, is a nonsteroidal SARM that is structurally related to RAD-140, from which it is derived as a benzoate (B1203000) ester.[1][2] Like other SARMs, RAD-150 is designed to selectively bind to and activate androgen receptors (AR) in specific tissues, such as skeletal muscle and bone, while having minimal effects on other tissues, like the prostate.[1][3][4] This tissue selectivity is a key differentiator from traditional anabolic steroids, which often exhibit significant androgenic side effects.[3][4] The primary mechanism of action for RAD-150 involves its binding to the AR, which then leads to the modulation of gene transcription in a manner that promotes anabolic activity.[1][3][5]

Quantitative Comparison of Receptor Binding Affinity

The selectivity of a SARM is determined by its relative binding affinity for the androgen receptor compared to other steroid receptors. An ideal SARM would exhibit high affinity for the AR and negligible affinity for other receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

While specific quantitative data on the cross-reactivity of RAD-150 with a full panel of steroid receptors is not widely available in the public domain, its known affinity for the androgen receptor provides a crucial benchmark. The reported half-maximal inhibitory concentration (IC50) for RAD-150 binding to the androgen receptor is 130 nM.[2][6] The following table presents a framework for comparing the binding affinity of RAD-150 against other steroid receptors, highlighting the data that is currently available and indicating where further experimental validation is required.

ReceptorLigandBinding Affinity (Ki or IC50)Rationale for Assessment
Androgen Receptor (AR) RAD-150 IC50 = 130 nM [2][6]Primary target for SARMs, responsible for anabolic effects in muscle and bone.
Estrogen Receptor (ER)RAD-150Data not publicly availableAssessing ER binding is crucial to rule out potential estrogenic or anti-estrogenic side effects.
Progesterone Receptor (PR)RAD-150Data not publicly availableCross-reactivity could lead to undesirable effects related to progestogenic activity.
Glucocorticoid Receptor (GR)RAD-150Data not publicly availableOff-target GR activation could result in metabolic side effects.
Mineralocorticoid Receptor (MR)RAD-150Data not publicly availableMR binding can influence electrolyte balance and blood pressure.

Note: The lack of publicly available data for ER, PR, GR, and MR binding necessitates direct experimental assessment to fully characterize the selectivity profile of RAD-150.

Experimental Protocols for Cross-Reactivity Assessment

To determine the cross-reactivity of RAD-150 with other steroid receptors, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[7] It measures the ability of the unlabeled test compound (RAD-150) to compete with a known high-affinity radiolabeled ligand for binding to the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of RAD-150 for the androgen receptor, estrogen receptor, progesterone receptor, glucocorticoid receptor, and mineralocorticoid receptor.

Materials:

  • Purified recombinant human steroid receptors (AR, ER, PR, GR, MR)

  • Radiolabeled ligands (e.g., [3H]-DHT for AR, [3H]-Estradiol for ER, [3H]-Progesterone for PR, [3H]-Dexamethasone for GR, [3H]-Aldosterone for MR)

  • Unlabeled RAD-150

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled RAD-150.

  • In a 96-well plate, incubate a constant concentration of the purified receptor with a fixed concentration of the corresponding radiolabeled ligand in the presence of varying concentrations of RAD-150.

  • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled native ligand).

  • Incubate the plates to allow the binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.

  • Wash the filters to remove any unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of RAD-150 by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the RAD-150 concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of RAD-150 that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

Transactivation Assay

This cell-based assay measures the functional activity of a compound at a specific receptor. It determines whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Objective: To assess the agonist or antagonist activity of RAD-150 on AR, ER, PR, GR, and MR.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression plasmids for the full-length human steroid receptors (AR, ER, PR, GR, MR)

  • Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • RAD-150

  • Known agonist and antagonist for each receptor (positive and negative controls)

  • Lysis buffer and substrate for the reporter enzyme

Procedure:

  • Co-transfect the mammalian cells with the expression plasmid for the steroid receptor of interest and the corresponding reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treat the cells with a range of concentrations of RAD-150.

  • To test for antagonist activity, co-treat the cells with RAD-150 and a known agonist for the receptor.

  • Include control wells with vehicle, a known agonist, and a known antagonist.

  • Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 24-48 hours).

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).

  • Plot the normalized reporter activity against the logarithm of the RAD-150 concentration to generate a dose-response curve.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflow for assessing cross-reactivity and the general signaling pathway of steroid receptors.

experimental_workflow cluster_assays In Vitro Cross-Reactivity Assessment cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis and Interpretation ligand Test Compound (RAD-150) binding_assay Competitive Radioligand Binding Assay ligand->binding_assay transactivation_assay Transactivation Assay ligand->transactivation_assay receptors Panel of Steroid Receptors (AR, ER, PR, GR, MR) receptors->binding_assay receptors->transactivation_assay binding_result Determine Ki / IC50 binding_assay->binding_result selectivity_profile Generate Selectivity Profile binding_result->selectivity_profile functional_result Determine Agonist (EC50) or Antagonist (IC50) Activity transactivation_assay->functional_result functional_result->selectivity_profile

Caption: Workflow for assessing the cross-reactivity of a test compound with steroid receptors.

steroid_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Steroid Ligand (e.g., RAD-150) active_receptor Active Ligand-Receptor Complex ligand->active_receptor Binding receptor_complex Inactive Receptor-HSP Complex receptor_complex->active_receptor HSP Dissociation dimerization Dimerization active_receptor->dimerization Translocation dna_binding Binding to Hormone Response Element (HRE) dimerization->dna_binding transcription Recruitment of Co-activators & Gene Transcription dna_binding->transcription mrna mRNA transcription->mrna

Caption: Generalized signaling pathway for steroid hormone receptors.

Conclusion

RAD-150 is a selective androgen receptor modulator with a known binding affinity for the androgen receptor. While it is designed for high selectivity, a comprehensive assessment of its cross-reactivity with other steroid receptors, including the estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors, is essential for a complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct these critical evaluations. The resulting data will be invaluable for drug development professionals in assessing the therapeutic potential and safety of RAD-150.

References

A Comparative Analysis of RAD-150 and LGD-4033 on Muscle Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective androgen receptor modulators (SARMs), RAD-150 (TLB-150 Benzoate) and LGD-4033 (Ligandrol), with a focus on their effects on muscle hypertrophy. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.

Disclaimer: RAD-150 and LGD-4033 are investigational compounds and are not approved for human consumption. Their use is intended for research purposes only.

Introduction

Selective androgen receptor modulators are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors, with the aim of producing the anabolic effects of androgens in muscle and bone while minimizing androgenic side effects in other tissues. Both RAD-150 and LGD-4033 have garnered interest within the research community for their potential to increase lean muscle mass.

LGD-4033 (Ligandrol) has been the subject of multiple clinical trials and is known for its potent muscle-building properties. It has demonstrated the ability to significantly increase lean body mass in healthy individuals and patient populations.[1]

RAD-150 (TLB-150 Benzoate) is a newer compound, described as an esterified derivative of RAD-140 (Testolone).[2][3] This modification is suggested to result in a longer half-life, potentially leading to more stable and sustained anabolic effects.[2][3][4][5] However, a notable scarcity of direct, peer-reviewed preclinical and clinical data specifically for RAD-150 necessitates a careful approach to direct comparison. Due to this limitation, data on RAD-140 will be used as a proxy to infer the potential effects of RAD-150, with the clear understanding that this is an indirect comparison. RAD-140 itself is recognized for its potent anabolic effects on muscle.[6][7][8][9]

Mechanism of Action: Androgen Receptor Signaling

Both RAD-150 and LGD-4033 exert their effects by binding to and activating the androgen receptor (AR) in target tissues, primarily skeletal muscle. The binding of a SARM to the AR initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit protein degradation, ultimately leading to muscle hypertrophy.

Androgen Receptor Signaling Pathway for Muscle Hypertrophy cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis SARM SARM AR Androgen Receptor (AR) SARM->AR Binding SARM_AR_Complex SARM-AR Complex HSP Heat Shock Proteins (HSP) AR->HSP Associated with AR->SARM_AR_Complex Conformational Change & HSP Dissociation SARM_AR_Dimer SARM-AR Dimer SARM_AR_Complex->SARM_AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) SARM_AR_Dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Ribosome Ribosome mRNA->Ribosome Translation Muscle_Proteins Muscle Proteins Ribosome->Muscle_Proteins Synthesizes Muscle_Hypertrophy Muscle Hypertrophy Muscle_Proteins->Muscle_Hypertrophy Leads to Preclinical SARM Experimental Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Orchidectomized Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Muscle Mass) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Dosing (SARM or Vehicle) Randomization->Dosing In_Life_Measurements In-Life Measurements (Body Weight, Food Intake) Dosing->In_Life_Measurements Endpoint_Collection Endpoint Data Collection (Muscle Weight, Histology) Dosing->Endpoint_Collection In_Life_Measurements->Endpoint_Collection Statistical_Analysis Statistical Analysis Endpoint_Collection->Statistical_Analysis Reporting Data Interpretation and Reporting Statistical_Analysis->Reporting

References

The Prodrug Question: Unraveling the Efficacy of Esterified vs. Non-Esterified SARMs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Selective Androgen Receptor Modulator (SARM) efficacy is paramount. A key consideration in drug design is the use of prodrug strategies, such as esterification, to enhance pharmacokinetic properties. This guide provides a comprehensive comparison of the preclinical efficacy of non-esterified non-steroidal SARMs against their conceptual counterparts, esterified steroidal androgens, supported by experimental data and detailed methodologies.

While the direct preclinical comparison of esterified versus non-esterified forms of the same non-steroidal SARM is not prevalent in the current body of scientific literature, a comparative analysis can be drawn between the well-established class of esterified steroidal androgens and the extensively studied non-esterified non-steroidal SARMs. Esterification of steroidal androgens, such as testosterone (B1683101), is a long-standing strategy to create delayed-release formulations with improved duration of action. In contrast, non-steroidal SARMs have been primarily developed as orally bioavailable compounds that do not require esterification for their activity.

Comparative Efficacy in Preclinical Models

Preclinical evaluation of SARMs typically involves rodent models, most commonly the castrated male rat, to assess both anabolic (myotrophic) and androgenic effects. The levator ani muscle weight is a key indicator of anabolic activity, while the ventral prostate and seminal vesicle weights are markers for androgenic activity. An ideal SARM exhibits a high degree of tissue selectivity, demonstrating potent anabolic effects with minimal androgenic side effects.

Below is a summary of preclinical data from various studies, comparing the anabolic and androgenic activity of a representative esterified steroidal androgen (Testosterone Propionate) with several non-esterified non-steroidal SARMs.

CompoundClassPreclinical ModelAnabolic Activity (Levator Ani)Androgenic Activity (Ventral Prostate)Anabolic/Androgenic RatioCitation
Testosterone Propionate Esterified Steroidal AndrogenCastrated RatFull AgonistFull Agonist~1:1[1]
RAD140 Non-Esterified Non-Steroidal SARMCastrated RatFull AgonistPartial Agonist>1:1[2]
BMS-564929 Non-Esterified Non-Steroidal SARMCastrated RatFull Agonist (125% of Testosterone)Partial Agonist~160:1[3]
S-4 (Andarine) Non-Esterified Non-Steroidal SARMCastrated RatFull AgonistPartial Agonist (35% of control)>1:1[1]

Key Observations:

  • Tissue Selectivity: Non-esterified non-steroidal SARMs like BMS-564929 and RAD140 demonstrate a significantly higher anabolic-to-androgenic ratio compared to the esterified steroid, testosterone propionate.[1][2][3] This indicates a greater separation of desired muscle-building effects from unwanted androgenic effects on the prostate.

  • Efficacy: Many non-esterified non-steroidal SARMs act as full agonists in anabolic tissues, capable of restoring the levator ani muscle weight to that of intact control animals.[1] Some, like BMS-564929, have even shown efficacy exceeding that of testosterone in preclinical models.[3]

  • Oral Bioavailability: A major advantage of non-esterified non-steroidal SARMs is their oral bioavailability, which simplifies administration compared to the injectable routes typically required for esterified steroidal androgens.[4]

Signaling Pathways and Experimental Workflows

The mechanism of action for both steroidal and non-steroidal SARMs converges on the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus and modulates gene expression. The tissue selectivity of non-steroidal SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators.

Androgen Receptor Signaling Pathway SARM SARM (Esterified Steroid or Non-Esterified Non-Steroidal) AR Androgen Receptor (AR) SARM->AR Binding AR_SARM AR-SARM Complex AR->AR_SARM Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->AR Stabilization Dimer Dimerization AR_SARM->Dimer ARE Androgen Response Element (ARE) Dimer->ARE Binding CoReg Co-regulators ARE->CoReg Recruitment Gene Target Gene Transcription CoReg->Gene Modulation Protein Protein Synthesis (Anabolic Effects) Gene->Protein Translation

Caption: Androgen Receptor Signaling Pathway.

Preclinical evaluation of SARM efficacy typically follows a standardized workflow to ensure robust and comparable data.

Experimental Workflow for Preclinical SARM Evaluation AnimalModel Animal Model Selection (e.g., Orchiectomized Rats) Grouping Animal Grouping (Vehicle, Positive Control, Test Compound) AnimalModel->Grouping Dosing Compound Administration (Oral Gavage or Injection) Grouping->Dosing Monitoring In-Life Monitoring (Body Weight, Food Intake) Dosing->Monitoring Endpoint Endpoint Analysis (Tissue Collection) Monitoring->Endpoint Measurement Ex Vivo Measurements (Organ Weights: Levator Ani, Prostate) Endpoint->Measurement DataAnalysis Data Analysis & Interpretation Measurement->DataAnalysis

Caption: Preclinical SARM Evaluation Workflow.

Experimental Protocols

A cornerstone of preclinical SARM evaluation is the Hershberger assay, a short-term in vivo bioassay in castrated male rats.

Hershberger Assay Protocol:

  • Animal Model: Immature male rats are surgically castrated (orchiectomized) and allowed a post-operative recovery period.

  • Grouping: Animals are randomized into treatment groups, typically including a vehicle control (e.g., corn oil), a positive control (e.g., testosterone propionate), and multiple dose levels of the test SARM.

  • Administration: The test compounds are administered daily for a period of 7 to 10 days via oral gavage (for non-esterified SARMs) or subcutaneous injection (for esterified steroids).

  • Endpoint Collection: On the day after the final dose, the animals are euthanized. The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: The organ weights are normalized to body weight. The anabolic and androgenic activities are determined by comparing the tissue weights of the treated groups to the vehicle control and positive control groups.

Conclusion

The available preclinical data strongly suggests that non-esterified non-steroidal SARMs offer a significant advantage in tissue selectivity over traditional esterified steroidal androgens. While esterification remains a valuable prodrug strategy for extending the half-life of steroidal compounds, the development of orally active, non-steroidal SARMs has provided a new class of molecules with potent anabolic effects and a more favorable safety profile in preclinical models. The lack of direct comparative studies on esterified versus non-esterified versions of the same non-steroidal SARM indicates a potential area for future research to further optimize the pharmacokinetic and pharmacodynamic properties of this promising class of therapeutic agents. Researchers and drug developers should continue to focus on the tissue-selective mechanisms of non-steroidal SARMs to design next-generation modulators with even greater efficacy and safety.

References

A Head-to-Head Comparison of RAD-150 and Ostarine on Bone Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the selective androgen receptor modulators (SARMs) RAD-150 (TLB-150) and Ostarine (B1683759) (MK-2866/Enobosarm) on bone formation. This analysis is based on available preclinical data, highlighting the disparity in the volume of research and the need for direct comparative studies.

Selective androgen receptor modulators are a class of investigational compounds that bind to androgen receptors with high affinity and tissue selectivity.[1] Their potential to promote anabolic activity in muscle and bone, while minimizing androgenic side effects in other tissues, has made them a subject of intense research for conditions such as osteoporosis and muscle wasting.[2] This guide focuses on the osteogenic (bone-forming) properties of two prominent SARMs: Ostarine, one of the most extensively studied compounds in its class, and RAD-150, a newer, esterified analogue of RAD-140.[3][4]

Mechanism of Action: Androgen Receptor Signaling in Osteoblasts

Both RAD-150 and Ostarine are believed to exert their effects on bone primarily through the activation of androgen receptors (AR) in osteoblasts, the cells responsible for new bone formation.[2][5][6] The binding of a SARM to the AR in an osteoblast initiates a cascade of molecular events that can lead to increased osteoblast proliferation, differentiation, and mineralization.

The androgen receptor signaling pathway in osteoblasts is complex. Upon ligand binding, the AR translocates to the nucleus, where it functions as a transcription factor, modulating the expression of genes critical for bone formation. Additionally, androgens can trigger rapid, non-genomic signaling pathways originating from membrane-associated androgen receptors. This can lead to the activation of protein kinases such as Extracellular signal-Regulated Kinase (ERK), which in turn can phosphorylate the nuclear AR and enhance its transcriptional activity, influencing key osteogenic pathways like Wnt/β-catenin signaling.[7][8][9]

Androgen Receptor Signaling in Osteoblasts cluster_cell Osteoblast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (RAD-150 or Ostarine) AR_mem Membrane AR SARM->AR_mem AR_cyto Cytoplasmic AR SARM->AR_cyto Binds ERK ERK AR_mem->ERK Activates AR_nuc Nuclear AR AR_cyto->AR_nuc Translocates ERK->AR_nuc Phosphorylates DNA DNA (AREs) AR_nuc->DNA Binds to Androgen Response Elements Gene_Exp ↑ Osteogenic Gene Expression DNA->Gene_Exp Regulates Transcription Bone_Formation ↑ Osteoblast Proliferation ↑ Differentiation ↑ Mineralization Gene_Exp->Bone_Formation Leads to

Androgen Receptor Signaling Pathway in Osteoblasts.

Head-to-Head Comparison of Preclinical Data

Direct comparative studies between RAD-150 and Ostarine on bone formation are not available in peer-reviewed literature. Ostarine has been the subject of multiple preclinical and clinical investigations, providing a more robust dataset.[4][10] In contrast, data on RAD-150 is limited, and its effects on bone are often extrapolated from studies on its parent compound, RAD-140.[11][12]

ParameterRAD-150 (TLB-150)Ostarine (MK-2866 / Enobosarm)
Chemical Structure Benzoate ester of RAD-140.[3]Aryl propionamide (B166681) derivative.[10]
Mechanism of Action Selective Androgen Receptor Modulator.[5][6]Selective Androgen Receptor Modulator.[2]
Animal Models Studied Data is primarily extrapolated from RAD-140 studies in orchidectomized rats.[13]Extensively studied in ovariectomized and orchiectomized rat models of osteoporosis.[1][14][15]
Effect on Osteoblasts In a study on its parent compound RAD-140, an increase in osteoblast cell counts was observed in orchidectomized rats.[13]Believed to increase osteoblast activity, leading to bone formation.[2] A high dose (4 mg/kg) elevated alkaline phosphatase (ALP) gene expression in ovariectomized rats.[15]
Effect on Osteoclasts The parent compound RAD-140 was observed to decrease osteoclast counts in orchidectomized rats.[13]Exhibits anti-resorptive properties, suggesting a decrease in osteoclast activity.[2] Reduced mRNA expression of RANKL, a key factor in osteoclast formation.[[“]]
Bone Mineral Density (BMD) Preclinical studies on RAD-140 demonstrated a positive impact on bone mineral density.[17][18]Dose-dependently increased bone mineral density in ovariectomized and orchiectomized rats.[1][[“]]
Bone Healing No direct studies available.In ovariectomized rats, a 4 mg/kg dose enhanced callus formation and density, accelerating fracture healing.[15] However, therapeutic administration post-fracture in one study showed negative effects on callus density and bridging.[1]
Quantitative Markers No specific quantitative data on bone formation markers (e.g., ALP, OCN) is available for RAD-150.- Serum ALP: Elevated protein expression at a 4 mg/kg dose in ovariectomized rats.[15]- Osteocalcin (OCN): Reduced in ostarine-treated groups in an orchiectomized rat model, suggesting reduced bone turnover.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the effects of these SARMs on bone formation in preclinical models.

Ostarine: Ovariectomized Rat Model of Postmenopausal Osteoporosis
  • Objective: To investigate the effect of Ostarine on bone healing.

  • Animal Model: 3-month-old female Sprague-Dawley rats.

  • Procedure:

    • Ovariectomy (Ovx) was performed to induce an estrogen-deficient state, mimicking postmenopausal osteoporosis.

    • After 8 weeks, a transverse osteotomy was created in the tibial metaphysis.

    • Ovx rats were then divided into treatment groups and administered Ostarine orally at doses of 0.04, 0.4, or 4 mg/kg body weight daily for 5 weeks. A control group of Ovx rats received no treatment.

  • Analysis:

    • Micro-computed tomography (µCT): To analyze callus formation, callus density, and bridging of the osteotomy.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the expression of bone formation markers like alkaline phosphatase (ALP) in the callus.

    • Serum Analysis: To measure protein levels of bone turnover markers.[15]

General Experimental Workflow for SARM Evaluation on Bone

The evaluation of a SARM's effect on bone formation typically follows a structured workflow, from in vitro cell-based assays to in vivo animal models.

SARM Experimental Workflow for Bone Formation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Osteoblast Cell Culture (e.g., MC3T3-E1) SARM_Treatment Treat with SARM (Varying Concentrations) Cell_Culture->SARM_Treatment Animal_Model Animal Model Selection (e.g., Orchidectomized or Ovariectomized Rat) Proliferation_Assay Proliferation Assays (e.g., MTT, BrdU) SARM_Treatment->Proliferation_Assay Differentiation_Assay Differentiation Assays SARM_Treatment->Differentiation_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for Runx2, OCN) SARM_Treatment->Gene_Expression ALP_Staining Alkaline Phosphatase (ALP) Staining & Activity Assay Differentiation_Assay->ALP_Staining Alizarin_Red Alizarin Red S Staining (Mineralization) Differentiation_Assay->Alizarin_Red SARM_Admin SARM Administration (Oral Gavage, Diet) Animal_Model->SARM_Admin Bone_Analysis Bone Analysis SARM_Admin->Bone_Analysis Serum_Markers Serum Biomarker Analysis (ALP, OCN, CTX-I) SARM_Admin->Serum_Markers uCT Micro-CT (µCT) (BMD, Trabecular Architecture) Bone_Analysis->uCT Histo Histomorphometry (Osteoblast/Osteoclast Counts) Bone_Analysis->Histo Biomech Biomechanical Testing (Bone Strength) Bone_Analysis->Biomech

Generalized Experimental Workflow for SARM Evaluation.

Conclusion

The available evidence suggests that Ostarine has a positive effect on bone formation and bone mineral density in preclinical models of osteoporosis.[1][14][15] It appears to act through both anabolic and anti-resorptive mechanisms.[2]

RAD-150, as a newer compound, lacks direct evidence regarding its effects on bone. Its potential is currently inferred from its structural similarity to RAD-140, which has shown promise in preclinical bone health studies.[13][17][18] The esterification of RAD-150 is proposed to extend its half-life, which could theoretically lead to more stable and sustained activation of androgen receptors in bone tissue.[3]

For researchers, scientists, and drug development professionals, the key takeaway is the significant gap in the literature regarding a direct comparison of these two compounds. While Ostarine provides a more established baseline of data on SARM-mediated effects on bone, the potential of newer compounds like RAD-150 remains largely uncharacterized through rigorous, peer-reviewed studies. Future research should focus on direct head-to-head preclinical studies to quantitatively compare the efficacy and safety of RAD-150 and Ostarine on bone formation, mineralization, and strength. Such studies are essential to delineate the therapeutic potential of next-generation SARMs in the treatment of osteoporosis and other bone-wasting diseases.

References

Differential Gene Expression Analysis: A Comparative Guide to RAD-150 and RAD-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors. This guide provides a comparative analysis of two such compounds, RAD-140 (Testolone) and its analog RAD-150 (TLB-150 Benzoate), with a focus on their impact on differential gene expression.

It is critical to note that while RAD-140 has been the subject of multiple preclinical studies investigating its effects on gene expression, publicly available, peer-reviewed data from direct comparative transcriptomic analyses of RAD-150 versus RAD-140 is currently lacking. RAD-150, a benzoate (B1203000) ester of RAD-140, is theorized to possess a longer half-life and increased stability, but its specific effects on global gene expression have not been detailed in the scientific literature.

This guide, therefore, summarizes the existing experimental data for RAD-140 and presents a comparison based on the known chemical differences and theoretical implications for RAD-150. The experimental protocols and signaling pathways described are based on established methodologies in SARM research and preclinical studies of RAD-140.

Introduction to RAD-150 and RAD-140

RAD-140, also known as Testolone, is a non-steroidal SARM that has demonstrated potent anabolic effects on muscle and bone in preclinical models, with a favorable safety profile concerning androgenic effects on tissues like the prostate.[1][2] Its mechanism of action involves binding to the androgen receptor (AR) and modulating the transcription of target genes.[3][4]

RAD-150 is a more recent derivative of RAD-140. The primary structural difference is the addition of a benzoate ester, a modification intended to enhance its bioavailability and prolong its half-life in the body. While this chemical alteration suggests the potential for more sustained downstream effects on gene expression, comprehensive studies to confirm and characterize these effects are not yet available in peer-reviewed publications.

Comparative Analysis: RAD-150 vs. RAD-140

Due to the absence of direct comparative studies on differential gene expression, this section provides a summary of known attributes and data from preclinical studies of RAD-140, with inferences for RAD-150 based on its chemical nature.

Table 1: Chemical and Pharmacokinetic Properties
PropertyRAD-140 (Testolone)RAD-150 (TLB-150 Benzoate)
Chemical Structure Non-steroidal SARMBenzoate ester of RAD-140
Mechanism of Action Selective Androgen Receptor AgonistPresumed Selective Androgen Receptor Agonist
Reported Half-life Approximately 20 hoursTheorized to be longer than RAD-140
Bioavailability Orally bioavailableTheorized to have increased bioavailability
Clinical Development Investigated in Phase 1 clinical trials for breast cancerPreclinical development
Table 2: Summary of Preclinical Findings on Gene Expression (RAD-140)
Biological ContextKey Findings on Gene ExpressionReference Studies
Androgen/Estrogen Receptor-Positive Breast Cancer - Upregulation of Androgen Receptor (AR) target genes. - Suppression of Estrogen Receptor alpha (ESR1) gene expression. - Downregulation of genes associated with DNA replication.Yu Z, et al. (2017)
Neuroprotection - Activation of androgenic gene regulation effects in the brain.Jayaraman A, et al. (2014)
Anabolic Effects (Muscle) - Stimulation of anabolic gene expression in muscle tissue.Miller CP, et al. (2010)

Note: There is no publicly available, peer-reviewed experimental data on the differential gene expression profile of RAD-150. The effects of RAD-150 on gene expression are presumed to be similar to RAD-140 but potentially more sustained due to its chemical structure.

Signaling Pathway

Both RAD-140 and, presumably, RAD-150 exert their effects through the Androgen Receptor (AR) signaling pathway. Upon binding to the AR in the cytoplasm, the SARM-AR complex translocates to the nucleus. In the nucleus, this complex binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-regulators and the subsequent up- or down-regulation of target gene transcription. This process results in the tissue-selective anabolic effects observed in preclinical models.[3][4]

Androgen Receptor Signaling Pathway SARM RAD-140 / RAD-150 AR Androgen Receptor (AR) SARM->AR Binds SARM_AR SARM-AR Complex SARM->SARM_AR HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR->SARM_AR SARM_AR_nuc SARM-AR Complex SARM_AR->SARM_AR_nuc Translocation ARE Androgen Response Element (ARE) SARM_AR_nuc->ARE Binds Gene Target Gene ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Androgen Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols representative of the methodologies used in the preclinical evaluation of SARMs like RAD-140. Specific parameters may vary between studies.

In Vivo Model: Castrated Rat Model for Anabolic and Androgenic Activity (Hershberger Assay)

This assay is a standard method for assessing the anabolic (muscle-building) and androgenic (effects on sex tissues) properties of a compound.[1]

Hershberger Assay Workflow start Start castration Castration of peripubertal male rats start->castration recovery Recovery Period (approx. 7 days) castration->recovery treatment Daily administration of RAD-140/RAD-150 or vehicle (10-14 days) recovery->treatment necropsy Necropsy treatment->necropsy tissue_collection Collection of target tissues (e.g., levator ani muscle, prostate) necropsy->tissue_collection weighing Weighing of tissues tissue_collection->weighing analysis Statistical analysis of tissue weights weighing->analysis end End analysis->end

Hershberger Assay Workflow

Protocol Steps:

  • Animal Model: Peripubertal male rats are surgically castrated to reduce endogenous androgen levels.

  • Recovery: Animals are allowed to recover for approximately one week.

  • Treatment Groups: Rats are randomized into treatment groups:

    • Vehicle control

    • Testosterone propionate (B1217596) (positive control)

    • RAD-140 or RAD-150 at various dose levels

  • Administration: The compounds are administered daily, typically via oral gavage, for 10 to 14 days.

  • Necropsy and Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues are collected. Anabolic activity is assessed by the weight of the levator ani muscle, while androgenic activity is determined by the weights of tissues such as the prostate and seminal vesicles.

  • Data Analysis: Tissue weights are compared between treatment groups and the vehicle control to determine the anabolic and androgenic potency of the test compound.

In Vitro Model: C2C12 Myoblast Differentiation Assay

This in vitro assay is used to assess the anabolic potential of a compound by measuring its ability to induce the differentiation of myoblasts into myotubes.[1]

Protocol Steps:

  • Cell Culture: C2C12 mouse myoblast cells are cultured in a growth medium until they reach a high level of confluence.

  • Differentiation Induction: The growth medium is replaced with a differentiation medium containing a low concentration of serum.

  • Treatment: The cells are treated with either a vehicle control, a known androgen like dihydrotestosterone (B1667394) (DHT) as a positive control, or the test compound (RAD-140 or RAD-150) at various concentrations.

  • Incubation: The cells are incubated for several days to allow for myotube formation.

  • Analysis: The degree of myotube formation can be quantified by microscopy and staining for muscle-specific proteins (e.g., myosin heavy chain).

Differential Gene Expression Analysis: RNA Sequencing (RNA-Seq) Workflow

The following is a generalized workflow for a typical RNA-Seq experiment to compare the effects of RAD-140 and RAD-150 on gene expression in a relevant cell line (e.g., C2C12 myoblasts or an androgen-sensitive cancer cell line).

RNA-Seq Workflow start Start cell_culture Cell Culture & Treatment (Vehicle, RAD-140, RAD-150) start->cell_culture rna_extraction Total RNA Extraction cell_culture->rna_extraction library_prep RNA-Seq Library Preparation (cDNA synthesis, adapter ligation) rna_extraction->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing qc Quality Control of Raw Reads sequencing->qc alignment Read Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway_analysis Pathway & Functional Enrichment Analysis dea->pathway_analysis end End pathway_analysis->end

RNA-Seq Workflow for Differential Gene Expression

Protocol Steps:

  • Experimental Design: A suitable cell line is chosen, and cells are treated with vehicle, RAD-140, or RAD-150 at various concentrations and time points.

  • RNA Isolation: Total RNA is extracted from the treated cells using a standardized kit. The quality and quantity of the RNA are assessed.

  • Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA selection, fragmentation, reverse transcription, and the ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing (NGS) platform.

  • Data Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality.

    • Alignment: The reads are aligned to a reference genome.

    • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated in the RAD-140 and RAD-150 treated groups compared to the vehicle control.

    • Functional Analysis: The differentially expressed genes are analyzed to identify enriched biological pathways and functions.

Conclusion

RAD-140 has demonstrated clear effects on gene expression in preclinical studies, consistent with its action as a potent and tissue-selective SARM. Its ability to upregulate anabolic genes in muscle and bone, while having a distinct gene regulatory profile in other tissues, underscores its therapeutic potential.

RAD-150, as an esterified derivative of RAD-140, is a promising compound that may offer advantages in terms of its pharmacokinetic profile. However, there is a clear need for rigorous, peer-reviewed studies to elucidate its specific effects on differential gene expression. Direct comparative transcriptomic analyses are essential to validate the theoretical benefits of RAD-150 and to provide a comprehensive understanding of its biological activity relative to RAD-140. Such data will be invaluable for the research and drug development community in advancing the field of SARM therapeutics.

References

Safety Operating Guide

Navigating the Disposal of RAD-150: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidelines for the disposal of RAD-150, a selective androgen receptor modulator (SARM) used for research purposes, necessitates a cautious and informed approach based on established laboratory safety principles for chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of this compound. This guide provides a procedural framework to ensure the safe management of RAD-150 waste.

Recommended Disposal Procedures for RAD-150

The following steps outline a conservative and safety-conscious approach to disposing of RAD-150 waste, treating it as a potentially hazardous chemical in the absence of definitive data to the contrary.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with RAD-150, including personal protective equipment (PPE) such as gloves and gowns, bench paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent leakage or aerosolization.

  • Liquid Waste: Solutions containing RAD-150 should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. It is crucial to avoid mixing RAD-150 waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Do not discharge solutions containing RAD-150 into the sanitary sewer.[3]

2. Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: RAD-150

  • The CAS Number: 1208070-53-4[1][2][4]

  • An approximate concentration and volume of the waste

  • The date the waste was first added to the container

3. Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to control any potential spills.

4. Consultation and Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste stream.

Experimental Workflow for RAD-150 Disposal

The following diagram illustrates the logical workflow for the proper disposal of RAD-150 in a laboratory setting.

RAD150_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start RAD-150 Use in Research gen_solid Generate Solid Waste (Gloves, Vials, etc.) start->gen_solid gen_liquid Generate Liquid Waste (Solutions) start->gen_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid store_waste Store Securely in Designated Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Guidance and Pickup store_waste->contact_ehs disposal Professional Disposal (Incineration or other approved methods) contact_ehs->disposal

RAD-150 Disposal Workflow

Safety Considerations

While specific data on the health effects of RAD-150 is limited, it is known to be a potent selective androgen receptor modulator.[4][5] As a precaution, it is prudent to handle RAD-150 and its waste with the same care as other potentially hazardous chemicals. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound or its waste. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

In the event of a spill, it should be contained and cleaned up using an appropriate absorbent material. The resulting waste from the spill cleanup should also be disposed of as hazardous waste.

Disclaimer: The information provided here is intended as a general guide and should not replace the specific directives of your institution's Environmental Health and Safety office. Always prioritize your institution's policies and procedures for hazardous waste management.

References

Essential Safety and Logistical Information for Handling RAD-150

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent research compounds like RAD-150 is paramount. This guide provides essential procedural information, including personal protective equipment (PPE) recommendations, operational workflows, and disposal plans to minimize exposure and ensure a safe laboratory environment. RAD-150, a nonsteroidal selective androgen receptor modulator (SARM), is intended for research use only and is not approved for human or veterinary use.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. Given that RAD-150 is typically supplied as a solid powder, the highest risk of exposure is through inhalation of airborne particles and dermal contact.

Recommended PPE for Handling RAD-150 Powder:

ActivityRecommended PPERationale
Weighing and Dispensing - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with eye protection (safety glasses or goggles)- Nitrile gloves (double-gloving recommended)- Disposable lab coat- Sleeve coversHigh risk of aerosolization and inhalation of potent powder. Full respiratory and eye protection is crucial. Double-gloving provides an additional barrier.
Solution Preparation - Chemical fume hood- Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Lab coatReduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.
General Laboratory Operations - Safety glasses- Nitrile gloves- Lab coatStandard laboratory practice to protect against incidental contact.

Operational Plan for Safe Handling

A systematic approach is essential for safely handling potent compounds like RAD-150 from receipt to disposal.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and dark place.[2] For long-term storage, -20°C is recommended.[2] The storage area should be clearly labeled and access restricted to authorized personnel.

Engineering Controls

Whenever possible, handle RAD-150 within a certified chemical fume hood or a glove box, especially when working with the powdered form. This minimizes the risk of inhalation exposure. For operations that may generate significant amounts of airborne particles, consider using containment systems like a powder-containment balance enclosure.

Weighing and Reconstitution
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use a dedicated set of spatulas and weighing papers. Handle the container and powder with care to avoid creating dust.

  • Reconstitution: RAD-150 is soluble in methanol.[1] When preparing solutions, add the solvent slowly to the powder to avoid splashing.

Spill Management

In the event of a spill, evacuate the immediate area if the spill is large or if there is a risk of significant aerosolization. For small spills:

  • Wear appropriate PPE, including a respirator.

  • Cover the spill with an absorbent material.

  • Gently clean the area with a suitable solvent (e.g., methanol) and then with soap and water.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

All waste contaminated with RAD-150 must be treated as hazardous waste.

Waste TypeDisposal Procedure
Contaminated Solid Waste (e.g., gloves, wipes, weighing papers)- Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
Contaminated Liquid Waste (e.g., unused solutions)- Collect in a sealed, shatter-resistant container clearly labeled as hazardous waste. Do not pour down the drain.
Contaminated Sharps (e.g., needles, pipette tips)- Dispose of in a designated sharps container that is clearly labeled as containing hazardous chemical waste.

All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow for Safe Handling of RAD-150

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh RAD-150 Powder prep_workspace->weigh reconstitute Prepare Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of RAD-150, from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。